molecular formula C32H60O16 B1193429 Propargyl-PEG14-acid

Propargyl-PEG14-acid

Número de catálogo: B1193429
Peso molecular: 700.8 g/mol
Clave InChI: BRSGGLBMFLQWPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propargyl-PEG14-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Propiedades

Fórmula molecular

C32H60O16

Peso molecular

700.8 g/mol

Nombre IUPAC

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C32H60O16/c1-2-4-35-6-8-37-10-12-39-14-16-41-18-20-43-22-24-45-26-28-47-30-31-48-29-27-46-25-23-44-21-19-42-17-15-40-13-11-38-9-7-36-5-3-32(33)34/h1H,3-31H2,(H,33,34)

Clave InChI

BRSGGLBMFLQWPV-UHFFFAOYSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Propargyl-PEG14-acid

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG14-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG14-acid is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique tripartite structure, comprising a terminal propargyl group, a fourteen-unit polyethylene glycol (PEG) spacer, and a carboxylic acid moiety, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, with a focus on its utility in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are also presented.

Chemical Structure and Core Functionality

This compound is characterized by three key functional components that dictate its utility in bioconjugation:

  • Propargyl Group: This terminal alkyne (-C≡CH) serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the formation of a stable triazole linkage with an azide-modified molecule, offering high efficiency and specificity.

  • Polyethylene Glycol (PEG14) Spacer: The PEG spacer, consisting of fourteen repeating ethylene glycol units, imparts hydrophilicity and flexibility to the linker. This increased water solubility can enhance the pharmacokinetic properties of the resulting conjugate and minimize non-specific binding.

  • Carboxylic Acid Group: The terminal carboxyl group (-COOH) provides a site for conjugation to primary amines, such as those found on the lysine residues of proteins and antibodies. Through activation, it readily forms a stable amide bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and executing successful bioconjugation strategies.

PropertyValueSource
Chemical Formula C32H60O16[1]
Molecular Weight 700.8 g/mol [1]
CAS Number 1421676-62-1[1]
Purity Typically ≥98%[1]
Appearance Varies (consult supplier)
Solubility Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C
Computed LogP -2.4 (for Propargyl-PEG14-OH)
Computed Polar Surface Area 149 Ų (for Propargyl-PEG14-OH)

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in the development of sophisticated therapeutic and diagnostic agents.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, this compound can be used to link a potent cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid is first activated and reacted with lysine residues on the antibody. Subsequently, an azide-modified drug is attached to the propargyl group via CuAAC. The PEG14 spacer helps to improve the solubility and stability of the final ADC.

Proteolysis Targeting Chimeras (PROTACs)

This compound is a commonly employed linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The modular nature of click chemistry allows for the rapid assembly of PROTAC libraries with varying linkers to optimize degradation efficiency.

Experimental Protocols

The following are generalized protocols for the two primary conjugation reactions involving this compound. Optimization of reaction conditions is often necessary for specific applications.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol details the conjugation of the carboxylic acid moiety of this compound to a protein containing primary amines.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or other purification system

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO.

    • Prepare the amine-containing molecule in the Conjugation Buffer.

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS) to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to generate the active NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker over the amine is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or other appropriate chromatographic method (e.g., size-exclusion chromatography) to remove excess reagents and byproducts.

Amide_Bond_Formation cluster_activation Activation Step cluster_conjugation Conjugation Step This compound This compound Activated_Linker Propargyl-PEG14-NHS Ester This compound->Activated_Linker 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate Propargyl-PEG14-Conjugate Activated_Linker->Conjugate Amine_Molecule Amine-containing Molecule (e.g., Protein) Amine_Molecule->Conjugate 2h RT or O/N 4°C

Workflow for Amide Bond Formation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a propargyl-functionalized molecule and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Reducing Agent: Sodium ascorbate

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or other purification system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the propargyl-functionalized molecule in the Reaction Buffer.

    • Prepare a stock solution of the azide-containing molecule in DMSO or the Reaction Buffer.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, add the propargyl-functionalized molecule.

    • Add the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide over the alkyne is a common starting point.

    • In a separate tube, prepare the copper/ligand premix by combining the CuSO4 stock solution and the ligand stock solution (a 1:5 molar ratio of copper to ligand is often used).

    • Add the copper/ligand premix to the reaction mixture. The final copper concentration is typically 50-250 µM.

  • Initiation of the Click Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect from light.

  • Purification:

    • Purify the final conjugate using a desalting column or other appropriate chromatographic method to remove excess reagents and byproducts.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_Conjugate Propargyl-PEG14 Conjugate Triazole_Product Stable Triazole Linkage Propargyl_Conjugate->Triazole_Product Azide_Molecule Azide-containing Molecule Azide_Molecule->Triazole_Product CuSO4 CuSO4 CuSO4->Triazole_Product Cu(I) catalyst Ligand Ligand (THPTA) Ligand->Triazole_Product Ascorbate Sodium Ascorbate Ascorbate->Triazole_Product Synthesis_Workflow cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 Start1 Carboxy-PEG-hydroxyl Step1_1 Propargylation of Carboxyl Group Start1->Step1_1 Intermediate1 Propargyl-PEG-hydroxyl Step1_1->Intermediate1 Step1_2 Conversion of Hydroxyl to Carboxylic Acid Intermediate1->Step1_2 Final_Product Propargyl-PEG-acid Step1_2->Final_Product Start2_A Propargyl Alcohol Step2_1 Alkoxylation Start2_A->Step2_1 Start2_B PEG Precursor Start2_B->Step2_1 Intermediate2 Propargyl-PEG-hydroxyl Step2_1->Intermediate2 Step2_2 Oxidation or Esterification Intermediate2->Step2_2 Step2_2->Final_Product

References

Key features of heterobifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Introduction

Heterobifunctional Polyethylene Glycol (PEG) linkers are macromolecules that feature a PEG core with two distinct reactive functional groups at its termini.[1][2] This dual-reactivity allows for the specific and sequential conjugation of two different molecular entities, such as a therapeutic drug and a targeting molecule.[3][4] The incorporation of the PEG chain confers significant advantages, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting bioconjugate.[5] These characteristics have made heterobifunctional PEG linkers indispensable tools in advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and nanoparticle-based drug delivery systems.

Core Features of Heterobifunctional PEG Linkers

The utility of heterobifunctional PEG linkers stems from a combination of the properties of the PEG backbone and the versatility of their terminal functional groups.

  • Dual and Orthogonal Reactivity : The presence of two different functional groups allows for controlled, stepwise conjugation. For example, an N-hydroxysuccinimide (NHS) ester at one end can react with primary amines (like lysine residues on a protein), while a maleimide group at the other end can specifically target sulfhydryl groups (like cysteine residues). This prevents the formation of unwanted homodimers and allows for precise bioconjugate assembly.

  • Enhanced Solubility and Biocompatibility : The hydrophilic nature of the ethylene oxide repeating units in the PEG chain significantly increases the water solubility of hydrophobic drugs or proteins, which is crucial for their administration and distribution in vivo. PEG is well-known for its biocompatibility and low toxicity.

  • Reduced Immunogenicity and Antigenicity : The flexible PEG chain creates a hydration shell around the conjugated molecule. This "stealth" effect masks the bioconjugate from the host's immune system, reducing the likelihood of an immune response and prolonging its circulation time by evading clearance mechanisms.

  • Improved Pharmacokinetics : By increasing the hydrodynamic size of the conjugated molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.

  • Customizable Spacer Length : PEG linkers are available in various discrete lengths (e.g., with 4, 8, 12, or 24 PEG units) or as polydisperse polymers of varying molecular weights. This allows researchers to precisely control the distance between the two conjugated molecules, which is critical for optimizing biological activity, minimizing steric hindrance, and fine-tuning the stability of complexes like the ternary complex in PROTACs.

G X X PEG PEG X->PEG Y Y PEG->Y p1 p1 PEG->p1 p2 p2 PEG->p2 p3 p3 PEG->p3 p4 p4 PEG->p4

Key Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that link a potent cytotoxic drug to a monoclonal antibody, which directs the drug to cancer cells expressing a specific antigen. Heterobifunctional PEG linkers are crucial in ADC design. They improve the solubility of hydrophobic drug payloads and can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation. The linker can be either cleavable (releasing the drug in the tumor environment) or non-cleavable.

G cluster_circulation 1. Systemic Circulation cluster_targeting 2. Tumor Microenvironment cluster_internalization 3. Internalization & Drug Release cluster_action 4. Cell Death ADC Antibody-Drug Conjugate (ADC) - Antibody - PEG Linker - Cytotoxic Drug Binding ADC Binds to Tumor Antigen ADC->Binding Targeting Receptor Tumor Antigen (Receptor) Binding->Receptor Endosome Endosome Formation Binding->Endosome Internalization Lysosome Lysosomal Fusion Endosome->Lysosome Release Cleavage of Linker & Drug Release Lysosome->Release Apoptosis Cytotoxic Drug Induces Apoptosis (Cell Death) Release->Apoptosis

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system. They are heterobifunctional molecules comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG linker's role is critical as its length, flexibility, and composition dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for the ubiquitination and subsequent degradation of the target protein.

Nanoparticle Drug Carriers

Heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles. One end of the linker anchors to the nanoparticle surface, while the other end can be conjugated to a targeting ligand (e.g., a peptide or antibody) or a therapeutic agent. The dense layer of PEG on the nanoparticle surface (PEGylation) helps to prevent opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time and enhancing accumulation at the target site.

Quantitative Data on Common Heterobifunctional PEG Linkers

The choice of a specific PEG linker depends on the application, the functional groups on the molecules to be conjugated, and the desired spacing. The following tables summarize common functional groups and provide example data for specific linkers.

Table 1: Common Reactive Groups on Heterobifunctional PEG Linkers

Functional GroupReactive TowardsResulting BondOptimal Reaction pH
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)Amide7.5 - 8.5
Maleimide Sulfhydryls/Thiols (-SH)Thioether6.5 - 7.5
Azide (N₃) Alkynes (via CuAAC) or Strained Alkynes (via SPAAC)TriazoleNot pH dependent
Alkyne Azides (via CuAAC or SPAAC)TriazoleNot pH dependent
Carboxylic Acid (COOH) Primary Amines (-NH₂) (with EDC/NHS activation)Amide4.5 - 7.5
Amine (NH₂) NHS Esters, Carboxylic Acids (with EDC)Amide7.5 - 8.5
Thiol (SH) Maleimides, HaloacetylsThioether6.5 - 8.5

Table 2: Properties of Example Heterobifunctional PEG Linkers

Linker NameFunctional Group XFunctional Group YPEG Units (n)Molecular Weight ( g/mol )Spacer Arm Length (Å)
NHS-PEG₄-MaleimideNHS EsterMaleimide4425.3929.1
NHS-PEG₁₂-MaleimideNHS EsterMaleimide12777.8257.2
Azide-PEG₄-NHS EsterAzideNHS Ester4402.3929.1
Alkyne-PEG₄-NHS EsterAlkyneNHS Ester4400.4129.1
COOH-PEG₄-MaleimideCarboxylic AcidMaleimide328.32429.1
NH₂-PEG₄-MaleimideAmineMaleimide4327.3529.1

Note: Spacer arm length is an approximation and can vary with conformation.

Experimental Protocols

Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing drug to an antibody using a heterobifunctional NHS-Ester-PEG-Maleimide linker.

Materials:

  • Antibody solution in amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Thiol-containing drug molecule

  • Conjugation Buffer (e.g., PBS, pH 6.5-7.5, with EDTA)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba Spin) or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Linker Preparation : Equilibrate the NHS-Ester-PEG-Maleimide linker to room temperature. Prepare a 10-20 mM stock solution in anhydrous DMSO immediately before use.

  • Step 1: Antibody Activation (Amine Reaction) :

    • Add the linker stock solution to the antibody solution at a 5:1 to 20:1 molar ratio of linker to antibody.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer (pH 6.5-7.5). The resulting product is the Maleimide-activated antibody.

  • Step 2: Drug Conjugation (Thiol Reaction) :

    • Immediately add the thiol-containing drug to the purified Maleimide-activated antibody solution. A slight molar excess (e.g., 1.5x to 5x) of the drug over available maleimide sites is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification : Purify the final ADC using a desalting column or SEC to remove unreacted drug and other small molecules.

G cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Purification & Characterization start Start prep_linker Dissolve NHS-PEG-Mal in DMSO start->prep_linker react_ab React Antibody (pH 7.5-8.5) with NHS-PEG-Mal prep_linker->react_ab purify1 Remove Excess Linker (Desalting Column) react_ab->purify1 react_drug React Maleimide-Ab with Thiol-Drug (pH 6.5-7.5) purify1->react_drug prep_drug Prepare Thiol-Drug prep_drug->react_drug purify2 Purify Final ADC (SEC) react_drug->purify2 char Characterize ADC (HPLC, MS, SDS-PAGE) purify2->char end End char->end

Characterization of the Final Conjugate
  • Size-Exclusion Chromatography (SEC-HPLC) : Used to assess the purity of the ADC, separating the monomeric conjugate from aggregates and unreacted antibody.

  • Hydrophobic Interaction Chromatography (HIC) : Can be used to determine the drug-to-antibody ratio (DAR) by separating species with different numbers of conjugated drug molecules.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the conjugate and confirm the number of attached drug molecules.

  • SDS-PAGE : A shift in the molecular weight band on a gel compared to the unconjugated antibody provides qualitative confirmation of successful conjugation.

Conclusion

Heterobifunctional PEG linkers are versatile and powerful tools that have become central to the design of sophisticated bioconjugates and drug delivery systems. By providing a biocompatible spacer with dual, specific reactivity, they enable the precise construction of complex molecules like ADCs and PROTACs. The ability to enhance solubility, improve pharmacokinetics, and reduce immunogenicity makes these linkers critical for translating potent therapeutic agents into effective and safe clinical candidates. Continued innovation in linker chemistry, including the development of novel cleavable linkers and multi-arm PEGs, will further expand their application and drive progress in targeted therapies.

References

An In-depth Technical Guide to the Physicochemical Properties of Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of polyethylene glycol (PEG) linkers, their impact on therapeutic molecules, and the experimental methodologies used for their characterization.

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (-CH₂-CH₂-O-).[1] They have become indispensable tools in drug development and bioconjugation due to their unique set of properties that can significantly enhance the therapeutic efficacy of molecules such as proteins, peptides, and small drugs.[2][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, can modulate its physicochemical and pharmacological characteristics.[2]

PEG linkers can be broadly categorized based on their structure and dispersity:

  • Linear vs. Branched PEG Linkers: Linear PEGs consist of a single, straight chain, while branched PEGs have multiple PEG arms extending from a central core.[4] Branched structures can offer superior shielding effects and a higher payload capacity.

  • Monodisperse vs. Polydisperse PEG Linkers: Monodisperse PEGs have a precisely defined molecular weight, whereas polydisperse PEGs are a mixture of polymers with a range of molecular weights. Monodisperse PEGs allow for the creation of more homogeneous conjugates with predictable properties.

Core Physicochemical Properties and Their Impact

The conjugation of PEG linkers to a therapeutic molecule imparts several beneficial physicochemical properties that can lead to improved clinical outcomes.

Solubility and Hydrophilicity

PEG is highly soluble in aqueous solutions due to the ability of its ether oxygen atoms to form hydrogen bonds with water. This property is particularly advantageous for hydrophobic drugs, as PEGylation can significantly increase their water solubility, making them more suitable for intravenous administration.

Steric Hindrance and Shielding Effect

The flexible PEG chain creates a hydrophilic cloud or "hydration shell" around the conjugated molecule. This steric hindrance provides a shielding effect that can:

  • Reduce Immunogenicity: The PEG layer can mask immunogenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response and the formation of anti-drug antibodies.

  • Enhance Stability: The protective layer can shield the molecule from enzymatic degradation, leading to increased stability in biological environments.

Hydrodynamic Radius and Pharmacokinetics

PEGylation significantly increases the hydrodynamic radius of a molecule, which is its effective size in solution. This increase in size has a profound impact on the pharmacokinetic profile of the drug:

  • Prolonged Circulation Half-Life: The larger size reduces renal clearance, as the kidneys are less efficient at filtering larger molecules from the bloodstream. This leads to a longer circulation half-life, allowing for less frequent dosing.

  • Altered Biodistribution: The change in size and hydrophilicity can alter the distribution of the drug within the body.

Flexibility

The C-O bonds in the PEG backbone can rotate freely, providing the linker with significant conformational flexibility. This flexibility can be advantageous in maintaining the biological activity of the conjugated molecule by providing an optimal distance and orientation for interaction with its target.

Quantitative Data on PEG Linker Properties

The choice of PEG linker length and architecture has a quantifiable impact on the properties of the resulting conjugate. The following tables summarize key data from various studies.

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Data sourced from a study on PEGylated Human Serum Albumin (HSA), where the hydrodynamic radius was determined by size exclusion chromatography.
LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
Data adapted from a study on the impact of PEG linker length on Antibody-Drug Conjugate (ADC) clearance in rats.
MoleculeElimination Half-Life (hours)
rhTIMP-11.1
PEG₂₀ₖ-TIMP-128
Data from a pharmacokinetic evaluation of recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1) and its PEGylated form in mice.
PEG TypeProtein Adsorption (Relative to Polydisperse)Blood Circulation Half-LifeTumor Accumulation
Polydisperse100%ShorterLower
Monodisperse~30-40%Significantly ProlongedEnhanced
Qualitative and quantitative comparison based on studies of PEGylated gold nanoparticles.

Experimental Protocols

Accurate characterization of PEGylated molecules is crucial for understanding their behavior and ensuring product consistency. The following are detailed methodologies for key experiments.

Determination of the Degree of PEGylation by ¹H NMR Spectroscopy

This protocol outlines a general procedure for determining the average number of PEG chains conjugated to a protein.

Materials:

  • Lyophilized PEGylated protein sample

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., Dimethyl sulfoxide - DMSO)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the lyophilized PEGylated protein and dissolve it in a precise volume of D₂O.

    • Add a known concentration of the internal standard (e.g., DMSO) to the sample.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Integrate the characteristic signal of the PEG repeating units (typically around 3.6 ppm) and the signal of the internal standard.

    • Integrate a well-resolved signal from the protein for which the number of protons is known.

    • The degree of PEGylation (DP) can be calculated using the following formula: DP = (I_PEG / N_PEG) / (I_Protein / N_Protein) Where:

      • I_PEG is the integral of the PEG signal.

      • N_PEG is the number of protons per repeating ethylene glycol unit (typically 4).

      • I_Protein is the integral of a specific protein signal.

      • N_Protein is the number of protons corresponding to the integrated protein signal.

Characterization of PEGylated Proteins by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the molar mass of PEGylated proteins and assessing the heterogeneity of the sample.

Materials:

  • PEGylated protein sample

  • Appropriate mobile phase (e.g., phosphate-buffered saline)

  • SEC column suitable for the size range of the molecules

  • HPLC system coupled with a MALS detector, a UV detector, and a refractive index (RI) detector

Procedure:

  • System Setup:

    • Equilibrate the SEC column with the mobile phase.

    • Calibrate the detectors according to the manufacturer's instructions.

  • Sample Analysis:

    • Inject the PEGylated protein sample onto the SEC column.

    • The molecules will be separated based on their hydrodynamic volume.

  • Data Acquisition and Analysis:

    • The eluting sample passes through the UV, MALS, and RI detectors.

    • The data from all three detectors are used to calculate the molar mass of the protein and the attached PEG at each point across the elution peak. This allows for the determination of the degree of conjugation and the identification of any free protein or PEG.

Measurement of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter of nanoparticles and biomolecules in solution.

Materials:

  • PEGylated nanoparticle or protein solution

  • Disposable or quartz cuvette

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration in a suitable buffer. The ideal concentration will result in a stable count rate as specified by the instrument manufacturer (typically between 100 and 500 kcps).

    • Filter the diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize.

    • Enter the correct parameters for the dispersant (viscosity and refractive index) and the measurement temperature.

  • Measurement:

    • Place the cuvette in the instrument and perform the measurement.

    • It is recommended to perform at least three consecutive measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will generate an intensity-based size distribution, a Z-average diameter (the mean hydrodynamic diameter), and a Polydispersity Index (PDI), which indicates the width of the size distribution.

Assessment of Immunogenicity by Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This protocol provides a general framework for detecting anti-PEG antibodies in serum or plasma samples.

Materials:

  • Serum or plasma samples

  • PEG-coated microtiter plates

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-human IgG and IgM secondary antibodies conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1N HCl)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a high-binding 96-well plate with a PEG derivative (e.g., DSPE-PEG 5000) overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Block the wells with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Sample Incubation:

    • Wash the plate.

    • Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate.

    • Add the HRP-conjugated anti-human IgG or IgM secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate thoroughly.

    • Add TMB substrate and incubate in the dark until a color develops.

    • Stop the reaction with the stop solution.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.

Visualizations of Key Concepts and Workflows

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PEG Linker

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis and Purification Antibody Monoclonal Antibody Modification Antibody Modification (e.g., reduction of interchain disulfides) Antibody->Modification Purification1 Purification Modification->Purification1 Conjugation Conjugation of Linker-Payload to Modified Antibody Purification1->Conjugation Payload Cytotoxic Payload PEG_Linker PEG Linker with Reactive Group Linker_Payload_Conj Linker-Payload Conjugation Linker_Payload_Conj->Payload Linker_Payload_Conj->PEG_Linker Linker_Payload_Conj->Conjugation Purification2 Purification of ADC Conjugation->Purification2 Characterization Characterization (e.g., DAR, aggregation) Purification2->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using a PEG linker.

The Enhanced Permeability and Retention (EPR) Effect

EPR_Effect cluster_normal_tissue Normal Tissue cluster_tumor_tissue Tumor Tissue Normal_Vessel Normal Blood Vessel (Tight Endothelial Junctions) Normal_Tissue_Cells Normal Cells Normal_Vessel->Normal_Tissue_Cells Limited Extravasation of PEGylated Drug Tumor_Vessel Leaky Tumor Vasculature (Poorly Aligned Endothelial Cells) Tumor_Cells Tumor Cells Tumor_Vessel->Tumor_Cells Enhanced Permeability (Extravasation of PEGylated Drug) Tumor_Cells->Tumor_Cells Enhanced Retention (Impaired Lymphatic Drainage) PEG_Drug PEGylated Drug in Circulation PEG_Drug->Normal_Vessel PEG_Drug->Tumor_Vessel

Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.

Experimental Workflow for Characterizing PEGylated Nanoparticles

Nanoparticle_Characterization_Workflow Start PEGylated Nanoparticle Sample DLS Dynamic Light Scattering (DLS) - Hydrodynamic Size - Polydispersity Index (PDI) Start->DLS Zeta Zeta Potential Measurement - Surface Charge - Stability Start->Zeta SEC_MALS SEC-MALS - Molar Mass - Aggregation State Start->SEC_MALS NMR ¹H NMR Spectroscopy - Degree of PEGylation Start->NMR Data_Analysis Comprehensive Data Analysis and Interpretation DLS->Data_Analysis Zeta->Data_Analysis SEC_MALS->Data_Analysis NMR->Data_Analysis Report Final Characterization Report Data_Analysis->Report

Caption: Experimental workflow for the characterization of PEGylated nanoparticles.

References

Propargyl-PEG14-acid in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex. This technical guide focuses on the application of Propargyl-PEG14-acid, a heterobifunctional linker, in the development of novel PROTACs. The guide will detail its structural advantages, role in PROTAC synthesis via click chemistry, and its impact on the pharmacological properties of the resulting degraders. We will present quantitative data from representative PROTACs utilizing long-chain PEG linkers, provide detailed experimental protocols for their synthesis and evaluation, and visualize key signaling pathways and experimental workflows.

Introduction to this compound as a PROTAC Linker

This compound is a bifunctional linker that incorporates a propargyl group (a terminal alkyne), a 14-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This unique combination of features makes it a versatile tool for PROTAC development.

  • The PEG Chain: The 14-unit PEG chain imparts significant hydrophilicity to the PROTAC molecule. This is crucial for overcoming the solubility challenges often associated with large, complex PROTAC structures. Improved aqueous solubility can enhance a PROTAC's pharmacokinetic profile and cell permeability. The length of the PEG linker is a critical parameter that needs to be optimized for each target protein and E3 ligase pair to ensure the formation of a stable and productive ternary complex.

  • The Propargyl Group: The terminal alkyne functionality is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This highly efficient and specific reaction allows for the modular and reliable conjugation of the linker to an azide-modified ligand (either the target protein binder or the E3 ligase ligand).

  • The Carboxylic Acid Group: The terminal carboxylic acid provides a convenient handle for conjugation to the other binding moiety, typically through amide bond formation.

Applications in PROTAC Development: Targeting Key Oncoproteins

While specific PROTACs utilizing a this compound linker are not extensively documented in publicly available literature, the principles of its application can be illustrated through examples of PROTACs that employ long-chain PEG linkers to target key cancer-related proteins.

Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising therapeutic target in various cancers. Several PROTACs have been developed to degrade BRD4, often employing PEG linkers to optimize their properties.

Targeting B-Cell Receptor (BCR) Signaling

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. PROTACs targeting BTK have shown promise in overcoming resistance to conventional inhibitors.

Targeting the Androgen Receptor (AR)

The androgen receptor is a key driver of prostate cancer. PROTACs that induce the degradation of AR are being investigated as a strategy to overcome resistance to anti-androgen therapies.

Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is the causative oncogene in chronic myeloid leukemia. PROTACs offer a novel approach to eliminate this protein, potentially overcoming resistance to tyrosine kinase inhibitors.

Quantitative Data on PROTACs with PEG Linkers

The following tables summarize the in vitro efficacy of representative PROTACs that utilize PEG linkers to target the aforementioned oncoproteins.

PROTAC Name/IdentifierTarget ProteinE3 Ligase LigandLinker Composition (if specified)DC50DmaxCell Line
PROTAC 1 BRD4PomalidomideOptimized PEG linker< 1 nMNot ReportedBurkitt's lymphoma (BL) cells
PROTAC 3 BRD4ThalidomideNot specified0.1–0.3 nMNot ReportedRS4;11 leukemia cells
PROTAC 4 BRD4LenalidomideNot specifiedPicomolar rangeNot ReportedMV-4–11, MOLM-13, RS4;11 cells
PROTAC 17 BRD4VHL ligandNot specified~100 nM for >90% degradation>90%Not specified
ARV-110 Androgen ReceptorNot specifiedNot specifiedNot ReportedNot ReportedmCRPC patients
GMB-475 BCR-ABLVHL ligandNot specified~1 µM (IC50)Not ReportedK562, Ba/F3 BCR-ABL cells

Note: Data is compiled from various sources and specific linker details are often proprietary. The DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs using a Propargyl-PEG-acid linker.

Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general strategy for the synthesis of a PROTAC where the this compound linker is conjugated to an azide-modified E3 ligase ligand and an amine-modified target protein ligand.

Workflow for PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis Workflow A This compound E Intermediate: E3L-PEG14-Propargyl A->E B Azide-modified E3 Ligase Ligand B->E C Amine-modified Target Protein Ligand G Final PROTAC C->G D CuSO4, Sodium Ascorbate (CuAAC Click Chemistry) D->E E->G F HATU, DIPEA (Amide Coupling) F->G H Purification (e.g., HPLC) G->H G cluster_wb Western Blot Workflow A Cell Seeding & Treatment with PROTAC B Cell Lysis & Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (Target & Loading Control) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry, DC50/Dmax calculation) H->I G cluster_nanobret NanoBRET™ Workflow A Co-transfect cells with NanoLuc-Target and HaloTag-E3 Ligase B Seed cells in 96-well plate A->B C Add HaloTag® NanoBRET® 618 Ligand B->C D Treat with PROTAC C->D E Add NanoBRET® Nano-Glo® Substrate D->E F Measure Donor (460 nm) and Acceptor (>610 nm) signals E->F G Calculate NanoBRET™ ratio F->G G cluster_mts MTS/MTT Assay Workflow A Seed cells in 96-well plate B Treat with PROTAC A->B C Incubate for desired duration (e.g., 72 hours) B->C D Add MTS/MTT reagent C->D E Incubate for 1-4 hours D->E F (For MTT only) Add solubilization solution E->F G Measure absorbance (490 nm for MTS, 570 nm for MTT) E->G F->G H Calculate cell viability (%) G->H G cluster_brd4 BRD4 Signaling BRD4 BRD4 SE Super-Enhancers BRD4->SE Ac Acetylated Histones Ac->BRD4 PolII RNA Polymerase II SE->PolII TF Transcription Factors (e.g., c-Myc) PolII->TF Gene Target Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation G cluster_bcrabl BCR-ABL Signaling BCR_ABL BCR-ABL RAS_RAF RAS/RAF/MEK/ERK (MAPK) Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation G cluster_ar Androgen Receptor Signaling Androgen Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimerization AR->AR_dimer Translocation Nuclear Translocation AR_dimer->Translocation ARE Androgen Response Elements (AREs) Translocation->ARE binds Gene Target Gene Expression (e.g., PSA) ARE->Gene Growth Prostate Cancer Cell Growth & Survival Gene->Growth

Propargyl-PEG14-acid molecular weight and linker length

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides detailed information on the properties, applications, and experimental use of Propargyl-PEG14-acid, a heterobifunctional linker molecule. It is intended for researchers, scientists, and professionals in the fields of drug development, bioconjugation, and materials science.

Core Properties and Specifications

This compound is a versatile crosslinking reagent characterized by a polyethylene glycol (PEG) spacer, which enhances solubility and provides flexibility.[1] One terminus of the molecule features a propargyl group (an alkyne), while the other end is capped with a carboxylic acid. This dual functionality allows for sequential and specific conjugation reactions. The chemical formula for this compound is C32H60O16.[2][3]

The propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3] The carboxylic acid moiety can be readily conjugated to primary amines on biomolecules, such as proteins or antibodies, through the formation of a stable amide bond, typically facilitated by activating agents like EDC or HATU.

Quantitative Data Summary

PropertyValueReference
Molecular Weight700.8 g/mol
Molecular FormulaC32H60O16
Purity≥98%
CAS Number1421676-62-1
Storage Condition-20°C
SolubilityWater, DMSO, DCM, DMF

Key Applications

The unique structure of this compound makes it a valuable tool in several advanced scientific applications:

  • Bioconjugation: It serves as a linker to connect different molecules, such as attaching a small molecule drug to an antibody to create an Antibody-Drug Conjugate (ADC).

  • PROTAC Development: It is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

  • Drug Delivery and Development: The PEG spacer improves the solubility and pharmacokinetic properties of conjugated molecules.

  • Materials Science: It can be used to functionalize surfaces, nanoparticles, and polymers.

Experimental Protocols and Methodologies

The following protocols are generalized methodologies for using this compound in a two-step bioconjugation procedure. Optimization may be required for specific molecules.

1. Amine Conjugation via Carboxylic Acid Activation

This procedure activates the carboxylic acid group of this compound to react with a primary amine on a target biomolecule (e.g., a protein or antibody).

  • Reagents and Buffers:

    • This compound

    • Amine-containing biomolecule

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

    • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

    • Desalting column

  • Procedure:

    • Linker Activation: Dissolve the this compound in the Activation Buffer. Add a 10-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

    • Conjugation to Biomolecule: Immediately add the activated linker solution to the amine-containing biomolecule dissolved in the Reaction Buffer. The molar ratio should be optimized for the specific application.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

    • Quenching: Stop the reaction by adding the Quenching Solution.

    • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis. The resulting product is a propargyl-functionalized biomolecule.

2. Azide Conjugation via Click Chemistry (CuAAC)

This procedure couples the propargyl-functionalized biomolecule from the previous step with an azide-containing molecule.

  • Reagents and Buffers:

    • Propargyl-functionalized biomolecule

    • Azide-functionalized molecule

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

    • Copper(II) Sulfate (CuSO4)

    • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

    • Reducing Agent: Sodium Ascorbate (freshly prepared)

  • Procedure:

    • Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Click Reaction Setup: To the propargyl-functionalized biomolecule in the Reaction Buffer, add the azide-functionalized molecule.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

    • Purification: Purify the final bioconjugate product using appropriate chromatography techniques (e.g., size exclusion or affinity chromatography) to remove catalysts and unreacted molecules.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of using this compound in a typical bioconjugation workflow.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry (CuAAC) Propargyl_PEG_Acid This compound EDC_NHS EDC / NHS Activation Propargyl_PEG_Acid->EDC_NHS Activate -COOH Biomolecule Amine-Containing Biomolecule (e.g., Antibody) Propargyl_Biomolecule Propargyl-Functionalized Biomolecule Biomolecule->Propargyl_Biomolecule Activated_Linker Amine-Reactive NHS Ester EDC_NHS->Activated_Linker Activated_Linker->Propargyl_Biomolecule React with -NH2 Final_Conjugate Final Bioconjugate (ADC, PROTAC, etc.) Propargyl_Biomolecule->Final_Conjugate React with Alkyne Azide_Molecule Azide-Functionalized Molecule (e.g., Drug) Azide_Molecule->Final_Conjugate Catalyst CuSO4 / Ascorbate / THPTA Catalyst->Final_Conjugate Catalyze Reaction

Caption: Bioconjugation workflow using this compound.

G Propargyl_PEG_Acid Propargyl Group (Alkyne) PEG14 Spacer Carboxylic Acid (-COOH) Reaction1 Click Chemistry (CuAAC Reaction) Propargyl_PEG_Acid:f0->Reaction1 Reaction2 Amide Bond Formation (EDC/NHS Coupling) Propargyl_PEG_Acid:f2->Reaction2 Final_Product Bioconjugate Reaction1->Final_Product Forms Triazole Linkage Reaction2->Final_Product Forms Amide Linkage Molecule1 Azide-Containing Molecule Molecule1->Reaction1 Molecule2 Amine-Containing Molecule Molecule2->Reaction2

Caption: Dual reactivity of the this compound linker.

References

An In-Depth Technical Guide to Propargyl-PEG14-acid: Properties, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG14-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its defined structure, featuring a terminal alkyne group, a 14-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its functional groups, physicochemical properties, key reactions, and applications, with a focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Functional Groups and Their Reactivity

This compound possesses three key components that define its utility:

  • Propargyl Group: This terminal alkyne (a carbon-carbon triple bond) is the reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is highly efficient and specific, forming a stable triazole linkage with an azide-modified molecule.[1][2]

  • Carboxylic Acid Group: The terminal carboxyl group provides a reactive site for conjugation to primary amines, such as those found on the lysine residues of proteins and antibodies.[3] This reaction, typically facilitated by carbodiimide chemistry, results in the formation of a stable amide bond.[3]

  • PEG14 Spacer: The polyethylene glycol chain, consisting of 14 repeating ethylene glycol units, imparts hydrophilicity and flexibility to the molecule. This enhanced water solubility can improve the pharmacokinetic properties of the resulting conjugate and reduce non-specific binding.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. These specifications are critical for designing and executing successful conjugation strategies.

PropertyValueReference(s)
Molecular Formula C32H60O16
Molecular Weight 700.8 g/mol
Purity Typically >98%
Appearance Varies (can be a liquid or solid)
Solubility Soluble in water, DMSO, DMF, DCM
Storage Conditions -20°C, stored under inert gas

Experimental Protocols

The two primary reactions involving this compound are the formation of an amide bond with the carboxylic acid and the cycloaddition reaction with the propargyl group. Detailed protocols for these key transformations are provided below.

Protocol 1: Amide Bond Formation via EDC/HATU Coupling

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for two-step EDC coupling)

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) for HATU coupling

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0 (for EDC/NHS chemistry)

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

Procedure:

  • Preparation of Reagents: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, the amine-containing molecule, EDC/HATU, and other reagents in the appropriate anhydrous solvent.

  • Activation of Carboxylic Acid (One-Step HATU Coupling): a. Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid. c. Add the amine-containing molecule (1.0-1.2 eq) to the activated linker solution.

  • Activation of Carboxylic Acid (EDC/NHS Coupling): a. Dissolve this compound in Activation Buffer. b. Add EDC (1.2-1.5 eq) and NHS (or Sulfo-NHS) (1.2-1.5 eq) to the solution. c. Allow the activation reaction to proceed for 15-30 minutes at room temperature. d. For a two-step process, the pH of the solution can be raised to 7.2-7.5 before adding the amine-containing molecule.

  • Conjugation Reaction: a. Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Quenching: a. Once the reaction is complete, add a quenching reagent to hydrolyze any unreacted activated esters.

  • Purification: a. Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or preparative HPLC, to remove excess reagents and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the this compound conjugate and an azide-functionalized molecule.

Materials:

  • This compound conjugate (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Reducing agent: Sodium ascorbate (freshly prepared)

  • Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Preparation of Stock Solutions: a. Prepare a stock solution of CuSO4 (e.g., 20 mM in water). b. Prepare a stock solution of the copper ligand (e.g., 50 mM in water or DMSO). c. Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup: a. In a reaction vessel, dissolve the this compound conjugate and the azide-containing molecule in the reaction buffer. A slight excess of one of the reactants (e.g., 1.1-1.5 eq) is often used. b. Add the copper-stabilizing ligand to the reaction mixture. A typical molar ratio of ligand to copper is between 2:1 and 5:1. c. Add the CuSO4 solution to the mixture. The final copper concentration typically ranges from 50 to 250 µM for bioconjugation reactions.

  • Initiation of the Reaction: a. Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species. The final concentration of sodium ascorbate is usually 5-10 times that of the copper sulfate.

  • Incubation: a. Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by appropriate analytical techniques such as LC-MS or SDS-PAGE (for protein conjugates).

  • Purification: a. Upon completion, the final conjugate can be purified using methods such as size-exclusion chromatography, HPLC, or dialysis to remove the copper catalyst and other small-molecule reagents. The addition of a chelating agent like EDTA can help to sequester the copper.

Applications in Drug Development: ADC and PROTAC Synthesis

The dual reactivity of this compound makes it an invaluable tool in the construction of complex therapeutic modalities.

Antibody-Drug Conjugate (ADC) Synthesis

In the context of ADCs, this compound can be used to link a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. The general workflow is as follows:

  • The carboxylic acid of this compound is first conjugated to the primary amine of a lysine residue on the mAb.

  • An azide-modified cytotoxic drug is then "clicked" onto the propargyl group of the linker-modified antibody.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) linked_mAb Linker-modified mAb mAb->linked_mAb Amide Bond Formation linker This compound activated_linker Activated Linker (e.g., NHS ester) linker->activated_linker Activation (EDC/NHS or HATU) activated_linker->linked_mAb payload Azide-modified Cytotoxic Payload ADC Antibody-Drug Conjugate (ADC) payload->ADC CuAAC 'Click' Chemistry linked_mAb->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC Synthesis

This compound is also employed as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

PROTAC_Synthesis_Logical_Flow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation ('Click' Reaction) ligand1 E3 Ligase Ligand (with amine) intermediate Propargyl-PEG14-Ligand1 ligand1->intermediate linker_acid This compound linker_acid->intermediate Amide Coupling (HATU/DIPEA) protac Final PROTAC Molecule intermediate->protac CuAAC Reaction (CuSO4, NaAsc) ligand2 Target Protein Ligand (with azide) ligand2->protac

Caption: Logical flow for PROTAC synthesis using this compound.

References

Propargyl-PEG14-acid in Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-PEG14-acid, a heterobifunctional linker, and its application in the design and synthesis of antibody-drug conjugates (ADCs). This document outlines the core chemical properties of the linker, its strategic role in optimizing ADC performance, detailed experimental protocols for conjugation and characterization, and a summary of expected quantitative outcomes based on data from structurally related ADCs.

Introduction to this compound

This compound is a chemical linker designed for bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. It is classified as a heterobifunctional linker because it possesses two different reactive functional groups at opposite ends of a spacer molecule.

The structure consists of three key components:

  • A Propargyl Group: A terminal alkyne functional group that serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the stable and specific attachment of molecules containing an azide group, such as a cytotoxic payload.

  • A Carboxylic Acid Group: This functional group can be activated to react with primary amines, such as the ε-amino groups of lysine residues found on the surface of antibodies, forming a stable amide bond.

  • A Polyethylene Glycol (PEG) Spacer: A 14-unit PEG chain (PEG14) connects the propargyl and carboxylic acid groups. This hydrophilic spacer is critical for improving the physicochemical properties of the resulting ADC.

The monodisperse nature of the discrete PEG14 chain ensures the production of more homogeneous ADCs, which can lead to improved batch-to-batch reproducibility and a better safety profile compared to polydisperse PEG linkers.

The Role of this compound in ADC Design

The linker is a critical component of an ADC, profoundly influencing its stability, solubility, pharmacokinetics, and overall therapeutic index. This compound offers several advantages in ADC development:

  • Improved Hydrophilicity: Many potent cytotoxic payloads used in ADCs are hydrophobic. The conjugation of these payloads to an antibody can induce aggregation, leading to reduced efficacy and potential immunogenicity. The hydrophilic PEG14 spacer helps to mitigate this by increasing the overall water solubility of the ADC.

  • Enhanced Pharmacokinetics: The PEG spacer creates a "hydration shell" around the payload, which can shield it from degradation and reduce non-specific clearance by the reticuloendothelial system. This leads to a longer circulation half-life and increased tumor accumulation.

  • Flexible and Controlled Conjugation: The dual-reactive nature of the linker allows for a controlled, two-step conjugation strategy. Typically, the linker is first attached to the cytotoxic payload, and then the linker-payload construct is conjugated to the antibody. This allows for precise control over the drug-to-antibody ratio (DAR).

  • Stable Linkage: The amide bond formed with the antibody and the triazole ring formed via click chemistry are both highly stable in circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.

ADC Synthesis and Characterization Workflow

The synthesis of an ADC using this compound typically follows a two-stage process involving the activation of the carboxylic acid for reaction with an amine-containing molecule (either the payload or the antibody) and a subsequent click chemistry reaction with the corresponding azide or alkyne-functionalized partner.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Modification (Optional) cluster_2 Step 3: Click Chemistry Conjugation cluster_3 Step 4: Purification & Characterization Propargyl_PEG_Acid This compound Activated_Linker Activated Linker (e.g., NHS ester) Propargyl_PEG_Acid->Activated_Linker EDC, NHS Payload Amine-Payload Linker_Payload Propargyl-PEG14-Payload Activated_Linker->Linker_Payload Amine-Payload ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC CuSO4, Ascorbate Antibody Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Azide-NHS ester Azide_Antibody->ADC Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization ADC_Internalization_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Cell_Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage Target Engagement

Methodological & Application

Application Notes and Protocols for the Activation of Propargyl-PEG14-acid with EDC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG14-acid is a heterobifunctional linker that is instrumental in bioconjugation and drug delivery. Its structure comprises a terminal alkyne (propargyl group) for "click" chemistry, a hydrophilic 14-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to primary amines.[1] This document provides a detailed protocol for the activation of the carboxylic acid moiety of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This activation process forms a semi-stable NHS ester, which can then efficiently react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[2][3]

The use of NHS is highly recommended as it converts the highly reactive and unstable O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, into a more stable amine-reactive NHS ester.[3][4] This two-step approach increases the efficiency of the conjugation reaction.

Reaction Mechanism

The activation of a carboxylic acid with EDC and NHS proceeds in two main steps:

  • Formation of the O-acylisourea intermediate: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.

  • Formation of the NHS ester: N-hydroxysuccinimide (NHS) acts as a stabilizer by reacting with the O-acylisourea intermediate to form a more stable NHS ester. This NHS ester is less prone to hydrolysis and can be stored for a period of time before reacting with an amine-containing molecule.

Experimental Protocols

This protocol outlines the in-situ activation of this compound for immediate use in a conjugation reaction.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Reagent Preparation: Allow all reagents to come to room temperature before use. Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Dissolving this compound: In a reaction vessel, dissolve this compound in an appropriate volume of anhydrous DMF or DMSO.

  • Activation: Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution containing this compound.

  • Incubation: Let the reaction proceed for 15-30 minutes at room temperature. The activation reaction is most efficient at a pH between 4.5 and 7.2.

  • Conjugation: The resulting activated Propargyl-PEG14-NHS ester is now ready for conjugation to a molecule containing a primary amine. The reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7-8.

Quenching the Reaction: If the activated this compound is not used immediately or to terminate a conjugation reaction, a quenching agent can be added. Common quenching agents include hydroxylamine, Tris, or glycine. 2-mercaptoethanol can also be used to quench the EDC.

Data Presentation

ParameterRecommended ValueNotes
Solvent Anhydrous DMF or DMSOEssential to prevent hydrolysis of the active intermediate.
Molar Ratio (EDC:Acid) 1.5 : 1A slight excess of EDC ensures efficient activation.
Molar Ratio (NHS:Acid) 1.5 : 1A slight excess of NHS stabilizes the active intermediate.
Activation pH 4.5 - 7.2Optimal pH range for the formation of the NHS ester.
Activation Time 15 - 30 minutesSufficient time for the formation of the NHS ester at room temperature.
Activation Temperature Room TemperatureMild conditions are sufficient for the activation reaction.
Conjugation pH 7.0 - 8.0Optimal pH for the reaction of the NHS ester with primary amines.

Visualizations

G cluster_0 Activation of this compound This compound This compound O-acylisourea intermediate O-acylisourea intermediate This compound->O-acylisourea intermediate + EDC EDC EDC EDC->O-acylisourea intermediate Propargyl-PEG14-NHS_ester Propargyl-PEG14-NHS ester O-acylisourea intermediate->Propargyl-PEG14-NHS_ester + NHS Urea byproduct Urea byproduct O-acylisourea intermediate->Urea byproduct NHS NHS NHS->Propargyl-PEG14-NHS_ester

Caption: Chemical pathway for this compound activation.

G cluster_1 Experimental Workflow A Prepare Reagents (this compound, EDC, NHS) B Dissolve this compound in Anhydrous Solvent A->B C Add EDC and NHS (1.5 equivalents each) B->C D Incubate for 15-30 min at Room Temperature C->D E Activated Propargyl-PEG14-NHS ester Ready for Conjugation D->E

Caption: Workflow for activating this compound.

References

Step-by-Step Guide to Protein Conjugation with Propargyl-PEG14-acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a premier strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. PEGylation can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, enhance solubility and stability, and reduce immunogenicity.[1]

Propargyl-PEG14-acid is a heterobifunctional linker that facilitates a two-stage conjugation strategy. The carboxylic acid moiety allows for covalent attachment to primary amines on a protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group. The terminal propargyl group provides a bioorthogonal handle for a subsequent "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a second molecule of interest, such as a small molecule drug, an imaging agent, or another protein. This modular approach is particularly valuable in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

These application notes provide a comprehensive, step-by-step guide to the successful conjugation of this compound to a target protein.

Data Presentation

The efficiency and outcome of the protein conjugation process can be influenced by several factors, including the molar ratio of reactants, reaction pH, and incubation time. The following table summarizes typical quantitative data obtained from the characterization of a model IgG antibody conjugated with this compound. It is important to note that these values are illustrative and optimal conditions should be determined empirically for each specific protein.

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Linker:Protein) 5:110:120:1
Reaction pH 7.47.48.0
Incubation Time (hours) 244
Average Degree of Labeling (DOL) 1.52.84.2
Conjugation Yield (%) >90%>95%>95%
Post-Conjugation Aggregation (%) <2%<3%<5%
Retained Binding Affinity (%) ~95%~90%~80%

Degree of Labeling (DOL) was determined by mass spectrometry. Conjugation yield was assessed by SDS-PAGE analysis. Aggregation was measured by size-exclusion chromatography (SEC). Binding affinity was determined by ELISA.

Experimental Protocols

This section provides a detailed methodology for the two-stage conjugation of a protein with this compound, followed by a click chemistry reaction.

Part 1: Amine Coupling of this compound to the Target Protein

This initial stage involves the activation of the carboxylic acid on the this compound and its subsequent reaction with primary amines on the protein surface.

Materials:

  • Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Protocol:

  • Protein Preparation:

    • Dissolve the target protein in Coupling Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the conjugation reaction. If necessary, perform a buffer exchange using a desalting column.

  • Activation of this compound:

    • Immediately before use, prepare stock solutions of this compound, EDC, and sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).

    • In a separate microcentrifuge tube, add a 10- to 50-fold molar excess of this compound over the protein.

    • Add a 1.5- to 2-fold molar excess of EDC and sulfo-NHS over the this compound.

    • The activation reaction is most efficient at a pH of 4.5-7.2; for protein stability, a pH of 6.0 is often used.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated this compound mixture to the protein solution.

    • The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification of the Propargyl-PEGylated Protein:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • The purified propargyl-PEGylated protein is now ready for the subsequent click chemistry reaction or for storage.

Part 2: Click Chemistry Conjugation of an Azide-Modified Molecule

This second stage utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-containing molecule to the propargyl-functionalized protein.

Materials:

  • Propargyl-PEGylated protein

  • Azide-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, add the Propargyl-PEGylated protein to the Reaction Buffer.

    • Add the azide-modified molecule at a 5- to 20-fold molar excess over the protein.

    • Add THPTA to a final concentration of 1-5 mM. THPTA helps to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.

    • Add CuSO₄ to a final concentration of 0.2-1 mM.

  • Initiation of the Click Reaction:

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification of the Final Bioconjugate:

    • Remove the copper catalyst, excess reagents, and byproducts using a desalting column or dialysis.

    • The final protein conjugate is now ready for characterization and downstream applications.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the step-by-step experimental workflow for the two-stage protein conjugation process.

experimental_workflow cluster_stage1 Stage 1: Amine Coupling cluster_stage2 Stage 2: Click Chemistry protein_prep Protein Preparation in Amine-Free Buffer linker_activation This compound Activation (EDC/sulfo-NHS) conjugation Conjugation to Protein's Primary Amines linker_activation->conjugation quenching Quenching of Unreacted Linker conjugation->quenching purification1 Purification of Propargyl-PEGylated Protein quenching->purification1 reaction_setup Reaction Setup with Azide-Molecule, CuSO4, THPTA purification1->reaction_setup Propargyl-PEGylated Protein reaction_initiation Initiation with Sodium Ascorbate reaction_setup->reaction_initiation purification2 Purification of Final Bioconjugate reaction_initiation->purification2

Caption: A two-stage protein conjugation workflow.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Propargyl-PEG linkers are integral to the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The diagram below illustrates this mechanism of action.

PROTAC_pathway cluster_components Components cluster_process Degradation Process PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex Formation of Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Ubiquitinated Protein recognized by Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling PROTAC is released Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Propargyl-PEG14-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG14-acid as a versatile linker in the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles. Detailed protocols for conjugation, formulation, and characterization are provided to facilitate the application of this heterobifunctional linker in your research.

Introduction to this compound

This compound is a high-purity, heterobifunctional linker designed for bioconjugation and drug delivery applications.[1] Its structure comprises three key components:

  • A Propargyl Group: The terminal alkyne group enables covalent attachment to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3]

  • A Carboxylic Acid Group: This functional group allows for the formation of stable amide bonds with primary amines, such as those found on the lysine residues of antibodies or other protein surfaces.[1][2]

  • A 14-Unit Polyethylene Glycol (PEG) Spacer: The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate, potentially improving its pharmacokinetic profile and reducing non-specific interactions.

This unique combination of features makes this compound an ideal tool for the precise and controlled assembly of complex drug delivery systems.

Applications in Drug Delivery

This compound is primarily employed in two key areas of drug delivery:

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker is used to attach a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific antigen on tumor cells. This targeted delivery approach aims to increase the therapeutic window of the cytotoxic agent by concentrating it at the site of action and minimizing systemic toxicity.

Functionalized Nanoparticles

This compound can be used to functionalize the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles) to enable the attachment of targeting ligands or therapeutic molecules. The PEG spacer helps to create a "stealth" effect, reducing clearance by the reticuloendothelial system and prolonging circulation time.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the synthesis and characterization of drug delivery systems.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for the synthesis of an ADC using this compound.

Step 1: Activation of this compound and Conjugation to an Antibody

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an anhydrous organic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Add a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-4 hours to form the NHS ester.

  • Antibody Preparation:

    • Prepare the monoclonal antibody in a suitable conjugation buffer, typically a phosphate-buffered saline (PBS) at pH 7.4-8.0. The antibody concentration should be in the range of 1-10 mg/mL.

  • Conjugation of Activated Linker to Antibody:

    • Add a 5- to 20-fold molar excess of the activated Propargyl-PEG14-NHS ester solution to the antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain the integrity of the antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

    • Purify the alkyne-modified antibody using size-exclusion chromatography (e.g., a desalting column) or tangential flow filtration to remove excess, unreacted linker.

Step 2: "Click" Chemistry Conjugation of an Azide-Modified Payload

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified cytotoxic payload in an appropriate solvent like DMSO.

    • Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) in water.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

  • "Click" Reaction:

    • In a reaction vessel, combine the alkyne-modified antibody with the azide-modified payload (typically at a 3-5 fold molar excess).

    • Add the copper(II) sulfate and THPTA ligand (pre-mixed to form the copper catalyst).

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload and catalyst components.

    • Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation.

Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation & Antibody Conjugation cluster_step2 Step 2: Click Chemistry Propargyl_PEG14_Acid This compound Activated_Linker Propargyl-PEG14-NHS Ester Propargyl_PEG14_Acid->Activated_Linker Activation EDC_NHS EDC / NHS in DMF EDC_NHS->Activated_Linker Alkyne_mAb Alkyne-Modified mAb Activated_Linker->Alkyne_mAb Amide Bond Formation Antibody Antibody (mAb) Antibody->Alkyne_mAb Purification1 Purification (SEC) Alkyne_mAb->Purification1 ADC Antibody-Drug Conjugate (ADC) Purification1->ADC Azide_Payload Azide-Modified Payload Azide_Payload->ADC CuAAC Reaction Catalyst CuSO4 / THPTA Sodium Ascorbate Catalyst->ADC Purification2 Purification (SEC) ADC->Purification2 Characterization Characterization (DAR, etc.) Purification2->Characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Protocol 2: Formulation of Functionalized Polymeric Nanoparticles

This protocol describes the formulation of drug-loaded PLGA nanoparticles with a surface functionalized with this compound for subsequent bioconjugation.

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve PLGA (Poly(lactic-co-glycolic acid)) and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • To create PEGylated nanoparticles, a PLGA-PEG copolymer can be used, or this compound can be conjugated to pre-formed nanoparticles. For pre-functionalization, a PLGA-PEG-Propargyl copolymer would be synthesized first.

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

    • Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation, wash several times with deionized water to remove excess surfactant, and then lyophilize for storage.

  • Surface Functionalization with this compound (if not using a pre-functionalized polymer):

    • This step is applicable if the nanoparticles have surface functional groups (e.g., amines) that can react with the carboxylic acid of the linker. The protocol would be similar to the antibody conjugation described in 3.1, Step 1.

  • Characterization of Nanoparticles:

    • Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to assess the surface charge and stability of the nanoparticles.

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of drug encapsulated within the nanoparticles. This is typically done by dissolving a known amount of nanoparticles in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC.

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • In Vitro Drug Release: Perform a drug release study, often using a dialysis method, at different pH conditions (e.g., pH 7.4 for physiological conditions and pH 5.5 to simulate the endosomal environment) to evaluate the release profile over time.

Workflow for Nanoparticle Formulation and Characterization

Nanoparticle_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization Organic_Phase PLGA/PLGA-PEG-Propargyl + Drug in Organic Solvent Emulsification Emulsification (Homogenization/Sonication) Organic_Phase->Emulsification Aqueous_Phase Surfactant in Water Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Washing_Lyophilization Washing & Lyophilization Solvent_Evaporation->Washing_Lyophilization Functionalized_NPs Drug-Loaded Functionalized Nanoparticles Washing_Lyophilization->Functionalized_NPs DLS Particle Size & PDI (DLS) Functionalized_NPs->DLS Zeta Zeta Potential Functionalized_NPs->Zeta Drug_Loading Drug Loading & Encapsulation Efficiency Functionalized_NPs->Drug_Loading Drug_Release In Vitro Drug Release Functionalized_NPs->Drug_Release

Caption: Workflow for Nanoparticle Formulation and Characterization.

Quantitative Data and Characterization

The following tables provide representative data for the characterization of drug delivery systems developed using Propargyl-PEG linkers. Note that these values are illustrative and will vary depending on the specific antibody, drug, and formulation parameters.

Table 1: Representative Characterization Data for an ADC

ParameterMethodTypical Value
Drug-to-Antibody Ratio (DAR)HIC-HPLC, RP-HPLC, Mass Spectrometry3.5 - 4.0
PuritySEC-HPLC> 95%
Monomer ContentSEC-HPLC> 98%
In Vitro Cytotoxicity (IC₅₀)Cell-based assayVaries with payload and target
Plasma StabilityIncubation in plasma followed by HPLC or MS> 90% after 7 days

Table 2: Representative Characterization Data for Functionalized Nanoparticles

ParameterMethodTypical Value
Particle Size (Diameter)Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialLaser Doppler Velocimetry-10 to -30 mV
Drug Loading EfficiencyHPLC or UV-Vis Spectroscopy50 - 80%
Encapsulation EfficiencyHPLC or UV-Vis Spectroscopy70 - 95%
Drug Release at pH 7.4 (24h)Dialysis Method10 - 20%
Drug Release at pH 5.5 (24h)Dialysis Method40 - 60%

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for an Antibody-Drug Conjugate, which is facilitated by a linker such as this compound.

Mechanism of Action for an ADC

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) in Circulation Binding Binding to Target Antigen ADC->Binding Tumor_Cell Tumor Cell Binding->Tumor_Cell Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Linker Cleavage & Payload Release Lysosome->Drug_Release Payload Cytotoxic Payload Drug_Release->Payload Cell_Death Cell Death (Apoptosis) Payload->Cell_Death

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a valuable and versatile tool for the development of sophisticated drug delivery systems. Its well-defined structure and dual-reactive functionalities allow for the systematic and efficient synthesis of complex therapeutic modalities like ADCs and functionalized nanoparticles. The protocols and illustrative data presented in these application notes provide a solid framework for researchers to employ this compound in their drug development endeavors.

References

Application Note and Protocols for Amide Bond Formation with Propargyl-PEG14-acid and Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent modification of molecules with polyethylene glycol (PEG), known as PEGylation, is a cornerstone technique in drug development and biotechnology.[1][2] PEGylation can significantly enhance the therapeutic properties of proteins, peptides, and small molecules by increasing their solubility, extending their plasma half-life, and reducing immunogenicity.[1][2] Propargyl-PEG14-acid is a heterobifunctional linker that is instrumental in bioconjugation.[3] It features a terminal alkyne group for "click" chemistry applications, a hydrophilic 14-unit polyethylene glycol spacer to improve solubility and pharmacokinetic properties, and a terminal carboxylic acid for conjugation to primary amines.

This document provides detailed protocols for the formation of a stable amide bond between the carboxylic acid moiety of this compound and primary amines, such as those found on lysine residues of proteins or other amine-containing molecules. The reaction proceeds via a two-step process involving the activation of the carboxylic acid using carbodiimide chemistry, followed by the reaction with the primary amine.

Principle of the Reaction

The formation of a stable amide bond between this compound and a primary amine is typically achieved by activating the carboxylic acid group. A common and efficient method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process can be summarized in two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS or Sulfo-NHS to the reaction mixture allows for the conversion of the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.

Applications

The conjugation of this compound to primary amines provides a versatile platform for a variety of applications in research and drug development:

  • Drug Delivery: The propargyl group can be used to attach therapeutic agents, targeting ligands, or imaging agents to proteins or other biomolecules via click chemistry, facilitating the creation of antibody-drug conjugates (ADCs) and other targeted therapies.

  • Proteomics and Activity-Based Protein Profiling (ABPP): The alkyne handle allows for the attachment of reporter tags, such as fluorophores or biotin, for the detection, visualization, and isolation of specific proteins.

  • Biomaterial Science: Proteins modified with a propargyl group can be "clicked" onto azide-functionalized surfaces or scaffolds to create novel biomaterials with specific biological functions.

  • Development of Bispecific Antibodies: The click chemistry handle can be utilized to conjugate different antibody fragments, leading to the generation of bispecific antibodies with dual targeting capabilities.

Experimental Protocols

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 50 mM Borate Buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the in-situ activation of this compound to form an amine-reactive NHS ester.

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1 to 1.5 equivalents of EDC and 1.1 to 1.5 equivalents of NHS (or Sulfo-NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG14-NHS ester.

Protocol 2: Conjugation of Activated this compound to a Primary Amine

This protocol outlines the reaction of the activated Propargyl-PEG14-NHS ester with an amine-containing molecule.

  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (e.g., protein) in the reaction buffer (e.g., PBS, pH 7.2-7.5) at a suitable concentration.

  • Conjugation Reaction:

    • Add the freshly prepared activated Propargyl-PEG14-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of the NHS ester to the amine-containing molecule will determine the degree of labeling and should be optimized for each specific application. Refer to Table 1 for general guidelines.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by subjecting the reaction mixture to size-exclusion chromatography, dialysis, or tangential flow filtration.

Data Presentation

The degree of labeling (DOL), which represents the average number of Propargyl-PEG14 molecules conjugated to each amine-containing molecule, is a critical parameter. The DOL can be controlled by adjusting the molar ratio of the Propargyl-PEG14-NHS ester to the protein and the reaction pH.

Table 1: General Guidelines for Controlling the Degree of Labeling

Molar Ratio (Propargyl-PEG14-NHS ester : Protein)Recommended pHExpected Degree of Labeling (DOL)Notes
1:1 - 3:17.2 - 8.0LowSuitable for applications where minimal modification is desired to preserve protein activity.
5:1 - 10:18.0 - 8.51 - 3A common starting point for many applications.
10:1 - 20:18.0 - 8.53 - 6Higher labeling efficiency can be achieved.
> 30:18.0 - 8.5> 6May increase the risk of protein aggregation and loss of biological activity.

Note: The optimal conditions should be determined empirically for each specific protein or amine-containing molecule.

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Primary Amine cluster_purification Purification propargyl_peg This compound activated_peg Activated Propargyl-PEG14-NHS Ester propargyl_peg->activated_peg 15-30 min Room Temp edc_nhs EDC + NHS/Sulfo-NHS edc_nhs->activated_peg conjugate Propargyl-PEG14-Amine Conjugate activated_peg->conjugate 1-2 hours RT or overnight at 4°C primary_amine Primary Amine (e.g., Protein) primary_amine->conjugate purified_product Purified Conjugate conjugate->purified_product Size-Exclusion Chromatography

Caption: Experimental workflow for the conjugation of this compound to a primary amine.

reaction_mechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Formation of NHS Ester cluster_step3 Step 3: Amide Bond Formation peg_acid Propargyl-PEG14-COOH o_acylisourea O-acylisourea intermediate (unstable) peg_acid->o_acylisourea edc EDC edc->o_acylisourea nhs_ester Propargyl-PEG14-NHS Ester (amine-reactive) o_acylisourea->nhs_ester nhs NHS / Sulfo-NHS nhs->nhs_ester amide_conjugate Propargyl-PEG14-CO-NH-R (Stable Amide Bond) nhs_ester->amide_conjugate primary_amine R-NH2 (Primary Amine) primary_amine->amide_conjugate

Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Propargyl-PEG14-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the surface modification of various nanoparticles using Propargyl-PEG14-acid. This versatile bifunctional linker enables the covalent attachment of a hydrophilic polyethylene glycol (PEG) spacer terminating in a propargyl group, which can be further functionalized via "click" chemistry. The inclusion of a PEG linker can enhance the biocompatibility, stability, and circulation time of nanoparticles, making them suitable for a range of biomedical applications, including drug delivery and bio-imaging.

Overview of this compound in Nanoparticle Functionalization

This compound is a heterobifunctional linker that possesses a terminal alkyne group (propargyl) and a carboxylic acid. This structure allows for a two-step functionalization strategy for nanoparticles. The carboxylic acid can be activated to react with primary amines on the nanoparticle surface, forming a stable amide bond. Alternatively, if the nanoparticle is functionalized with azide groups, the propargyl end of the linker can be used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][2][3] The PEG14 portion of the linker is a hydrophilic chain that increases the aqueous solubility and can reduce non-specific protein binding and uptake by the reticuloendothelial system (RES), prolonging the nanoparticle's circulation time in vivo.[4][5]

General Strategies for Nanoparticle Modification

There are two primary strategies for attaching this compound to nanoparticles, depending on the available functional groups on the nanoparticle surface.

Strategy A: Amide Bond Formation via EDC/NHS Coupling This method is suitable for nanoparticles with primary amine groups on their surface. The carboxylic acid of this compound is first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated linker then readily reacts with the amine groups on the nanoparticle to form a stable amide linkage.

Strategy B: Click Chemistry via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This highly efficient and specific reaction is ideal for nanoparticles that have been functionalized with azide groups. The terminal alkyne of the this compound reacts with the azide groups on the nanoparticle in the presence of a copper(I) catalyst to form a stable triazole linkage.

Below are detailed protocols for applying these strategies to different types of nanoparticles.

Protocols for Surface Modification of Nanoparticles

Gold Nanoparticles (AuNPs)

Protocol 3.1.1: EDC/NHS Coupling to Amine-Functionalized AuNPs

This protocol describes the attachment of this compound to gold nanoparticles that have been surface-functionalized with amine groups (e.g., through the use of amine-terminated ligands during synthesis).

Materials:

  • Amine-functionalized gold nanoparticles (AuNPs-NH2)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Centrifuge and appropriate centrifuge tubes

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate at room temperature for 30 minutes with gentle stirring.

  • Conjugation to AuNPs-NH2:

    • Resuspend the AuNPs-NH2 in Conjugation Buffer.

    • Add the activated Propargyl-PEG14-NHS ester solution to the AuNPs-NH2 suspension. A 10- to 50-fold molar excess of the activated PEG linker over the estimated number of amine groups on the AuNPs is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

    • Purify the Propargyl-PEG14-AuNPs by centrifugation to remove excess reagents. The appropriate speed and time will depend on the size of the AuNPs.

    • Resuspend the pellet in fresh Conjugation Buffer and repeat the centrifugation step two more times.

    • Finally, resuspend the purified Propargyl-PEG14-AuNPs in a suitable buffer for storage.

Workflow for EDC/NHS Coupling to Amine-Functionalized Nanoparticles

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step A This compound C Activated Propargyl-PEG14-NHS Ester A->C 30 min, RT B EDC/NHS in Activation Buffer B->C E Propargyl-PEG14-Nanoparticle C->E 2h RT or O/N 4°C D Amine-Functionalized Nanoparticle D->E F Quenching (Tris Buffer) E->F G Centrifugation/ Washing F->G H Purified Propargyl-PEG14-Nanoparticle G->H

Caption: Workflow for EDC/NHS coupling of this compound to amine-functionalized nanoparticles.

Iron Oxide Nanoparticles (IONPs)

Protocol 3.2.1: Click Chemistry with Azide-Functionalized IONPs

This protocol is for IONPs that have been surface-modified with azide groups.

Materials:

  • Azide-functionalized iron oxide nanoparticles (IONPs-N3)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Reaction Buffer: 1X PBS, pH 7.4

  • Magnetic separator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the Reaction Buffer.

    • Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Click Reaction:

    • Disperse the IONPs-N3 in the Reaction Buffer.

    • Add the this compound solution to the IONP suspension. A 5- to 20-fold molar excess of the linker to the estimated azide groups on the IONPs is recommended.

    • Add sodium ascorbate to the mixture to a final concentration of 5 mM.

    • Add CuSO4 to the mixture to a final concentration of 1 mM.

    • Allow the reaction to proceed at room temperature for 4-12 hours with gentle shaking.

  • Purification:

    • Purify the Propargyl-PEG14-IONPs using a magnetic separator.

    • Remove the supernatant and wash the nanoparticles with the Reaction Buffer three times.

    • Resuspend the purified nanoparticles in a suitable buffer for storage.

Workflow for CuAAC Click Chemistry Modification of Azide-Functionalized Nanoparticles

G cluster_reaction Click Reaction cluster_purification Purification A Azide-Functionalized Nanoparticle D Propargyl-PEG14-Nanoparticle (Triazole Linkage) A->D 4-12h, RT B This compound B->D C Cu(I) Catalyst (from CuSO4 + Na Ascorbate) C->D E Magnetic Separation or Dialysis D->E F Washing E->F G Purified Nanoparticle F->G

Caption: Workflow for CuAAC click chemistry modification of azide-functionalized nanoparticles.

Liposomes

Protocol 3.3.1: Incorporation of a Propargyl-PEG-Lipid into the Liposome Formulation

For liposomes, the most common approach is to include a pre-synthesized lipid with the Propargyl-PEG moiety during the liposome preparation process.

Materials:

  • Lipids for liposome formulation (e.g., DSPC, Cholesterol)

  • Propargyl-PEG-DSPE (or other suitable lipid anchor)

  • Organic solvent (e.g., chloroform)

  • Hydration buffer (e.g., PBS)

  • Extruder and polycarbonate membranes

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids and the Propargyl-PEG-DSPE in chloroform in a round-bottom flask. A typical molar ratio is 1-5% of the Propargyl-PEG-lipid relative to the total lipid content.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids.

    • Subject the resulting multilamellar vesicles to several freeze-thaw cycles to increase encapsulation efficiency if a drug is being loaded.

    • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Purification:

    • Remove any un-encapsulated material or free linker by size exclusion chromatography or dialysis.

Polymeric Nanoparticles (e.g., PLGA)

Protocol 3.4.1: EDC/NHS Coupling to Amine-Terminated PLGA-PEG Nanoparticles

This protocol is for pre-formed PLGA-PEG nanoparticles that have a terminal amine group on the PEG chain.

Materials:

  • PLGA-PEG-NH2 nanoparticles

  • This compound

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Centrifugal filter units

Procedure:

  • Activation of this compound:

    • Follow the same activation procedure as in Protocol 3.1.1.

  • Conjugation to PLGA-PEG-NH2 Nanoparticles:

    • Disperse the PLGA-PEG-NH2 nanoparticles in the Conjugation Buffer.

    • Add the activated Propargyl-PEG14-NHS ester solution to the nanoparticle suspension.

    • React for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Quench the reaction with Tris-HCl as described in Protocol 3.1.1.

    • Purify the nanoparticles using centrifugal filter units to remove unreacted linker and byproducts. Wash the nanoparticles with fresh buffer several times.

    • Resuspend the purified nanoparticles in the desired buffer.

Characterization of Modified Nanoparticles

After surface modification, it is crucial to characterize the nanoparticles to confirm successful conjugation and to assess the impact on their physicochemical properties.

ParameterMethodExpected Outcome
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)An increase in hydrodynamic diameter is expected after PEGylation. A low PDI indicates a monodisperse sample.
Zeta Potential Electrophoretic Light Scattering (ELS)The surface charge will change depending on the initial nanoparticle and the linker. PEGylation generally leads to a more neutral zeta potential.
Confirmation of Conjugation FTIR, NMR, XPSSpectroscopic methods can confirm the presence of the PEG linker and the formation of new chemical bonds.
Quantification of PEGylation TGA, UV-Vis, Fluorescence SpectroscopyThese methods can be used to estimate the amount of PEG linker attached to the nanoparticles.

Table 1: Representative Data on the Effect of PEGylation on Nanoparticle Properties

Nanoparticle TypeModificationInitial Size (nm)Final Size (nm)Initial Zeta Potential (mV)Final Zeta Potential (mV)Reference
LiposomesPEGylation~80~100-5-10
Iron Oxide NPsPEG coating~70~74+28+18
PLGA NPsPEGylation~160~155--13
Gold NPsPEGylation~50~89--

Impact on Cellular Uptake and Biological Signaling

PEGylation of nanoparticles generally reduces their uptake by phagocytic cells, which contributes to their prolonged circulation time. However, the functionalization of the PEG linker with targeting moieties via the propargyl group can enhance uptake by specific cell types. The cellular entry of functionalized nanoparticles often occurs through endocytic pathways.

Cellular Uptake and Potential Downstream Signaling

G cluster_uptake Cellular Uptake cluster_signaling Intracellular Signaling NP Functionalized Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Endocytosis (Clathrin- or Caveolin-mediated) Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Drug_Release Drug Release Escape->Drug_Release Signaling Activation of Signaling Pathways (e.g., MAPK, NF-κB) Drug_Release->Signaling Response Cellular Response (e.g., Apoptosis, Gene Expression) Signaling->Response

Caption: Generalized pathway of nanoparticle uptake and subsequent cellular signaling.

The interaction of functionalized nanoparticles with cell surface receptors can trigger specific signaling cascades. For example, targeting growth factor receptors can activate pathways like the MAPK and PI3K/Akt pathways, influencing cell proliferation and survival. The release of a drug from the nanoparticle within the cell can also initiate signaling events leading to the desired therapeutic effect, such as apoptosis in cancer cells. The specific signaling pathways activated will depend on the targeting ligand attached to the Propargyl-PEG14-nanoparticle and the encapsulated therapeutic agent.

Conclusion

This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward approach to introduce a hydrophilic spacer with a versatile "click" chemistry handle. The protocols provided herein offer a starting point for the development of functionalized nanoparticles for a variety of research and drug development applications. Careful characterization of the modified nanoparticles is essential to ensure the desired properties are achieved for successful in vitro and in vivo performance.

References

Application Notes: Bioconjugation of Peptides using Propargyl-PEG14-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides is a cornerstone of modern drug development, enabling the enhancement of therapeutic properties and the creation of novel diagnostic and research tools. Propargyl-PEG14-acid is a heterobifunctional linker that offers a versatile and efficient platform for peptide bioconjugation. This linker features a terminal alkyne group for "click chemistry" and a carboxylic acid for covalent attachment to primary amines on a peptide, such as the N-terminus or the side chain of lysine residues. The polyethylene glycol (PEG) spacer, consisting of 14 ethylene glycol units, imparts increased hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting peptide conjugate.

This document provides detailed application notes and experimental protocols for the successful bioconjugation of peptides using this compound. The process involves a two-stage approach: first, the covalent attachment of the linker to the peptide via a stable amide bond, and second, the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a molecule of interest.

Principle of the Reaction

The bioconjugation strategy is based on two well-established and robust chemical reactions:

  • Amide Bond Formation: The carboxylic acid moiety of this compound is first activated, typically using a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting NHS ester is a reactive intermediate that readily couples with primary amines on the peptide to form a stable amide bond.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group of the linker provides a terminal alkyne functionality. This alkyne undergoes a highly specific and efficient 1,3-dipolar cycloaddition with an azide-functionalized molecule in the presence of a Cu(I) catalyst. This "click" reaction forms a stable triazole linkage, yielding the final bioconjugate. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.

Data Presentation

The following tables summarize key quantitative data for the bioconjugation process.

Table 1: Reagent Specifications for this compound

PropertyValue
Molecular Formula C₃₃H₆₂O₁₆
Molecular Weight ~722.8 g/mol
Purity ≥95%
Functional Groups Carboxylic Acid (-COOH), Propargyl (-C≡CH)
Storage Conditions -20°C, desiccated

Table 2: Recommended Molar Ratios for Peptide Conjugation

Reaction StepReagentRecommended Molar Excess (relative to Peptide)
Amide Coupling This compound5 - 20 equivalents
EDC1.5 - 2 equivalents (relative to this compound)
NHS/Sulfo-NHS1.5 - 2 equivalents (relative to this compound)
CuAAC Reaction Azide-modified Molecule1.5 - 5 equivalents (relative to propargylated peptide)
Copper(II) Sulfate0.1 - 0.5 equivalents (relative to propargylated peptide)
Sodium Ascorbate1 - 5 equivalents (relative to Copper(II) Sulfate)
THPTA (optional ligand)1 - 2 equivalents (relative to Copper(II) Sulfate)

Table 3: Typical Reaction Parameters and Outcomes

ParameterAmide CouplingCuAAC Reaction
Solvent Anhydrous DMF or DMSOAqueous buffer (e.g., PBS), often with a co-solvent like DMSO or t-butanol
pH 7.0 - 8.07.0 - 8.0
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours1 - 4 hours
Typical Efficiency/Yield Varies depending on peptide sequence and reaction conditions>95%[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines of a peptide.

Materials:

  • Peptide with at least one primary amine (lyophilized)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 10 equivalents of the this compound stock solution with 15 equivalents of EDC and 15 equivalents of NHS (or Sulfo-NHS) stock solutions.

    • Incubate the mixture at room temperature for 15-30 minutes to generate the active NHS ester.

  • Conjugation Reaction:

    • Add the activated Propargyl-PEG14-NHS ester solution to the peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Purify the propargylated peptide from excess reagents and byproducts using a suitable method such as reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

  • Characterization: Confirm the successful conjugation and determine the degree of labeling by MALDI-TOF mass spectrometry. The mass of the conjugate should increase by the mass of the Propargyl-PEG14 moiety for each successful conjugation.[2]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargylated peptide and an azide-modified molecule.

Materials:

  • Propargylated peptide (from Protocol 1, lyophilized)

  • Azide-modified molecule of interest

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for biological macromolecules)

  • Co-solvent (e.g., DMSO, t-butanol) if required for solubility

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the lyophilized propargylated peptide in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer) to a stock concentration of 10-100 mM.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • If using, prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the propargylated peptide solution.

    • Add the azide-modified molecule to the peptide solution at a molar excess of 1.5-5 equivalents.

    • If using a co-solvent, add it at this stage (typically 10-50% of the final volume).

    • If using THPTA, add it to the reaction mixture at a final concentration equivalent to the copper concentration.

  • Initiation of the Click Reaction:

    • Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 100-500 µM.

    • Immediately add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. Protect the reaction from light if using fluorescently labeled molecules.

  • Purification: Purify the final peptide bioconjugate from the catalyst and excess reagents using a suitable method such as RP-HPLC or SEC.

  • Characterization: Confirm the successful bioconjugation by MALDI-TOF mass spectrometry. The mass of the final product should correspond to the sum of the masses of the propargylated peptide and the azide-modified molecule.[2] Further characterization by techniques like HPLC can confirm the purity of the final conjugate.[3]

Mandatory Visualization

experimental_workflow peptide Peptide (with primary amines) conjugation Amide Bond Formation peptide->conjugation propargyl_peg This compound activation Activation propargyl_peg->activation edc_nhs EDC / NHS edc_nhs->activation activation->conjugation propargylated_peptide Propargylated Peptide conjugation->propargylated_peptide purification1 Purification 1 (HPLC / SEC) propargylated_peptide->purification1 click_reaction CuAAC Click Reaction propargylated_peptide->click_reaction char1 Characterization 1 (MALDI-TOF MS) purification1->char1 azide_molecule Azide-modified Molecule azide_molecule->click_reaction copper_catalyst CuSO4 / Na-Ascorbate copper_catalyst->click_reaction final_conjugate Final Peptide Bioconjugate click_reaction->final_conjugate purification2 Purification 2 (HPLC / SEC) final_conjugate->purification2 char2 Characterization 2 (MALDI-TOF MS, HPLC) purification2->char2

Caption: Workflow for the two-stage bioconjugation of peptides using this compound.

logical_relationship start Start: Unmodified Peptide linker_conjugation Step 1: Linker Conjugation (Amide Bond Formation) start->linker_conjugation This compound EDC/NHS intermediate Intermediate: Propargylated Peptide linker_conjugation->intermediate click_conjugation Step 2: Click Conjugation (CuAAC) intermediate->click_conjugation Azide-Molecule Cu(I) Catalyst final_product Final Product: Peptide Bioconjugate click_conjugation->final_product

Caption: Logical relationship of the key stages in the peptide bioconjugation process.

References

Application Notes: Propargyl-PEG14-acid for Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG14-acid is a high-quality, heterobifunctional linker designed to facilitate the development of advanced fluorescent probes for a wide range of biological applications. This linker features a terminal propargyl group for highly efficient and bioorthogonal click chemistry reactions, a 14-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and a carboxylic acid group for stable amide bond formation with primary amines on biomolecules such as proteins, antibodies, and peptides.[1][2] The strategic incorporation of the extended PEG chain offers significant advantages in the design of fluorescent probes for high-sensitivity imaging and detection assays.

The use of PEG linkers in fluorescent probe design has been shown to enhance quantum yields and block problematic interactions between fluorochromes and biomolecules.[3] The hydrophilic nature of the PEG spacer improves the solubility of the entire conjugate in aqueous environments and minimizes aggregation.[1] Furthermore, the flexible PEG chain acts as a spacer, distancing the fluorophore from the conjugated biomolecule, which can help to preserve the biological activity of the target molecule and the photophysical properties of the dye.

These application notes provide a comprehensive overview of the use of this compound in the synthesis and application of fluorescent probes, complete with detailed experimental protocols, quantitative data, and workflow diagrams.

Key Features and Benefits:

  • Enhanced Solubility: The 14-unit PEG chain significantly improves the aqueous solubility of the fluorescent probe, preventing aggregation and improving performance in biological buffers.[1]

  • Reduced Non-Specific Binding: The hydrophilic PEG spacer creates a hydration layer that minimizes unwanted interactions with cellular components, leading to lower background signals and improved signal-to-noise ratios in imaging applications.

  • Bioorthogonal Conjugation: The terminal propargyl group allows for highly specific and efficient covalent labeling with azide-modified fluorophores via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is rapid, high-yielding, and can be performed in complex biological media.

  • Versatile Biomolecule Labeling: The carboxylic acid functionality enables straightforward conjugation to primary amines on a wide variety of biomolecules through the formation of a stable amide bond.

Data Presentation

The following tables provide representative quantitative data for fluorescent probes developed using this compound. These values are based on typical experimental outcomes and serve as a guide for expected performance.

Table 1: Bioconjugation Efficiency and Characterization

ParameterTarget BiomoleculeLabeling Efficiency (%)Drug-to-Antibody Ratio (DAR) / Dye-to-Protein Ratio
This compound Conjugation Monoclonal Antibody (mAb)> 95~2.0
Peptide (e.g., RGD)> 981.0
Small Molecule Amine> 991.0

Table 2: Photophysical Properties of a Fluorescent Probe Conjugate

PropertyFluorescein-PEG14-PeptideRhodamine-PEG14-Antibody
Excitation Maximum (nm) 494550
Emission Maximum (nm) 518573
Quantum Yield (Φ) ~0.85~0.40
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~70,000~80,000

Table 3: Performance in Cellular Imaging

ParameterProbeSignal-to-Background RatioCell PermeabilityPhotostability
Cellular Uptake Cy5-PEG14-Targeting PeptideHigh (>10)Dependent on targeting moietyGood
Background Fluorescence Unconjugated Dye vs. PEG14-Conjugated DyeLower with PEG14 linkerN/AN/A

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Fluorescently Labeled Antibody

This protocol describes the conjugation of this compound to an antibody, followed by the attachment of an azide-modified fluorescent dye via click chemistry.

Step 1: Activation of this compound and Conjugation to Antibody

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 eq) in anhydrous DMF or DMSO.

    • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and Sulfo-NHS (N-hydroxysulfosuccinimide) (1.5 eq).

    • Incubate at room temperature for 30 minutes to generate the amine-reactive Sulfo-NHS ester.

  • Conjugation to Antibody:

    • Prepare the antibody solution (e.g., 1-5 mg/mL) in a conjugation buffer (e.g., PBS, pH 7.4).

    • Add the activated Propargyl-PEG14-Sulfo-NHS ester solution to the antibody solution. A typical molar ratio is 10-20 fold excess of the linker to the antibody.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess, unreacted linker using a desalting column or dialysis against PBS.

Step 2: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Reagents:

    • Propargyl-modified antibody from Step 1.

    • Azide-modified fluorescent dye (e.g., Azide-Fluor 488) dissolved in DMSO (10 mM stock).

    • Copper(II) sulfate (CuSO₄) in water (50 mM stock).

    • Sodium ascorbate in water (100 mM stock, prepare fresh).

    • Copper-chelating ligand (e.g., THPTA) in water (50 mM stock).

  • Click Reaction:

    • To the propargyl-modified antibody, add the azide-modified fluorescent dye in a 5 to 10-fold molar excess.

    • Add the THPTA ligand to a final concentration that is 5 times the copper concentration.

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Final Purification:

    • Purify the fluorescently labeled antibody from excess dye and reaction components using a desalting column or size-exclusion chromatography.

Protocol 2: Cellular Imaging with a Fluorescently Labeled Probe

This protocol provides a general workflow for labeling and imaging cells using a fluorescent probe synthesized with this compound.

  • Cell Culture:

    • Plate cells on glass-bottom dishes or coverslips and culture overnight to allow for adherence.

  • Probe Incubation:

    • Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for a specified time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. The optimal time and concentration should be determined empirically.

  • Washing:

    • Remove the probe-containing medium and wash the cells three times with pre-warmed PBS or live-cell imaging solution to remove unbound probe.

  • Fixation and Permeabilization (Optional, for intracellular targets):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization

G cluster_0 Step 1: Bioconjugation cluster_1 Step 2: Fluorescent Labeling cluster_2 Step 3: Application Propargyl_PEG14_Acid This compound Activated_Linker Amine-Reactive Linker (e.g., NHS Ester) Propargyl_PEG14_Acid->Activated_Linker EDC, NHS Biomolecule Biomolecule (Protein, Peptide, etc.) with Primary Amine Conjugated_Biomolecule Propargyl-PEG14-Biomolecule Biomolecule->Conjugated_Biomolecule Activated_Linker->Conjugated_Biomolecule Fluorescent_Probe Fluorescent Probe Conjugated_Biomolecule->Fluorescent_Probe Click Chemistry (CuAAC) Azide_Dye Azide-Modified Fluorescent Dye Azide_Dye->Fluorescent_Probe Cell_Imaging Cellular Imaging Fluorescent_Probe->Cell_Imaging Flow_Cytometry Flow Cytometry Fluorescent_Probe->Flow_Cytometry In_Vivo_Imaging In Vivo Imaging Fluorescent_Probe->In_Vivo_Imaging

Caption: Workflow for Fluorescent Probe Synthesis and Application.

G start Start prepare_cells Prepare Cells (Plate and Culture) start->prepare_cells prepare_probe Prepare Probe Solution in Culture Medium prepare_cells->prepare_probe incubate Incubate Cells with Probe prepare_probe->incubate wash Wash to Remove Unbound Probe incubate->wash fix_perm Fix and Permeabilize (Optional) wash->fix_perm image Fluorescence Microscopy wash->image For Live Cell Imaging fix_perm->image end End image->end

Caption: Experimental Workflow for Cellular Imaging.

G Biomolecule Biomolecule (e.g., Antibody) Probe Fluorescent Probe Biomolecule->Probe Amide Bond Formation Linker Propargyl- PEG14-Acid Linker->Probe Fluorophore Azide- Fluorophore Fluorophore->Probe Click Chemistry (Triazole Linkage)

Caption: Logical Relationship of Probe Components.

References

Application Notes and Protocols for Cell Surface Labeling Using Propargyl-PEG14-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG14-acid is a versatile, heterobifunctional linker molecule integral to advanced bioconjugation and cell labeling techniques. Its unique tripartite structure, comprising a terminal alkyne (propargyl group), a hydrophilic 14-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise and sequential linkage of biomolecules. This reagent is particularly valuable for cell surface labeling, allowing for the attachment of reporter molecules such as fluorescent dyes or biotin to cellular targets. The PEG14 spacer enhances solubility, reduces steric hindrance, and minimizes non-specific binding, thereby improving the specificity and efficiency of labeling applications.

The primary application of this compound in this context involves a two-stage bioorthogonal chemistry approach. First, the cell surface is metabolically engineered to express a chemical handle, typically an azide group. This is achieved by incubating cells with a modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz), which is processed by the cell's glycosylation machinery and incorporated into cell surface glycans.

Subsequently, a probe molecule, such as a fluorescent dye containing a primary amine, is conjugated to the carboxylic acid group of this compound through a stable amide bond. This is typically achieved using carbodiimide chemistry with EDC and NHS. The resulting alkyne-functionalized probe can then be "clicked" onto the azide-modified cell surface glycans via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This methodology allows for the robust and specific labeling of cell surface glycoproteins for visualization, isolation, and further analysis.

Core Applications

  • Fluorescent Imaging of Cell Surface Glycans: Visualize the distribution and dynamics of glycoproteins on live or fixed cells.

  • Proteomic Analysis of Cell Surface Proteins: Isolate and identify cell surface glycoproteins using biotinylated this compound probes for subsequent affinity purification and mass spectrometry.

  • Drug Targeting and Delivery: Functionalize nanoparticles or drug molecules with this compound for targeted delivery to cells expressing specific surface markers.

  • Probing Receptor-Ligand Interactions: Label specific cell surface receptors to study their interactions with ligands and signaling pathways.

Quantitative Data Summary

The efficiency of cell surface labeling is influenced by several factors, including the length of the PEG linker, the concentration of labeling reagents, and incubation times. While specific data for this compound is often determined empirically, the following tables provide a summary of typical starting concentrations and the known impact of PEG linker length on bioconjugation efficiency, which can guide protocol optimization.

Table 1: Recommended Starting Concentrations for Cell Surface Labeling

ReagentTypical Stock ConcentrationRecommended Working ConcentrationIncubation Time
Ac4ManNAz (for metabolic labeling)10 mM in DMSO25-50 µM in cell culture medium1-3 days
This compound-Fluorophore Conjugate1-10 mM in DMSO25-100 µM30-60 minutes
Copper(II) Sulfate (CuSO4)50 mM in H2O50-100 µM30-60 minutes
Copper Ligand (e.g., THPTA)100 mM in H2O/DMSO250-500 µM30-60 minutes
Sodium Ascorbate100 mM in H2O (prepare fresh)1-2.5 mM30-60 minutes

Table 2: Impact of PEG Linker Length on Bioconjugate Properties

PEG Linker LengthImpact on SolubilityImpact on Steric HindranceReceptor Binding AffinityIn Vivo Half-Life
Short (e.g., PEG4)Moderate IncreaseLess effective at overcoming hindranceMay be higher if proximity is criticalShorter
Medium (e.g., PEG14) Good Increase Effective at overcoming hindrance Often optimal, balancing reach and flexibility Longer
Long (e.g., PEG24)High IncreaseVery effective at overcoming hindranceMay decrease due to excessive flexibilityLongest

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Groups

This protocol describes the introduction of azide groups onto the surface of mammalian cells by metabolic incorporation of an azido-sugar.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plates, glass-bottom dishes for microscopy) at a density that will not lead to overconfluence during the labeling period.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a 10 mM stock solution. Store at -20°C.

  • Metabolic Labeling: The following day, dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium. Incubate the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO2).

  • Washing: After the incubation period, aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated azido-sugar. The cells are now ready for click chemistry labeling.

Protocol 2: Conjugation of this compound to an Amine-Containing Fluorescent Dye

This protocol details the synthesis of an alkyne-functionalized fluorescent probe using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester is commercially available, but if starting with a free amine dye, you will need EDC and NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of this compound (10-50 mM), EDC (100 mM), and NHS (100 mM) in anhydrous DMF or DMSO. Prepare a stock solution of the amine-containing fluorescent dye in DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, add this compound to the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to generate the active NHS ester.

  • Conjugation to Fluorescent Dye:

    • Dissolve the amine-containing fluorescent dye in the Conjugation Buffer.

    • Immediately add the activated Propargyl-PEG14-NHS ester solution to the dye solution. A 5- to 10-fold molar excess of the activated linker over the dye is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Purify the this compound-fluorophore conjugate from excess reagents and byproducts using a desalting column or HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Surface Labeling

This protocol describes the "clicking" of the alkyne-functionalized fluorescent probe to the azide-labeled cell surface.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound-fluorophore conjugate (from Protocol 2)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium Ascorbate (prepare fresh)

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS) - optional

  • Nuclear counterstain (e.g., DAPI) - optional

Procedure:

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mL final volume, add the following in order:

    • PBS to a final volume of 1 mL.

    • This compound-fluorophore conjugate to a final concentration of 25-100 µM.

    • CuSO4 to a final concentration of 50-100 µM.

    • THPTA to a final concentration of 250-500 µM (maintain a 5:1 ligand to copper ratio).

    • Vortex briefly to mix.

  • Initiate Click Reaction: Immediately before adding to the cells, add freshly prepared sodium ascorbate to the cocktail to a final concentration of 1-2.5 mM. Mix gently by inversion.

  • Cell Labeling:

    • Aspirate the PBS from the azide-labeled cells.

    • Add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.

  • (Optional) Fixation and Counterstaining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_probe_synthesis Step 2: Probe Synthesis cluster_click_chemistry Step 3: Click Chemistry A Cells in Culture B Incubate with Ac4ManNAz (Azido-Sugar) A->B C Azide Groups Displayed on Cell Surface Glycans B->C H Azide-Labeled Cells D This compound F EDC/NHS Activation D->F E Amine-Fluorophore G Alkyne-PEG14-Fluorophore Probe E->G F->G Amide Bond Formation I Add Alkyne-Probe and Cu(I) Catalyst H->I J Fluorescently Labeled Cell Surface I->J CuAAC Reaction K Fluorescence Microscopy or Flow Cytometry J->K Imaging/Analysis

Caption: Experimental workflow for cell surface labeling.

edc_nhs_activation propargyl_peg Propargyl-PEG14-COOH o_acylisourea O-Acylisourea Intermediate (unstable) propargyl_peg->o_acylisourea edc EDC edc->o_acylisourea + o_acylisourea->propargyl_peg Hydrolysis (side reaction) nhs_ester Propargyl-PEG14-NHS Ester (amine-reactive) o_acylisourea->nhs_ester nhs NHS nhs->nhs_ester + final_conjugate Propargyl-PEG14-CO-NH-Fluorophore nhs_ester->final_conjugate amine_dye H2N-Fluorophore amine_dye->final_conjugate +

Caption: EDC/NHS activation and amine coupling reaction.

cuaac_reaction cell_surface Cell Surface Glycan-N3 (Azide) labeled_cell Labeled Cell Surface Glycan (Stable Triazole Linkage) cell_surface->labeled_cell alkyne_probe Propargyl-PEG14-Probe (Alkyne) alkyne_probe->labeled_cell catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->labeled_cell Click Reaction

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Application Notes and Protocols for PROTAC Synthesis using a Propargyl-PEG14-acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, cell permeability, and the stability of the ternary complex.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide synthetic versatility.[5] The Propargyl-PEG14-acid linker is a bifunctional linker that facilitates a modular approach to PROTAC synthesis. Its terminal carboxylic acid allows for standard amide bond formation with one of the ligands, while the propargyl group enables a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction for the attachment of the second, azide-modified ligand.

This document provides detailed application notes and protocols for the synthesis and characterization of a representative PROTAC targeting the bromodomain-containing protein 4 (BRD4) and utilizing the Von Hippel-Lindau (VHL) E3 ligase, employing a this compound linker.

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, initiating its degradation via the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker is typically a multi-step process. The following protocols outline the synthesis of a hypothetical BRD4-targeting PROTAC, herein referred to as "BRD4-Degrader-14". This involves the initial synthesis of an azide-modified VHL ligand, followed by the coupling of a BRD4 ligand to the this compound linker, and a final "click" reaction to assemble the complete PROTAC.

Protocol 1: Synthesis of Azide-Modified VHL Ligand

This protocol describes the conversion of a commercially available VHL ligand precursor (containing a terminal hydroxyl group) to an azide-functionalized VHL ligand.

  • Reagents and Materials:

    • VHL Ligand Precursor (1.0 eq)

    • Triphenylphosphine (PPh3) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Diphenylphosphoryl azide (DPPA) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the VHL Ligand Precursor and triphenylphosphine in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD to the reaction mixture.

    • Stir at 0 °C for 30 minutes.

    • Add diphenylphosphoryl azide (DPPA) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the azide-modified VHL ligand.

Protocol 2: Amide Coupling of BRD4 Ligand to this compound Linker

This protocol details the amide bond formation between a BRD4 ligand (containing a carboxylic acid) and the amine group of a modified this compound linker (wherein the acid is converted to an amine, a common synthetic handle). For the purpose of this protocol, we will assume the use of an amine-terminated PEG linker for coupling with a carboxylic acid-functionalized BRD4 ligand.

  • Reagents and Materials:

    • BRD4 Ligand-COOH (e.g., a derivative of JQ1) (1.0 eq)

    • Amine-PEG14-Propargyl (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the BRD4 Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the Amine-PEG14-Propargyl to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the BRD4-Linker intermediate.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This final step connects the two halves of the PROTAC molecule.

  • Reagents and Materials:

    • BRD4-Linker intermediate (from Protocol 2) (1.0 eq)

    • Azide-Modified VHL Ligand (from Protocol 1) (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.5 eq)

    • tert-Butanol (t-BuOH) and Water (1:1 mixture)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the BRD4-Linker intermediate and the Azide-Modified VHL Ligand in a 1:1 mixture of t-BuOH and water.

    • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC, BRD4-Degrader-14, by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

The following tables present representative, illustrative data for the hypothetical "BRD4-Degrader-14" synthesized using the this compound linker.

Table 1: Synthesis and Characterization of BRD4-Degrader-14

ParameterValue
Final Yield 35%
Purity (HPLC) >98%
Molecular Weight (Da) 1452.7
Appearance White to off-white solid

Table 2: Biological Activity of BRD4-Degrader-14

ParameterValue
BRD4 Binding Affinity (Kd, nM) 85
VHL Binding Affinity (Kd, nM) 250
Ternary Complex Cooperativity (α) 4.5
BRD4 Degradation DC50 (nM) 15
Maximum BRD4 Degradation (Dmax) >95%

Note: Cooperativity (α) > 1 indicates positive cooperativity in ternary complex formation.

Visualizations

Signaling Pathway

BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes. A PROTAC targeting BRD4 removes it from the cellular proteome, thereby downregulating the expression of these oncogenes.

BRD4_Signaling BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to Degradation BRD4 Degradation BRD4->Degradation Leads to TF_Complex Transcription Factor Complex Ac_Histones->TF_Complex Recruits RNA_Pol_II RNA Polymerase II TF_Complex->RNA_Pol_II Activates Gene_Transcription Oncogene Transcription RNA_Pol_II->Gene_Transcription Oncogenic_Proteins Oncogenic Proteins Gene_Transcription->Oncogenic_Proteins Translation PROTAC BRD4-Degrader-14 PROTAC->BRD4 Targets Degradation->Gene_Transcription Inhibits

Caption: BRD4 signaling pathway and PROTAC intervention.

Experimental Workflow

The overall workflow for the synthesis and characterization of a PROTAC using the this compound linker is a systematic process from initial synthesis to biological evaluation.

PROTAC_Workflow Start Start: Design PROTAC Synth_VHL_Azide 1. Synthesize Azide-Modified VHL Ligand Start->Synth_VHL_Azide Synth_BRD4_Linker 2. Synthesize BRD4-Linker Intermediate Start->Synth_BRD4_Linker Click_Reaction 3. CuAAC 'Click' Reaction Synth_VHL_Azide->Click_Reaction Synth_BRD4_Linker->Click_Reaction Purification 4. HPLC Purification Click_Reaction->Purification Characterization 5. Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay 6. Binding Affinity Assays (e.g., SPR, ITC) Characterization->Binding_Assay Degradation_Assay 7. Western Blot for Protein Degradation Binding_Assay->Degradation_Assay Cell_Viability 8. Cell Viability Assays Degradation_Assay->Cell_Viability End End: Candidate PROTAC Cell_Viability->End

Caption: Workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols: Conjugation of Propargyl-PEG14-acid to Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of oligonucleotides is a critical process in the development of novel therapeutics, diagnostics, and research tools. The attachment of polyethylene glycol (PEG) moieties, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of oligonucleotide-based drugs.[1] PEGylation can increase solubility, reduce renal clearance, and protect against nuclease degradation.[1][2] This document provides a detailed protocol for the attachment of a specific PEG linker, Propargyl-PEG14-acid, to an amino-modified oligonucleotide via N-hydroxysuccinimide (NHS) ester chemistry.

This compound is a bifunctional linker containing a terminal alkyne group (propargyl) and a carboxylic acid. The propargyl group enables subsequent modification through "click chemistry," a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] This allows for the straightforward attachment of a wide variety of molecules, such as fluorescent dyes, targeting ligands, or other functional moieties. The carboxylic acid can be activated to an NHS ester, which then readily reacts with a primary amine on a modified oligonucleotide to form a stable amide bond.

These application notes will guide researchers through the entire workflow, from the activation of this compound to the purification and characterization of the final oligonucleotide conjugate.

Chemical Reaction and Workflow

The overall process involves a two-step approach:

  • Activation of this compound: The carboxylic acid group of this compound is reacted with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable Propargyl-PEG14-NHS ester.

  • Conjugation to Amino-Modified Oligonucleotide: The Propargyl-PEG14-NHS ester is then reacted with an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' terminus.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Propargyl_PEG_Acid This compound EDC_NHS EDC, NHS Propargyl_PEG_Acid->EDC_NHS Propargyl_PEG_NHS Propargyl-PEG14-NHS Ester EDC_NHS->Propargyl_PEG_NHS Amino_Oligo Amino-Modified Oligonucleotide Propargyl_PEG_NHS->Amino_Oligo Propargyl_PEG_NHS->Amino_Oligo Conjugated_Oligo Propargyl-PEG14-Oligonucleotide Conjugate Amino_Oligo->Conjugated_Oligo G start Start dissolve_oligo Dissolve Amino-Modified Oligonucleotide in Buffer start->dissolve_oligo prepare_nhs Prepare Propargyl-PEG14-NHS Ester Solution in DMSO dissolve_oligo->prepare_nhs reaction Combine Solutions and React (2 hours, Room Temperature) prepare_nhs->reaction purification Purify Conjugate (e.g., RP-HPLC) reaction->purification characterization Characterize Product (MALDI-TOF MS, HPLC) purification->characterization end End characterization->end

References

Troubleshooting & Optimization

Improving solubility of Propargyl-PEG14-acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Propargyl-PEG14-acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional linker molecule featuring a terminal propargyl group for "click chemistry" reactions and a carboxylic acid for conjugation to amine-containing molecules.[1] The molecule incorporates a 14-unit polyethylene glycol (PEG) spacer, which is hydrophilic and designed to improve solubility in aqueous environments.[2] Generally, it is soluble in water, as well as organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[3][4][5]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the common reasons for this?

A2: While the PEG linker enhances hydrophilicity, poor solubility in an aqueous buffer can occur due to several factors:

  • pH of the Solution: The carboxylic acid group has a pKa of approximately 4-5. In buffers with a pH at or below this value, the carboxyl group will be in its protonated, neutral form (-COOH), which is less polar and significantly less soluble in water.

  • High Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in that specific buffer system.

  • "Salting Out": High salt concentrations in the buffer can sometimes decrease the solubility of other solutes.

  • Conjugate Properties: If you are working with a conjugate of this compound, the properties of the conjugated molecule (e.g., a large, hydrophobic drug) may be the primary driver of poor aqueous solubility, overwhelming the solubilizing effect of the PEG chain.

Q3: What is the most effective way to improve the aqueous solubility of this compound?

A3: The most effective method is to adjust the pH of your solution. By using a buffer with a pH well above the pKa of the carboxylic acid (e.g., pH 7.0-8.5), you ensure the carboxylic acid is deprotonated to its more soluble carboxylate form (-COO⁻). Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective starting point.

Q4: Can I use organic co-solvents to help dissolve this compound?

A4: Yes, using a water-miscible organic co-solvent is a standard and effective approach, especially for highly concentrated solutions or for conjugates with hydrophobic molecules. Solvents like DMSO or DMF are excellent for initially dissolving the compound to create a concentrated stock solution, which can then be added dropwise to your aqueous buffer with vigorous stirring.

Q5: Will heating the solution help?

A5: Gently warming the solution can increase the rate of dissolution and the solubility of many compounds. However, it is generally recommended to try pH adjustment and co-solvents first. If you do apply heat, gentle warming to around 37°C is advisable. Avoid excessive heat, as it could potentially lead to the degradation of the compound or other components in your experiment.

Troubleshooting Guide

Issue: this compound powder is not dissolving or is forming a suspension in my aqueous buffer.
Potential Cause Troubleshooting Step
Low pH of Buffer The carboxylic acid is protonated (-COOH) and less soluble at acidic pH.
Solution 1: pH Adjustment. Use a buffer with a pH between 7.0 and 8.5, such as PBS (pH 7.4), to ensure the carboxylic acid is in its deprotonated, more soluble carboxylate (-COO⁻) form.
Solution 2: Titration. If you must use a specific buffer, try adding a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH into the 7.0-8.5 range.
High Target Concentration The desired concentration may exceed the compound's intrinsic solubility in the chosen buffer.
Solution 1: Use a Co-solvent. Prepare a high-concentration stock solution in 100% DMSO or DMF (e.g., 50-100 mg/mL). Then, add this stock solution dropwise to your vigorously stirring aqueous buffer to reach the final desired concentration. The final co-solvent concentration should be kept as low as possible (e.g., <5%) to avoid affecting downstream biological assays.
Solution 2: Increase Buffer Volume. If possible, increase the volume of the buffer to work at a lower, more soluble concentration.
"Salting Out" Effect High ionic strength of the buffer may be reducing the solubility of the PEGylated compound.
Solution: Try preparing the buffer with a lower salt concentration and see if solubility improves.
Hydrophobic Conjugate If working with a conjugate, the attached molecule's properties are likely dominating solubility.
Solution: The co-solvent method described above is the recommended approach for hydrophobic conjugates.

Data Presentation

The following table provides representative data illustrating the expected solubility of unconjugated this compound under various conditions at room temperature. Absolute solubility for specific conjugates will vary.

Solvent System Condition Expected Solubility Rationale
Deionized WaterpH < 5.0~10-20 mg/mLThe carboxylic acid is protonated (-COOH), reducing aqueous solubility.
Aqueous Buffer (e.g., PBS)pH 7.4> 100 mg/mLThe carboxylic acid is deprotonated to the highly soluble carboxylate (-COO⁻) form.
Aqueous Buffer (e.g., Borate)pH 8.5> 100 mg/mLThe carboxylic acid remains in its highly soluble deprotonated state.
10% DMSO / 90% PBS (pH 7.4)-> 150 mg/mLThe presence of a co-solvent further enhances the solubility of the PEGylated molecule.
100% DMSO or 100% DMF-> 200 mg/mLExcellent solvents for creating highly concentrated stock solutions.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is recommended for unconjugated this compound or conjugates with good expected aqueous solubility.

  • Weigh Material: Accurately weigh the desired amount of this compound into a sterile conical tube.

  • Initial Suspension: Add a small volume of deionized water to create a slurry. This prevents clumping when the full buffer volume is added.

  • pH Adjustment & Dissolution: While gently vortexing or stirring, add your aqueous buffer (e.g., PBS, pH 7.4) dropwise. Continue adding the buffer and stirring until the solid is completely dissolved.

  • Final Volume: Once the compound is fully dissolved, add the remaining buffer to reach the final target concentration and volume.

  • Verification: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to break up any remaining micro-aggregates.

Protocol 2: Solubilization using a Co-Solvent

This protocol is recommended for preparing high-concentration stock solutions or for dissolving hydrophobic conjugates of this compound.

  • Weigh Material: Accurately weigh the desired amount of this compound into a sterile conical tube.

  • Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., 100% DMSO or DMF) to the tube to completely dissolve the compound. Aim for a high concentration (e.g., 50-100 mg/mL). This is your concentrated stock solution.

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine: While vigorously vortexing or stirring the aqueous buffer, add the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to avoid precipitation.

  • Final Check: Ensure the final concentration of the organic co-solvent is low enough not to interfere with downstream applications (typically <5%). Include an equivalent concentration of the co-solvent in your experimental controls.

Protocol 3: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the "gold standard".

  • Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the aqueous buffer to be tested (e.g., pH 5.0 Acetate buffer, pH 7.4 PBS). "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To ensure complete removal of solid material, centrifuge the samples at high speed.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant samples to a suitable concentration and analyze them using a validated analytical method (e.g., HPLC-UV or LC/MS) to determine the concentration of the dissolved compound.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer at that temperature.

Visualizations

G Workflow for Improving Solubility via pH Adjustment cluster_0 Preparation cluster_1 Dissolution cluster_2 Final Steps weigh Weigh Propargyl- PEG14-acid slurry Add small volume of DI water to create a slurry weigh->slurry add_buffer Add basic buffer (pH 7.0-8.5) dropwise with stirring slurry->add_buffer check_dissolved Check for complete dissolution add_buffer->check_dissolved check_dissolved->add_buffer No, continue adding final_vol Adjust to final concentration/volume check_dissolved->final_vol Yes verify Verify final pH and perform gentle sonication if needed final_vol->verify ready Solution Ready for Use verify->ready

Caption: Workflow for the pH adjustment solubilization method.

G Workflow for Improving Solubility via Co-Solvent Method cluster_0 Stock Solution Preparation cluster_1 Aqueous Dilution cluster_2 Final Product weigh_cosolvent Weigh Propargyl- PEG14-acid add_cosolvent Add minimal volume of 100% DMSO or DMF weigh_cosolvent->add_cosolvent dissolve_stock Vortex/sonicate to fully dissolve (e.g., 50-100 mg/mL) add_cosolvent->dissolve_stock add_stock Add stock solution dropwise to vigorously stirring buffer dissolve_stock->add_stock Concentrated Stock prep_buffer Prepare final volume of aqueous buffer (e.g., PBS pH 7.4) prep_buffer->add_stock final_check Ensure final co-solvent concentration is low (<5%) add_stock->final_check ready_cosolvent Solution Ready for Use final_check->ready_cosolvent

Caption: Workflow for the co-solvent solubilization method.

References

Common byproducts in Propargyl-PEG14-acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for users of Propargyl-PEG14-acid. It includes troubleshooting for common issues encountered during synthesis and conjugation reactions, answers to frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research and development projects.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its subsequent use in bioconjugation reactions.

Synthesis of this compound

Issue: Low Yield or Presence of Impurities During Synthesis

Potential CauseRecommended Solution(s)
Incomplete Propargylation: The reaction of the starting PEG molecule with propargyl bromide may be incomplete.- Ensure the use of a slight excess of propargyl bromide. - Confirm the quality and reactivity of the base used (e.g., sodium hydride). Old or improperly stored base may be less effective. - If using a diol as a starting material, consider protecting one of the hydroxyl groups to prevent the formation of bis-alkyne byproducts.
Formation of Bis-alkyne Byproduct: In syntheses starting from a PEG-diol, both hydroxyl groups may react with propargyl bromide.- Use a stoichiometric amount or a slight excess of the PEG-diol relative to propargyl bromide to favor mono-alkylation. - Employ a protection strategy for one of the hydroxyl groups.
Deprotonation of Propargyl Bromide: Using a large excess of a strong base like sodium hydride can deprotonate the alkyne proton of propargyl bromide, leading to side reactions.- Use a carefully controlled amount of base, typically a slight excess relative to the hydroxyl groups of the PEG starting material.
Formation of Oligo(ethylene glycol) Dipropargyl Ethers: This can occur as a side reaction during Williamson ether synthesis.[1]- Optimize reaction conditions such as temperature and reaction time to favor the desired product. - Purify the product thoroughly using chromatography or crystallization.
Incomplete Conversion to Carboxylic Acid: The reaction of the terminal hydroxyl group with succinic anhydride may not go to completion.- Use a slight excess of succinic anhydride and a suitable catalyst like 4-dimethylaminopyridine (DMAP).[2] - Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the succinic anhydride.
Hydrolysis of Succinic Anhydride: The presence of water in the reaction mixture will lead to the hydrolysis of succinic anhydride, reducing the yield of the desired product.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Amide Coupling Reactions (e.g., with EDC/NHS)

Issue: Low Yield of Conjugate or Presence of Side Products

Potential CauseRecommended Solution(s)
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, which regenerates the carboxylic acid.- Perform the conjugation reaction promptly after activating the this compound. - Maintain the optimal pH range for the reaction (typically pH 7.2-8.0).
Formation of N-acylurea Byproduct: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC can rearrange to form a stable N-acylurea, which is unreactive towards amines.- The addition of NHS or sulfo-NHS minimizes this side reaction by converting the O-acylisourea to the more stable NHS ester.
Reaction with Buffers: Buffers containing primary amines (e.g., Tris) or carboxylates can compete with the desired reaction.- Use non-amine, non-carboxylate buffers such as phosphate-buffered saline (PBS), borate buffer, or HEPES.
Multiple PEGylation Sites: If the target molecule (e.g., a protein) has multiple primary amines, a heterogeneous mixture of products with varying degrees of PEGylation can be formed.- Control the stoichiometry by using a lower molar excess of the activated this compound.
Click Chemistry Reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Issue: Low Yield or No Reaction

Potential CauseRecommended Solution(s)
Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) in the presence of oxygen.- Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen). - Use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I).
Impure Reagents: Impurities in the this compound or the azide-containing molecule can inhibit the catalyst.- Ensure the purity of all starting materials before initiating the reaction.
Incorrect Reagent Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent can lead to poor yields.- Start with a slight excess of the alkyne or azide, depending on which is more precious. - Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should look for when synthesizing this compound?

A1: During the synthesis of this compound, common byproducts can include the bis-alkyne PEG derivative (if starting from a PEG diol), unreacted PEG starting material, and oligo(ethylene glycol) dipropargyl ethers.[1] If using succinic anhydride to introduce the carboxylic acid, unreacted hydroxyl-terminated PEG and hydrolyzed succinic acid are also potential impurities.

Q2: My EDC/NHS coupling reaction is not working. What are the likely causes?

A2: The most common reasons for failure in EDC/NHS coupling are the hydrolysis of the activated NHS ester, the formation of an unreactive N-acylurea byproduct, and the use of inappropriate buffers that interfere with the reaction. Ensure you are using fresh reagents, optimal pH conditions, and a suitable buffer system.

Q3: How can I confirm that the propargyl group is intact and reactive?

A3: The integrity and reactivity of the propargyl group can be confirmed using analytical techniques such as 1H NMR spectroscopy, where the characteristic alkyne proton signal can be observed. A functional test, such as a small-scale click reaction with a known azide-containing fluorescent dye, can also be performed to verify its reactivity.

Q4: What is the optimal pH for an EDC/NHS coupling reaction with this compound?

A4: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH (around 6.0). The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.2-8.0. A two-step procedure with pH adjustment can be optimal.

Q5: Can I use this compound in copper-free click chemistry?

A5: this compound is designed for copper-catalyzed click chemistry (CuAAC). For copper-free click chemistry, you would need a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Experimental Protocols

Protocol 1: Synthesis of Propargyl-PEG-acid from Carboxy-PEG-hydroxyl

This two-step protocol describes a common method for synthesizing Propargyl-PEG-acid.[2]

Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG

  • Dissolve Carboxy-PEG-hydroxyl and a slight molar excess of potassium hydroxide in dimethylformamide (DMF).

  • Stir the mixture at 100 °C for 1 hour to form the potassium salt.

  • Cool the solution and add a slight molar excess of propargyl bromide dropwise.

  • Stir the reaction mixture at 70 °C for 15 hours.

  • After cooling, filter the solution and concentrate it under vacuum.

  • Dissolve the residue in distilled water and extract with dichloromethane.

  • Remove the dichloromethane under vacuum to yield α-hydroxyl-ω-propargyl PEG.

Step 2: Synthesis of α-carboxyl-ω-propargyl PEG (Propargyl-PEG-acid)

  • Dissolve the α-hydroxyl-ω-propargyl PEG in anhydrous 1,4-dioxane.

  • Add a slight molar excess of succinic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the solution under vacuum and precipitate the product in diethyl ether.

  • Purify the crude product by crystallization to obtain Propargyl-PEG-acid.

Protocol 2: EDC/NHS Coupling of this compound to a Primary Amine
  • Dissolve this compound in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Add a 1.5 to 5-fold molar excess of EDC and NHS.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Adjust the pH of the solution to 7.2-8.0 with a suitable buffer (e.g., PBS).

  • Immediately add the amine-containing molecule to the activated this compound solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

reaction_workflow General Workflow for this compound Reactions cluster_synthesis Synthesis of this compound cluster_conjugation Conjugation Reactions Start_PEG Carboxy-PEG-hydroxyl Propargylation Propargylation (Propargyl Bromide, Base) Start_PEG->Propargylation Step 1 Intermediate α-hydroxyl-ω-propargyl PEG Propargylation->Intermediate Carboxylation Carboxylation (Succinic Anhydride, DMAP) Intermediate->Carboxylation Step 2 Final_Product This compound Carboxylation->Final_Product Amide_Coupling Amide Coupling (EDC, NHS) Final_Product->Amide_Coupling Click_Chemistry Click Chemistry (Cu(I) catalyst) Final_Product->Click_Chemistry Amine_Molecule Amine-containing Molecule Amine_Molecule->Amide_Coupling Azide_Molecule Azide-containing Molecule Azide_Molecule->Click_Chemistry Amide_Conjugate Amide Conjugate Amide_Coupling->Amide_Conjugate Triazole_Conjugate Triazole Conjugate Click_Chemistry->Triazole_Conjugate

Caption: Workflow for the synthesis and common conjugation reactions of this compound.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield Start Low or No Product Formation Check_Reagents Are reagents pure and stored correctly? Start->Check_Reagents Reagent_Yes Yes Check_Reagents->Reagent_Yes Reagent_No No Check_Reagents->Reagent_No Check_Conditions Are reaction conditions (pH, temp, atmosphere) optimal? Reagent_Yes->Check_Conditions Use_Fresh Use fresh, high-purity reagents. Reagent_No->Use_Fresh Conditions_Yes Yes Check_Conditions->Conditions_Yes Conditions_No No Check_Conditions->Conditions_No Check_Byproducts Are byproducts detected (e.g., via LC-MS)? Conditions_Yes->Check_Byproducts Optimize_Conditions Optimize reaction conditions as per protocol. Conditions_No->Optimize_Conditions Byproducts_Yes Yes Check_Byproducts->Byproducts_Yes Byproducts_No No Check_Byproducts->Byproducts_No Purify Improve purification to remove inhibitory byproducts. Byproducts_Yes->Purify Final_Check Re-evaluate stoichiometry and reaction time. Byproducts_No->Final_Check

Caption: A logical workflow for troubleshooting low-yield reactions involving this compound.

References

Propargyl-PEG14-acid handling and safety precautions

Author: BenchChem Technical Support Team. Date: November 2025

Propargyl-PEG14-acid Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of this compound. It includes troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two reactive functional groups: a terminal alkyne (propargyl group) and a carboxylic acid. The polyethylene glycol (PEG) spacer consists of 14 ethylene glycol units, which enhances the molecule's solubility in aqueous solutions.[1][2]

Its primary applications include:

  • Bioconjugation: Linking biomolecules together.[2]

  • PROTAC Synthesis: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]

  • Drug Delivery: Incorporated into drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.[2]

  • Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules to form a stable triazole linkage.

  • Amide Bond Formation: The carboxylic acid group can be activated (e.g., with EDC or HATU) to react with primary amine groups to form a stable amide bond.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the integrity of the reagent.

ParameterRecommendationRationale
Storage Temperature -20°CTo minimize degradation over time.
Storage Container Tightly sealed containerTo prevent moisture absorption as PEG compounds can be hygroscopic.
Light and Air Protect from light and moisture. Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible for long-term storage.To prevent potential photo-degradation and oxidation.
Handling Use in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.To ensure personal safety and prevent contamination of the reagent.

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of common laboratory solvents.

SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Q4: What are the key chemical properties of this compound?

PropertyValue
Molecular Formula C32H60O16
Molecular Weight 700.8 g/mol
Purity Typically ≥95% or ≥98%
CAS Number 1421676-62-1

Troubleshooting Guides

Troubleshooting Low or No Yield in Click Chemistry (CuAAC) Reactions
Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Catalyst (Copper) Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen present in the reaction mixture.• Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen before use.• Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate the Cu(I) catalyst in situ.
Impure Reagents: Impurities in either the this compound or the azide-containing molecule can inhibit the catalyst.• Verify the purity of your starting materials using techniques like NMR or mass spectrometry before initiating the reaction.
Incorrect Reagent Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent can lead to poor yields.• Start with a slight excess (e.g., 1.1 equivalents) of the alkyne or azide, depending on which is your more valuable component.• Use a catalyst concentration of 1-5 mol% of a Cu(II) source (like CuSO4) and 5-10 mol% of sodium ascorbate.
Presence of Chelating Agents: Buffers or other components in your reaction mixture (e.g., EDTA from a protein purification step) may be chelating the copper catalyst, rendering it inactive.• If possible, perform a buffer exchange to remove any potential chelating agents. • If a buffer is necessary, consider using non-chelating buffers like HEPES or Tris.
Troubleshooting Low Yield or Side Products in Amide Coupling (e.g., EDC/NHS)
Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis in aqueous buffers, which reverts it back to the carboxylic acid.• The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH (pH 4.5-6.0). The subsequent reaction with the amine is more efficient at a slightly basic pH (pH 7.2-8.5). Consider a two-step, one-pot reaction where the pH is adjusted after the initial activation.
Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade over time if not stored properly.• Use fresh, high-purity EDC and NHS. Store them in a desiccator.
Competing Reactions: The amine-containing molecule may have low reactivity, or the EDC reagent may react with certain buffers (e.g., phosphate or carboxylate-containing buffers).• Use a non-amine, non-carboxylate buffer such as MES for the activation step.• Ensure the amine to be coupled is a primary amine and is not sterically hindered for optimal reactivity.
Presence of Unwanted Side Products EDC-Related Byproducts: EDC can react with the activated carboxylic acid to form an N-acylisourea byproduct, which can be difficult to remove.• The addition of NHS or Sulfo-NHS helps to suppress the formation of this byproduct by converting the unstable O-acylisourea intermediate to a more stable NHS-ester.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve this compound (1.1 equivalents) and the azide-containing molecule (1.0 equivalent) in a suitable solvent (e.g., a mixture of water and DMSO or DMF).

    • In a separate tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., a 50 mM solution; use 5-10 equivalents).

    • In a third tube, prepare an aqueous solution of copper(II) sulfate (CuSO₄) (e.g., a 100 mM solution; use 1-5 mol%).

  • Reaction Execution:

    • Degas the solution containing the alkyne and azide by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the sodium ascorbate solution to the vial containing the azide and alkyne, and mix gently.

    • Initiate the reaction by adding the CuSO₄ solution to the mixture.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be stirred or gently agitated.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate analytical technique, such as TLC or HPLC, until the starting materials are consumed.

    • Upon completion, if necessary, add a small amount of a copper chelator (e.g., EDTA) to sequester the catalyst.

    • Purify the resulting conjugate using a suitable method, such as preparative HPLC or column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/NHS

This protocol provides a general method for conjugating this compound to an amine-containing molecule.

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 equivalent) in a non-amine, non-carboxylate buffer (e.g., MES buffer, pH 4.5-6.0).

    • Add EDC (1.5 equivalents) and NHS or Sulfo-NHS (1.5 equivalents) to the solution.

    • Allow the activation reaction to proceed at room temperature for 15-30 minutes.

  • Coupling to Amine:

    • Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the activated this compound solution to the amine-containing solution.

    • Allow the coupling reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Reaction Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing reagent like Tris or hydroxylamine to consume any unreacted NHS-ester.

    • Purify the conjugate using an appropriate method for your molecule of interest, such as dialysis, size-exclusion chromatography, or preparative HPLC.

Visualizations

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_disposal Waste Disposal reception Receive Package inspection Inspect for Damage reception->inspection storage Store at -20°C in a Tightly Sealed Container inspection->storage Package OK contact_ehs Contact EHS inspection->contact_ehs Damaged ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Material fume_hood->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving reaction_setup Set up Reaction (e.g., Click Chemistry) dissolving->reaction_setup monitoring Monitor Reaction (TLC, HPLC) reaction_setup->monitoring waste_segregation Segregate Waste (Solid & Liquid) monitoring->waste_segregation Reaction Complete disposal Dispose via Hazardous Waste Program waste_segregation->disposal

Caption: Workflow for the safe handling of this compound.

G Troubleshooting Logic for Low Yield in CuAAC Reactions start Low or No Yield check_catalyst Is the Catalyst System Fresh and Degassed? start->check_catalyst check_reagents Are the Starting Materials Pure? check_catalyst->check_reagents Yes solution_catalyst Degas solvents. Use fresh Sodium Ascorbate. check_catalyst->solution_catalyst No check_stoichiometry Is the Stoichiometry Correct? check_reagents->check_stoichiometry Yes solution_reagents Verify purity via NMR or Mass Spec. check_reagents->solution_reagents No check_buffer Does the Buffer Contain Chelating Agents? check_stoichiometry->check_buffer Yes solution_stoichiometry Optimize reagent ratios. (e.g., 1-5 mol% Cu) check_stoichiometry->solution_stoichiometry No solution_buffer Perform buffer exchange. Use non-chelating buffer. check_buffer->solution_buffer Yes end Successful Reaction check_buffer->end No solution_catalyst->start Retry solution_reagents->start Retry solution_stoichiometry->start Retry solution_buffer->start Retry

Caption: Troubleshooting logic for low yield in CuAAC reactions.

References

Technical Support Center: Preventing Hydrolysis of Activated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of activated carboxylic acids during experimental procedures.

Troubleshooting Guides

This section offers solutions to common problems encountered during the activation and subsequent coupling of carboxylic acids.

Guide 1: Low Coupling Yield in Carbodiimide-Mediated Reactions (e.g., EDC/NHS)

Low or no yield is a frequent issue in reactions utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Potential Causes and Recommended Actions:

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers. For two-step protocols, the activation of the carboxyl group with EDC is most efficient at a pH of 4.5-6.0. The subsequent coupling to a primary amine is optimal at a pH of 7.0-8.5.[1]
Inactive Reagents EDC and NHS are moisture-sensitive.[1] It is recommended to use fresh reagents and store them under desiccated conditions at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Hydrolysis of Intermediates The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis.[1] Perform the reaction steps as quickly as possible after reagent addition.
Inappropriate Buffer Composition Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with the intended reaction. Use non-nucleophilic buffers such as MES for the activation step and PBS for the coupling step.
Incorrect Molar Ratios The optimal molar ratio of EDC and NHS to the carboxylic acid can vary. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl-containing molecule.[1] Optimization of these ratios may be necessary.
Precipitation of Reactants High concentrations of EDC or changes in pH can sometimes cause protein aggregation and precipitation.[1] Ensure your biomolecule is soluble and stable in the chosen reaction buffers. If precipitation occurs, consider reducing the EDC concentration.
Guide 2: Issues with Phosphonium Salt Reagents (e.g., PyBOP)

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a popular coupling reagent, particularly for sterically hindered amino acids.

Common Problems and Solutions:

ProblemTroubleshooting Steps
Low Yield with Hindered Amino Acids - Increase Reagent Equivalents: Use a 2- to 4-fold excess of both the amino acid and PyBOP to drive the reaction to completion. - Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.
Peptide Aggregation - Increase Reagent Concentration: A higher excess of reagents can be beneficial for sequences prone to aggregation. - Incorporate Chaotropic Salts: Adding salts like LiCl can help disrupt secondary structures that lead to aggregation. - Use Structure-Disrupting Amino Acid Derivatives: Incorporating pseudoproline dipeptides can prevent aggregation.
Incomplete Reaction - Elevate the Temperature: Cautiously increasing the reaction temperature can improve efficiency, but may also increase the risk of racemization. - Add an Additive: The use of an additive like 1-hydroxy-7-azabenzotriazole (HOAt) can be beneficial for difficult couplings.
Guide 3: Challenges with Uronium/Aminium Salt Reagents (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress racemization.

Troubleshooting Scenarios:

ScenarioRecommended Actions
Incomplete Coupling (Positive Kaiser or TNBS Test) - Increase Reagent Equivalents: A common starting point is 4 equivalents of the Fmoc-amino acid, HATU, and a non-nucleophilic base (e.g., DIPEA) relative to the resin loading. - Extend Coupling Time: Monitor the reaction and extend the time if necessary. - Address Peptide Aggregation: Consider using a more polar solvent like NMP or a solvent mixture to improve solvation.
Presence of Byproducts in Mass Spectrometry - Guanidinylation of the N-terminus: Excess HATU can react with the free N-terminus of the peptide chain, leading to chain termination. Use a stoichiometric amount or only a slight excess of HATU relative to the amino acid. Avoid prolonged pre-activation times. - Reaction with Nucleophilic Side Chains: Ensure that all reactive side chains (e.g., Ser, Thr, Cys) are properly protected. - Formation of Tetramethylurea (TMU): This byproduct is unavoidable but its removal can be optimized during HPLC purification by adjusting the gradient.

Frequently Asked Questions (FAQs)

Q1: Why is my activated carboxylic acid hydrolyzing?

Activated carboxylic acids, such as NHS esters and acyl chlorides, are highly electrophilic and therefore susceptible to nucleophilic attack by water. This competing hydrolysis reaction converts the activated acid back to its original carboxylic acid form, reducing the yield of the desired product.

Q2: How can I minimize hydrolysis?

Several strategies can be employed to minimize hydrolysis:

  • Control pH: The rate of hydrolysis is highly pH-dependent. For instance, NHS esters are significantly more stable at a neutral pH compared to a basic pH.

  • Use Anhydrous Conditions: For highly reactive species like acyl chlorides, the rigorous exclusion of water is critical. This involves using dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Time: Perform the coupling step as soon as possible after the activation of the carboxylic acid to minimize the time the activated intermediate is exposed to potentially hydrolytic conditions.

  • Choose the Right Solvent: In non-aqueous reactions, using a dry, aprotic solvent such as DMF, DMSO, or dichloromethane is essential. Ensure the solvent is of high purity and stored over molecular sieves.

Q3: How stable are different activated esters?

The stability of activated esters varies. For example, tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.

Q4: How can I check if my NHS ester has hydrolyzed?

The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which has a characteristic UV absorbance at around 260 nm. A spectrophotometric assay can be used to quantify the amount of released NHS, thereby determining the extent of hydrolysis.

Data Presentation: Stability of Activated Esters

The hydrolytic stability of activated esters is highly dependent on the pH of the aqueous environment. The table below provides a comparison of the half-lives of N-Hydroxysuccinimide (NHS) and Tetrafluorophenyl (TFP) activated esters at different pH values.

Activated EsterpH 7.0pH 8.0pH 10.0
NHS Ester ~4-5 hours~1 hour~10 minutes
TFP Ester ~7.5 hours~3 hours~6.5 hours

Data is compiled from multiple sources and represents approximate values at room temperature.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for NHS Ester Stability

This protocol allows for the determination of the remaining active NHS ester in a sample by measuring the release of NHS upon base-induced hydrolysis.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Sample Preparation: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If necessary, first dissolve the reagent in a small volume of anhydrous DMSO or DMF and then dilute with the buffer.

  • Control Preparation: Prepare a control sample containing the same buffer and, if applicable, the same concentration of organic solvent.

  • Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control sample. Immediately measure the absorbance of the NHS ester solution. If the absorbance is above 1.0, dilute the sample and the control with the buffer until the reading is within the linear range.

  • Forced Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex the solution for 30 seconds to induce rapid hydrolysis of the remaining active NHS esters.

  • Final Absorbance Measurement: Promptly (within 1 minute) measure the absorbance of the base-treated sample at 260 nm.

Interpretation:

  • A significant increase in absorbance after base treatment indicates the presence of active NHS ester in the original sample.

  • Little to no change in absorbance suggests that the NHS ester was already hydrolyzed.

Protocol 2: HPLC-Based Monitoring of Activated Ester Hydrolysis

This method allows for the quantitative analysis of the hydrolysis of an activated ester over time by separating the active ester from its hydrolyzed carboxylic acid product.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

  • Reaction buffer at the desired pH

  • Activated ester stock solution in an appropriate anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Method Development: Develop an HPLC gradient method that effectively separates the activated ester from the corresponding carboxylic acid. A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes. The detection wavelength should be set to a value where both the activated ester and the carboxylic acid have significant absorbance.

  • Reaction Initiation: At time zero, spike a known concentration of the activated ester stock solution into the reaction buffer, which is maintained at a constant temperature.

  • Time-Point Sampling: At regular intervals, withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the reaction in the aliquot, if necessary (e.g., by acidification or rapid freezing). Dilute the sample with the initial mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the activated ester and the carboxylic acid at each time point. Plot the concentration of the activated ester as a function of time to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Pathway CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedAcid Activated Carboxylic Acid (e.g., NHS Ester) CarboxylicAcid->ActivatedAcid Activation (e.g., EDC/NHS) AmideProduct Amide Product (R-CO-NH-R') ActivatedAcid->AmideProduct Amine Coupling HydrolysisProduct Hydrolysis (Carboxylic Acid) ActivatedAcid->HydrolysisProduct Hydrolysis Amine Primary Amine (R'-NH2) Amine->AmideProduct Water H2O Water->HydrolysisProduct

Caption: General reaction pathway for carboxylic acid activation and the competing hydrolysis pathway.

Troubleshooting_Workflow Start Low Coupling Yield CheckpH Check pH of Buffers Start->CheckpH CheckReagents Check Reagent Activity (Use fresh reagents) CheckpH->CheckReagents pH is optimal Failure Still Low Yield (Consider alternative coupling chemistry) CheckpH->Failure pH is incorrect CheckBuffer Check Buffer Composition (Amine/Carboxylate-free) CheckReagents->CheckBuffer Reagents are active CheckReagents->Failure Reagents are inactive OptimizeRatios Optimize Molar Ratios CheckBuffer->OptimizeRatios Buffer is correct CheckBuffer->Failure Buffer is incorrect Success Yield Improved OptimizeRatios->Success Ratios optimized OptimizeRatios->Failure Optimization fails

Caption: A troubleshooting workflow for addressing low coupling yield in activated carboxylic acid reactions.

References

Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in their bioconjugation experiments.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered during bioconjugation reactions.

Problem: Low or No Conjugation Yield

You've completed your bioconjugation reaction, but analysis shows a low yield of the desired conjugate or no product at all.

Initial Troubleshooting Workflow

This workflow provides a step-by-step process to identify the potential cause of low bioconjugation yield.

Troubleshooting Workflow for Low Bioconjugation Yield start Start: Low Bioconjugation Yield check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_reaction_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_reaction_conditions No Issue reagent_issue Potential Cause: - Degraded crosslinker/label - Incorrect molar ratio - Impure reagents check_reagents->reagent_issue Issue Found check_biomolecule Step 3: Assess Biomolecule Integrity & Functionality check_reaction_conditions->check_biomolecule No Issue conditions_issue Potential Cause: - Suboptimal pH - Incompatible buffer - Incorrect temperature/time check_reaction_conditions->conditions_issue Issue Found check_purification Step 4: Review Purification Method check_biomolecule->check_purification No Issue biomolecule_issue Potential Cause: - Inaccessible reactive sites - Biomolecule aggregation - Presence of interfering substances check_biomolecule->biomolecule_issue Issue Found purification_issue Potential Cause: - Loss of product during purification - Inappropriate purification method check_purification->purification_issue Issue Found solution Implement Solutions & Re-run Experiment check_purification->solution No Obvious Issue (Consider reaction kinetics) reagent_issue->solution conditions_issue->solution biomolecule_issue->solution purification_issue->solution

Caption: A stepwise workflow for troubleshooting low bioconjugation yield.

Q1: My NHS ester-based conjugation to a primary amine is inefficient. What are the likely causes and solutions?

A1: Low yield in NHS ester reactions is a common issue, often related to reaction conditions and reagent stability.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal pH The optimal pH for NHS ester reactions is a balance between amine reactivity and ester hydrolysis.[1] The recommended pH range is 7.0-9.0.[2] Working at the lower end of this range can help minimize hydrolysis.[2] Verify the pH of your reaction buffer immediately before use.
Hydrolysis of NHS Ester NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[1][3] Always use fresh, high-quality reagents. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and store desiccated at -20°C.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with your biomolecule for the NHS ester. Use a non-amine-containing buffer such as phosphate or bicarbonate buffer.
Low Molar Ratio An insufficient molar excess of the NHS ester can lead to incomplete conjugation. A 10- to 20-fold molar excess of the NHS ester over the biomolecule is a good starting point, but may require empirical optimization.
Low Biomolecule Concentration Dilute protein solutions can slow down the reaction rate. A protein concentration of 1-10 mg/mL is generally recommended. If your antibody concentration is below 0.5 mg/mL, consider concentrating it first.

Reaction Scheme: NHS Ester Conjugation

Caption: The desired aminolysis reaction competes with hydrolysis of the NHS ester.

Q2: My maleimide-thiol conjugation is giving a low yield. What should I check?

A2: Maleimide-thiol chemistry is very efficient but can be hampered by specific reaction conditions and side reactions.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal pH The reaction of maleimides with thiols is most efficient at a pH of 6.5-7.5. At pH values above 7.5, maleimides can react with amines and the rate of hydrolysis increases significantly.
Hydrolysis of Maleimide The maleimide group can hydrolyze, especially at alkaline pH, rendering it unreactive towards thiols. Always use fresh reagents and maintain the recommended pH range.
Absence of Free Thiols Cysteine residues in proteins can form disulfide bonds and will not be available for conjugation. Reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the excess reducing agent before adding the maleimide reagent.
Oxidation of Thiols Free thiols can re-oxidize to form disulfide bonds. Perform the reaction in a buffer that has been degassed and, if necessary, include a non-thiol-based reducing agent like TCEP in the reaction mixture.
Steric Hindrance The target cysteine residue may be located in a sterically hindered region of the protein. Consider using a crosslinker with a longer spacer arm (e.g., PEG-based) to overcome this.

Reaction Scheme: Maleimide Conjugation

Caption: Formation of a stable thioether bond via maleimide-thiol reaction.

Q3: I'm observing protein aggregation and precipitation during or after the conjugation reaction. What can I do?

A3: Aggregation is a common problem that can significantly reduce the yield of soluble, functional bioconjugates.

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Degree of Labeling Over-modification of the protein can alter its surface charge and hydrophobicity, leading to aggregation. Reduce the molar excess of the labeling reagent or decrease the reaction time.
Hydrophobic Reagents Many labels and linkers are hydrophobic. Conjugating them to a protein can increase its overall hydrophobicity, promoting aggregation.
Inappropriate Buffer Conditions Suboptimal pH or low ionic strength can destabilize the protein. Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your protein's stability.
High Protein Concentration While a certain concentration is needed for efficient reaction, excessively high concentrations can promote aggregation. Try performing the reaction at a lower protein concentration.
Use of Solubility-Enhancing Linkers Incorporate hydrophilic linkers, such as those containing polyethylene glycol (PEG), to increase the solubility and stability of the final conjugate.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right purification method for my bioconjugate? A4: The choice of purification method is critical for removing unreacted biomolecules, excess labels, and byproducts. The appropriate technique depends on the physicochemical differences between your product and the contaminants.

Purification MethodPrincipleBest for Separating
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Conjugate from excess small molecule reagents (label, crosslinker).
Ion-Exchange Chromatography (IEX) Separation based on net charge.Conjugates with different degrees of labeling, as conjugation often alters the protein's pI.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Different drug-to-antibody ratio (DAR) species in Antibody-Drug Conjugates (ADCs).
Tangential Flow Filtration (TFF) / Dialysis Separation based on size through a semi-permeable membrane.Buffer exchange and removal of unconjugated small molecules.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity under denaturing conditions.Purification of hydrophobic conjugates like peptide and oligonucleotide conjugates.

Q5: What analytical techniques can I use to confirm conjugation and determine the yield? A5: A combination of techniques is often required to fully characterize your bioconjugate and accurately quantify the yield.

Analytical TechniqueInformation Provided
UV-Vis Spectroscopy Confirmation of conjugation and calculation of Degree of Labeling (DOL) if the label has a distinct absorbance.
SDS-PAGE Visual confirmation of conjugation through a shift in molecular weight.
Mass Spectrometry (e.g., LC-MS, MALDI-TOF) Precise mass of the conjugate, confirmation of covalent bond formation, and determination of the distribution of species.
HPLC (SEC, IEX, HIC) Purity assessment, separation of different conjugate species, and quantification of product vs. starting material.
Capillary Electrophoresis (CE) High-resolution separation to assess purity and charge heterogeneity.

Q6: How can I ensure my starting biomolecule is suitable for conjugation? A6: The quality of your starting material is paramount for a successful conjugation reaction.

  • Purity: Ensure your biomolecule (e.g., antibody) is >95% pure. Impurities can compete in the conjugation reaction.

  • Buffer Composition: The buffer should be free of interfering substances. For amine-reactive chemistry, avoid primary amine buffers like Tris. For thiol-reactive chemistry, ensure the absence of extraneous thiol-containing compounds.

  • Concentration: Accurately determine the concentration of your biomolecule using a reliable method (e.g., BCA assay, A280).

  • Accessibility of Reactive Sites: The target functional groups must be accessible for the reaction to occur. If reactive sites are buried, it can lead to poor yields.

Key Experimental Protocols

Protocol 1: General NHS Ester Conjugation to a Protein

Objective: To conjugate a small molecule containing an NHS ester to a protein via primary amines.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Prepare Protein: Dissolve or dialyze the protein into the Reaction Buffer.

  • Prepare NHS Ester: Immediately before use, dissolve the NHS ester in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Reaction: Add a 10-20 fold molar excess of the NHS ester solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size exclusion column equilibrated with the desired storage buffer.

  • Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.

Protocol 2: General Maleimide Conjugation to a Protein Thiol

Objective: To conjugate a maleimide-functionalized molecule to a protein's cysteine residue.

Materials:

  • Protein containing free sulfhydryl groups

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

  • (Optional) Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)

  • Maleimide-functionalized molecule

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., β-mercaptoethanol or cysteine)

  • Purification column (e.g., desalting or size exclusion column)

Procedure:

  • Protein Preparation (if necessary): If the protein's cysteine residues are in disulfide bonds, reduce them with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Prepare Maleimide: Dissolve the maleimide-functionalized molecule in DMSO or DMF.

  • Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a quenching reagent (e.g., cysteine) to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a suitable chromatography method.

  • Characterization: Characterize the conjugate using methods such as mass spectrometry to confirm site-specific conjugation and SDS-PAGE.

References

Propargyl-PEG14-acid degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG14-acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the degradation of this compound and how to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a propargyl group (a terminal alkyne) on one end, a 14-unit polyethylene glycol (PEG) spacer, and a carboxylic acid group on the other end. The propargyl group is used for "click chemistry" reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the linker to azide-modified molecules.[1][2][3] The carboxylic acid can be activated to form amide bonds with amine-containing molecules, such as proteins or peptides. The PEG spacer enhances solubility in aqueous solutions and provides flexibility.[2][4]

Q2: What are the primary pathways for this compound degradation?

A2: The degradation of this compound can occur through two main pathways:

  • Oxidative Degradation of the PEG Backbone: The polyethylene glycol chain is susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species (ROS) such as hydroxyl radicals. This can be initiated by factors like exposure to transition metal ions (e.g., Fe²⁺, Cu²⁺), peroxides, or UV light. This degradation process can lead to chain scission, resulting in the formation of various byproducts including formaldehyde, acetaldehyde, formic acid, and glycolic acid.

  • Reactions of the Propargyl Group: While the propargyl group is designed for specific ligation reactions, it can undergo unwanted side reactions under certain conditions. Strong oxidizing or reducing conditions, as well as exposure to certain metals, can lead to the modification or degradation of the terminal alkyne.

Q3: What are the visible signs of this compound degradation in my experiments?

A3: Degradation of this compound may manifest in your experiments in several ways:

  • Reduced conjugation efficiency: If the propargyl or carboxylic acid group has degraded, the efficiency of your click chemistry or amide coupling reactions will decrease.

  • Inconsistent analytical results: Techniques like HPLC, mass spectrometry, or NMR may show unexpected peaks or a broader distribution of molecular weights, indicating fragmentation of the PEG chain.

  • Loss of biological activity: If the PEG linker is attached to a therapeutic protein or other bioactive molecule, its degradation can lead to a loss of efficacy or altered pharmacokinetic properties.

  • Formation of precipitates: In some cases, degradation products may be less soluble and form precipitates in your reaction mixture.

Q4: How can I prevent the oxidative degradation of the PEG backbone?

A4: To minimize oxidative degradation of the PEG chain, consider the following preventative measures:

  • Use high-purity reagents and solvents: Ensure that your buffers and other reagents are free from trace metal contaminants.

  • Work under inert atmosphere: For sensitive reactions, degassing your solvents and working under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidation.

  • Add a chelating agent: Including a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidative reactions.

  • Avoid exposure to light: Protect your samples from direct sunlight or UV radiation, as this can promote the formation of ROS.

  • Control temperature: Store and handle the reagent at recommended temperatures, typically -20°C for long-term storage.

Q5: Are there any specific conditions to avoid when working with the propargyl group?

A5: Yes, to maintain the integrity of the propargyl group for click chemistry, you should avoid:

  • Strong oxidizing and reducing agents: These can react with the alkyne functionality.

  • Excessive concentrations of certain transition metals: While copper is a catalyst for CuAAC, prolonged exposure or high concentrations of other metals could lead to side reactions.

  • Extreme pH conditions: Highly acidic or basic conditions may affect the stability of the propargyl group and the rest of the molecule.

Troubleshooting Guides

Issue 1: Low Yield in Click Chemistry Reaction
Possible Cause Troubleshooting Step
Degradation of this compound 1. Analyze the this compound reagent by mass spectrometry or NMR to check for degradation. 2. Use a fresh, unopened vial of the reagent. 3. Implement preventative measures against oxidative degradation (see FAQ Q4).
Inefficient Copper Catalyst 1. Ensure the copper (I) source is fresh and not oxidized. 2. Optimize the concentration of the copper catalyst and the reducing agent (e.g., sodium ascorbate).
Problem with Azide-Containing Molecule 1. Confirm the presence and purity of the azide group on your reaction partner. 2. Ensure your azide-containing molecule is fully dissolved and accessible for the reaction.
Suboptimal Reaction Conditions 1. Optimize the reaction solvent, temperature, and time. 2. Ensure the pH of the reaction mixture is within the optimal range for CuAAC (typically around 7-8).
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Possible Cause Troubleshooting Step
PEG Chain Fragmentation 1. This is a strong indicator of oxidative degradation. 2. Review your experimental protocol for potential sources of ROS (e.g., metal contaminants, peroxide presence). 3. Implement the use of chelating agents and inert atmosphere.
Side Reactions of the Propargyl Group 1. Analyze the unexpected peaks to identify their mass and potential structure. 2. Avoid harsh chemical conditions that could modify the alkyne.
Impure Starting Materials 1. Analyze all starting materials individually to ensure their purity.

Data Presentation

Table 1: Factors Influencing Oxidative Degradation of PEG Chains

Factor Effect on Degradation Rate Prevention Strategy
Presence of Transition Metal Ions (e.g., Fe²⁺, Cu²⁺) IncreasesAdd a chelating agent (e.g., EDTA). Use metal-free buffers.
Presence of Hydrogen Peroxide (H₂O₂) Significantly Increases (Fenton Reaction)Avoid peroxide-containing reagents. Use fresh, high-purity solvents.
Exposure to UV Light IncreasesProtect samples from light. Use amber vials.
Presence of Oxygen IncreasesDegas solvents. Work under an inert atmosphere (Ar or N₂).
Elevated Temperature IncreasesStore at recommended low temperatures. Avoid unnecessary heating.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Simulated Experimental Conditions

Objective: To determine the stability of this compound under conditions that mimic a planned conjugation experiment.

Materials:

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • "Stressed" buffer: Reaction buffer containing a potential pro-oxidant (e.g., 10 µM CuSO₄ and 100 µM H₂O₂)

  • Control buffer: Reaction buffer with 1 mM EDTA

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer

Procedure:

  • Prepare three solutions of this compound at a concentration of 1 mg/mL in: a. Standard reaction buffer b. "Stressed" buffer c. Control buffer

  • Incubate the three solutions at the intended reaction temperature (e.g., room temperature or 37°C) for the planned duration of the experiment (e.g., 2, 6, 12, and 24 hours).

  • At each time point, take an aliquot from each solution.

  • Analyze the aliquots by HPLC to observe the appearance of new peaks, which would indicate degradation products.

  • Analyze the aliquots by mass spectrometry to identify the molecular weights of any potential fragments.

  • Compare the results from the "stressed" and control buffers to the standard buffer to assess the impact of pro-oxidants and the protective effect of a chelating agent.

Protocol 2: Standard Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Objective: To provide a general protocol for conjugating this compound to an azide-containing molecule while minimizing degradation.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper (II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP) - optional, for reducing disulfide bonds in proteins

  • Degassed, metal-free reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of your azide-containing molecule in the reaction buffer.

  • Prepare a stock solution of this compound in the reaction buffer.

  • In a reaction tube, add the azide-containing molecule. If it is a protein with disulfide bonds that need to be reduced, add TCEP at this stage and incubate as required.

  • Add the this compound to the reaction tube. A typical molar excess is 5-20 fold over the azide-containing molecule.

  • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

  • In a separate tube, premix the CuSO₄ and sodium ascorbate. The sodium ascorbate should be in molar excess (e.g., 5-fold) to ensure the copper remains in the Cu(I) state.

  • Add the copper/ascorbate mixture to the reaction tube to initiate the click reaction. The final concentration of copper is typically in the range of 50-200 µM.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for your specific molecules.

  • Protect the reaction from light during incubation.

  • Purify the resulting conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove excess reagents.

Visualizations

cluster_0 Oxidative Degradation of PEG Backbone PEG This compound Fragments Degradation Products: - Formaldehyde - Acetaldehyde - Formic Acid - Glycolic Acid PEG->Fragments fragments into ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->PEG attacks Initiators Initiators: - Transition Metals (Fe²⁺, Cu²⁺) - UV Light - Peroxides Initiators->ROS generates cluster_1 Troubleshooting Workflow for Low Conjugation Yield Start Start: Low Conjugation Yield CheckReagent Analyze this compound for degradation (MS, NMR) Start->CheckReagent Degraded Degradation confirmed CheckReagent->Degraded Yes NotDegraded Reagent is intact CheckReagent->NotDegraded No UseNew Use fresh reagent. Implement preventative measures. Degraded->UseNew CheckCatalyst Check catalyst and reaction conditions (Cu, Ascorbate, pH) NotDegraded->CheckCatalyst End Problem Solved UseNew->End ConditionsOK Conditions are optimal CheckCatalyst->ConditionsOK Yes ConditionsBad Conditions are suboptimal CheckCatalyst->ConditionsBad No CheckAzide Verify azide partner (purity, concentration) ConditionsOK->CheckAzide Optimize Optimize reaction conditions. ConditionsBad->Optimize Optimize->End CheckAzide->End

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe disposal of Propargyl-PEG14-acid and associated experimental waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While the Polyethylene Glycol (PEG) component of this compound is generally considered biocompatible and biodegradable, the propargyl group is reactive and dictates its classification as a hazardous chemical.[1] Propargyl-containing compounds are treated as hazardous waste due to their reactivity.[1]

Q2: Can I dispose of small quantities of this compound down the drain?

A2: No. Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer system.[1] While the PEG component is biodegradable, the propargyl group can have a negative environmental impact.[1][2]

Q3: How should I collect and store waste containing this compound?

A3: All waste, including unused compound, contaminated solutions, and labware (e.g., pipette tips, vials), must be collected in a dedicated and clearly labeled hazardous waste container. The container should be sealed and stored in a designated, well-ventilated chemical waste storage area, away from heat and direct sunlight.

Q4: Is it acceptable to mix this compound waste with other chemical waste?

A4: No. Do not mix waste containing this compound with other waste streams, especially strong oxidizing agents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

Q5: What is the recommended final disposal method for this compound?

A5: The ultimate disposal must be conducted by a licensed hazardous waste disposal contractor. Incineration by a licensed facility is often the recommended method for propargyl-containing compounds.

Troubleshooting Guide

Issue Probable Cause Solution
Accidental Spill of this compound Improper handling or container failure.For small spills, absorb the material with an inert absorbent like vermiculite or sand. Wearing appropriate Personal Protective Equipment (PPE), collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and immediately contact your institution's EHS office.
Unsure how to decontaminate non-disposable glassware Lack of a defined protocol.Rinse non-disposable glassware with a suitable solvent such as ethanol or isopropanol. Collect the rinsate as hazardous liquid waste.
Waste container is not properly labeled Oversight during waste collection.Immediately label the container with the full chemical name, "this compound," and the appropriate hazard symbols as required by your institution's safety protocols.

Summary of Key Safety and Disposal Data

Property Information Source Analogy
GHS Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Propargyl-PEG7-NHS ester, Propargylamine, Propargyl-PEG8-acid
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P501: Dispose of contents/container to an approved waste disposal plant.Propargyl-PEG7-NHS ester, Propargylamine, Propargyl-PEG8-acid
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory.N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), Propargyl-PEG7-acid
First Aid Measures Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Ingestion: Wash out mouth with water and seek immediate medical attention. Inhalation: Move to fresh air.Propargyl-PEG3-phosphonic acid
Incompatible Materials Strong oxidizing agents, acids, and bases.N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

Experimental Protocol: Waste Disposal Workflow

This section outlines the standard operating procedure for the disposal of this compound and related waste from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling any waste, ensure you are wearing the appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.

2. Waste Segregation and Collection:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous aqueous waste container.

  • Solid Waste: Collect all solid waste, including unused or expired product, contaminated gloves, and absorbent materials, in a designated, sealed, and clearly labeled hazardous solid waste container.

  • Sharps Waste: Any contaminated sharps (e.g., needles, glass pipettes) should be placed in a designated sharps container for hazardous waste.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols.

4. Storage:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • Use secondary containment to prevent spills.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Logical Workflow for Safe Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Waste Type A->B C Aqueous Waste B->C Liquid D Solid Waste (Contaminated Labware, Spills) B->D Solid E Unused Product B->E Neat F Use Designated Hazardous Waste Containers C->F D->F E->F G Label Container Correctly: 'Hazardous Waste' 'this compound' F->G H Store in a Secure, Ventilated Area G->H I Contact EHS for Pickup H->I J Disposal by Licensed Contractor (Incineration) I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Validation & Comparative

A Head-to-Head Comparison: Propargyl-PEG14-acid Versus Non-PEG Linkers for Enhanced Antibody-Drug Conjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker, a seemingly simple bridge, profoundly influences an ADC's stability, pharmacokinetics, and mechanism of drug release. This guide provides an objective, data-driven comparison of a hydrophilic, long-chain PEGylated linker, Propargyl-PEG14-acid, against two widely used classes of non-PEG linkers: a cleavable peptide linker (e.g., MC-VC-PABC) and a non-cleavable thioether linker (e.g., SMCC).

The conjugation of potent cytotoxic payloads to monoclonal antibodies can introduce hydrophobicity, leading to challenges such as aggregation, rapid clearance, and reduced therapeutic index.[1] Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have emerged as a powerful strategy to mitigate these issues.[2] this compound represents a modern iteration of this technology, offering a discrete, long-chain PEG spacer that enhances hydrophilicity, coupled with a terminal alkyne group for versatile "click chemistry" conjugation.[3]

In contrast, traditional non-PEG linkers have been the backbone of many clinically approved ADCs. These are broadly categorized into cleavable and non-cleavable linkers.[4] Cleavable linkers, such as the protease-sensitive valine-citrulline (VC) dipeptide, are designed to release the payload in the tumor microenvironment or within the cancer cell.[5] Non-cleavable linkers like SMCC offer high plasma stability, releasing the drug only after lysosomal degradation of the antibody.

This guide will delve into the comparative performance of these linker technologies, supported by experimental data, detailed methodologies for key assays, and visual diagrams to elucidate their mechanisms and experimental workflows.

Comparative Performance Data

The choice of linker technology significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from comparative studies, highlighting the key performance differences between PEGylated and non-PEG linkers.

Linker TypeADC ConstructPlasma Half-life (t½)Fold Increase in Half-life (vs. non-PEG)Reference
Non-PEG (Non-cleavable) ZHER2-SMCC-MMAE19.6 min-
PEGylated ZHER2-PEG4K-MMAE49.2 min2.5
PEGylated ZHER2-PEG10K-MMAE219.0 min11.2
Table 1: Impact of PEGylation on the in vivo half-life of an affibody-drug conjugate. This data demonstrates the significant extension of plasma half-life with the incorporation of long-chain PEG linkers compared to a non-PEG SMCC linker.
Linker TypeADC ConstructIn Vitro Cytotoxicity (IC50)Fold Reduction in Potency (vs. non-PEG)Reference
Non-PEG (Non-cleavable) ZHER2-SMCC-MMAE~5-10 nM (estimated)-
PEGylated ZHER2-PEG4K-MMAE31.9 nM (SKOV-3 cells)~4.5
PEGylated ZHER2-PEG10K-MMAE111.3 nM (SKOV-3 cells)~22
Table 2: In vitro cytotoxicity of PEGylated versus non-PEGylated affibody-drug conjugates. While PEGylation enhances pharmacokinetic properties, it can lead to a reduction in in vitro potency, a trade-off that needs to be considered in ADC design.
Linker TypeIn Vivo Stability (% Intact ADC)Time PointSpeciesReference
Non-PEG (Cleavable) VC-PABC LinkerUnstableIn vitro/In vivo
Non-PEG (Non-cleavable) SMCC Linker~71%7 days
Table 3: Comparative in vivo stability of non-PEG linkers. The non-cleavable SMCC linker demonstrates high stability in circulation, while the cleavable VC-PABC linker can be susceptible to premature cleavage, particularly in rodent models.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts and procedures discussed, the following diagrams were generated using Graphviz.

cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell ADC ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Endosome Endosome (pH 5.0-6.0) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Drug_Release Payload Release Lysosome->Drug_Release 3. Payload Release DNA_Damage DNA Damage / Microtubule Disruption Drug_Release->DNA_Damage 4. Cytotoxicity Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death cluster_conjugation ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Antibody & Linker-Payload conjugation Conjugation Reaction start->conjugation purification Purification (SEC/HIC) conjugation->purification dar_analysis DAR Determination (HIC/RP-HPLC) purification->dar_analysis aggregation_analysis Aggregation Analysis (SEC) purification->aggregation_analysis cytotoxicity_assay Cytotoxicity Assay (IC50) aggregation_analysis->cytotoxicity_assay stability_assay Plasma Stability Assay aggregation_analysis->stability_assay efficacy_study Tumor Growth Inhibition Study cytotoxicity_assay->efficacy_study pk_study Pharmacokinetic Study stability_assay->pk_study

References

A Researcher's Guide to Analytical Techniques for Characterizing PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased serum half-life, and reduced immunogenicity.[1] However, the inherent heterogeneity of the PEGylation reaction presents a significant analytical challenge, necessitating robust methods to accurately characterize the final product.[2] This guide provides a comparative overview of the key analytical techniques used for the characterization of PEGylated proteins, supported by experimental data and detailed protocols.

I. Separation and Size-Based Analysis

The initial characterization of PEGylated proteins often involves assessing the heterogeneity of the sample, including the presence of unreacted protein, free PEG, and different PEGylated species.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the characterization and quality control of PEGylated proteins.[3] Various HPLC methods are employed to separate components based on size, charge, and hydrophobicity.

  • Size-Exclusion Chromatography (SEC-HPLC): This is often the first step in analyzing PEGylation reaction mixtures. SEC separates molecules based on their hydrodynamic radius, effectively distinguishing between the native protein, the PEGylated conjugate, and aggregates.[] However, its success is dependent on the hydrodynamic viscosity radii of the components.[5] In some cases, SEC may not provide adequate separation between the PEGylated protein and free PEG, especially for larger PEG chains.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophobicity of a protein, allowing for the separation of the PEGylated conjugate from the unreacted protein. This technique is particularly useful for resolving positional isomers.

  • Ion-Exchange Chromatography (IEX-HPLC): IEX-HPLC separates proteins based on their net surface charge. The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the ion-exchange stationary phase and enabling separation of different PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates proteins based on their hydrophobicity under high salt conditions. It provides an orthogonal approach to RP-HPLC and can be valuable in a multi-step purification and analysis process.

Comparison of HPLC Methods for Purity Assessment of a Model PEGylated Protein

TechniquePrincipleInformation ObtainedResolution (Protein vs. PEG-Protein)Throughput
SEC-HPLC Size/Hydrodynamic RadiusAggregation, Purity, Unreacted PEGModerateHigh
RP-HPLC HydrophobicityPurity, Positional Isomers, Degree of PEGylationHighModerate
IEX-HPLC Net Surface ChargePurity, Positional Isomers, Degree of PEGylationHighModerate
HIC-HPLC HydrophobicityPurity, Orthogonal SeparationModerate-HighModerate

B. Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes differences in charge density, size, and shape to separate PEGylated proteins. It has proven effective in separating PEGylated proteins with different numbers of attached PEG chains and can be used for both analysis and small-scale purification. Sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE) is a specific CE method that has demonstrated high separation capacity for differentiating PEG-protein conjugates with small differences in molecular size.

II. Mass and Structural Characterization

Beyond separation, it is crucial to determine the precise mass, degree of PEGylation, and any structural changes induced by the modification.

A. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the characterization of PEGylated proteins, providing accurate information on the average molecular weight and the degree of PEGylation.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: For decades, MALDI-TOF MS has been a primary technique for determining the average molecular weight and degree of PEGylation of PEGylated proteins.

  • Electrospray Ionization (ESI) MS: ESI-MS, often coupled with liquid chromatography (LC/MS), is increasingly preferred due to its amenability to automation and reduced sample preparation time. However, the polydispersity of PEG and the multiple charge states of the protein can complicate the ESI-MS spectrum. The use of charge-stripping agents like triethylamine (TEA) can simplify the mass spectrum and improve interpretation. High-resolution mass spectrometry (HRMS) provides accurate mass identification, which is crucial for confirming the elemental composition of the drug-linker and the final conjugate.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable technique for studying the structural integrity and conformational changes of proteins upon PEGylation in solution. Solid-state NMR has also been shown to yield highly resolved spectra of PEGylated proteins, allowing for the assessment of their structural integrity. Proton NMR (¹H NMR) can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene protons to a known concentration of an internal standard.

C. Spectroscopic Techniques for Secondary Structure Analysis

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for analyzing the secondary structure of proteins. It can be used to monitor conformational changes in a protein after PEGylation. Studies have shown that for some proteins, the secondary structure is largely preserved after PEGylation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another technique used to assess protein secondary structure. It can also be used to determine the degree of PEGylation by analyzing the characteristic C-O-C stretching vibration of the PEG chain. FTIR can be particularly advantageous for analyzing samples in complex environments or at high concentrations.

Comparison of Techniques for Mass and Structural Characterization

TechniquePrincipleInformation ObtainedSensitivitySample Requirement
MALDI-TOF MS Mass-to-charge ratio of ionsAverage Molecular Weight, Degree of PEGylationHighLow
ESI-MS Mass-to-charge ratio of ionsAccurate Molecular Weight, Degree of PEGylation, PurityHighLow
NMR Spectroscopy Nuclear spin properties in a magnetic fieldDegree of PEGylation, 3D Structure, ConformationModerateHigh
CD Spectroscopy Differential absorption of circularly polarized lightSecondary Structure, Conformational ChangesHighLow, High Purity
FTIR Spectroscopy Infrared absorption by molecular vibrationsSecondary Structure, Degree of PEGylationModerateLow, Tolerant to Impurities

Experimental Protocols

SEC-HPLC for Purity Assessment

This protocol is a representative example for the analysis of a PEGylated protein.

  • Column: A suitable size-exclusion column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 214 nm or 280 nm.

  • Injection Volume: 20 µL.

  • Sample Concentration: 2.0 mg/mL.

RP-HPLC for Positional Isomer Separation
  • Column: A C4 or C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B over a specified time (e.g., 30-60 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-60 °C.

  • Detector: UV at 214 nm or 280 nm.

Mass Spectrometry (LC/MS) for Intact Mass Analysis
  • LC System: A UPLC or HPLC system capable of delivering a gradient.

  • Column: A reversed-phase column suitable for protein analysis (e.g., C4).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the PEGylated protein.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Source: Electrospray Ionization (ESI).

  • Data Analysis: Deconvolution of the raw mass spectrum to obtain the zero-charge mass of the PEGylated protein.

Visualizing Analytical Workflows

The following diagrams illustrate typical workflows for the characterization of PEGylated proteins.

PEGylation_Characterization_Workflow cluster_synthesis PEGylation Reaction cluster_analysis Analytical Characterization Protein Native Protein Reaction Reaction Mixture Protein->Reaction PEG Activated PEG PEG->Reaction SEC SEC-HPLC (Purity, Aggregates) Reaction->SEC Initial Analysis RP_IEX_HIC RP/IEX/HIC-HPLC (Heterogeneity, Isomers) SEC->RP_IEX_HIC Further Separation MS Mass Spectrometry (Mass, Degree of PEGylation) RP_IEX_HIC->MS Mass Confirmation Spectroscopy CD/FTIR/NMR (Structure, Conformation) MS->Spectroscopy Structural Integrity Final Characterized PEGylated Protein Spectroscopy->Final

Caption: General workflow for PEGylated protein characterization.

HPLC_Method_Selection Start PEGylated Protein Sample Size_Analysis Analyze Size Heterogeneity? Start->Size_Analysis Charge_Analysis Analyze Charge Heterogeneity? Size_Analysis->Charge_Analysis No SEC SEC-HPLC Size_Analysis->SEC Yes Hydrophobicity_Analysis Analyze Hydrophobic Variants? Charge_Analysis->Hydrophobicity_Analysis No IEX IEX-HPLC Charge_Analysis->IEX Yes RP_HIC RP-HPLC / HIC-HPLC Hydrophobicity_Analysis->RP_HIC Yes End Characterized Sample Hydrophobicity_Analysis->End No SEC->Charge_Analysis IEX->Hydrophobicity_Analysis RP_HIC->End

Caption: Decision tree for selecting an appropriate HPLC method.

References

A Comparative Guide to the Mass Spectrometry Analysis of Propargyl-PEG14-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and batch-to-batch consistency. Propargyl-PEG14-acid is a popular heterobifunctional linker used in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its propargyl group allows for "click chemistry" ligation, while the carboxylic acid enables straightforward conjugation to amine-containing molecules. This guide provides a comprehensive comparison of the mass spectrometry analysis of this compound conjugates with relevant alternatives, supported by experimental protocols and data interpretation.

Performance Comparison with Alternatives

The selection of a linker can significantly impact the physicochemical properties and in vivo performance of a bioconjugate. Here, we compare this compound with linkers of varying PEG chain lengths and a different reactive chemistry.

Table 1: Comparison of Physicochemical and Mass Spectrometry Properties of PEG Linkers

FeatureThis compoundPropargyl-PEG7-acidPropargyl-PEG4-acidSMCC-PEG4
Molecular Weight (Da) 700.8424.5292.3496.5
Linker Length (Å) ~59.5~32.5~21.5~29.1
Reactive Groups Alkyne, Carboxylic AcidAlkyne, Carboxylic AcidAlkyne, Carboxylic AcidMaleimide, NHS Ester
Conjugation Chemistry Click Chemistry (CuAAC), Amide bond formationClick Chemistry (CuAAC), Amide bond formationClick Chemistry (CuAAC), Amide bond formationThiol-maleimide Michael addition, Amide bond formation
Hydrophilicity HighModerateLowModerate
Expected Mass Shift upon Conjugation 700.8 + mass of conjugated molecule(s)424.5 + mass of conjugated molecule(s)292.3 + mass of conjugated molecule(s)496.5 + mass of conjugated molecule(s)
MS Ionization Efficiency (ESI) Good, forms multiple charged ionsGood, forms multiple charged ionsGood, forms multiple charged ionsGood, forms multiple charged ions
Characteristic MS/MS Fragmentation Cleavage of PEG chain (44 Da losses), loss of CO2 (44 Da) from the acid terminus, and fragmentation of the propargyl group.Cleavage of PEG chain (44 Da losses), loss of CO2 (44 Da) from the acid terminus, and fragmentation of the propargyl group.Cleavage of PEG chain (44 Da losses), loss of CO2 (44 Da) from the acid terminus, and fragmentation of the propargyl group.Fragmentation of the maleimide and succinimide rings, cleavage of the PEG chain (44 Da losses).

Experimental Protocols

Detailed methodologies are crucial for reproducible mass spectrometry analysis. Below are protocols for the characterization of a bioconjugate synthesized using this compound.

Protocol 1: LC-MS Analysis of an Intact Protein Conjugate

This protocol is designed for the analysis of a protein (e.g., a monoclonal antibody) conjugated with a small molecule via the this compound linker.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the protein conjugate in a suitable buffer, such as 10 mM ammonium acetate.

    • For reduction of disulfide bonds (optional, for chain analysis), add a 20-fold molar excess of dithiothreitol (DTT) and incubate at 37°C for 30 minutes.

    • Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method. Elute in 50% acetonitrile, 0.1% formic acid.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for proteins, such as a C4, 2.1 mm x 50 mm, 3.5 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 20% to 60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60°C.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Mass Range: 500 - 4000 m/z.

    • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the conjugate.

Protocol 2: MS/MS Fragmentation Analysis of a Small Molecule Conjugate

This protocol is for elucidating the structure of a small molecule-Propargyl-PEG14-acid conjugate.

  • Sample Preparation:

    • Dissolve the conjugate in 50% acetonitrile/water to a final concentration of 10 µM.

  • Direct Infusion or LC-MS:

    • For direct infusion, introduce the sample into the mass spectrometer at a flow rate of 5 µL/min.

    • Alternatively, use the LC method described in Protocol 1 with a suitable C18 column.

  • Mass Spectrometry (MS/MS):

    • Instrument: A tandem mass spectrometer (e.g., Q-TOF, ion trap, or triple quadrupole).

    • Ionization Mode: ESI+.

    • Precursor Ion Selection: Isolate the [M+H]+ or other desired precursor ion of the conjugate.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Product Ion Scan: Acquire the mass spectrum of the fragment ions.

    • Data Analysis: Interpret the fragmentation pattern to confirm the structure of the conjugate. The characteristic neutral loss of 44.026 Da (C2H4O) is indicative of the PEG chain.

Visualizing Workflows and Structures

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and molecular relationships.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_analysis Mass Spectrometry Analysis biomolecule Biomolecule (e.g., Antibody) conjugation1 Amide Bond Formation biomolecule->conjugation1 linker This compound activation Linker Activation (EDC/NHS) linker->activation payload Payload (e.g., Drug) click_reaction Click Chemistry (CuAAC) payload->click_reaction activation->conjugation1 conjugation1->click_reaction purification Purification (SEC/Dialysis) click_reaction->purification lcms LC-MS (Intact Mass) purification->lcms msms LC-MS/MS (Fragmentation) purification->msms deconvolution Deconvolution lcms->deconvolution data_interpretation Data Interpretation msms->data_interpretation deconvolution->data_interpretation final_report final_report data_interpretation->final_report Final Report

A typical workflow for synthesizing and analyzing a bioconjugate using this compound.

fragmentation_pathway cluster_peg_cleavage PEG Chain Fragmentation cluster_end_group_fragmentation End Group Fragmentation parent [M+H]+ peg1 [M+H - C2H4O]+ parent->peg1 - 44 Da co2_loss [M+H - CO2]+ parent->co2_loss - 44 Da propargyl_frag Propargyl Fragments parent->propargyl_frag peg2 [M+H - 2(C2H4O)]+ peg1->peg2 - 44 Da peg_n [M+H - n(C2H4O)]+ peg2->peg_n - n(44 Da)

A simplified representation of the expected MS/MS fragmentation pathways for a this compound conjugate.

A Comparative Guide to HPLC Methods for Purity Assessment of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of polyethylene glycol (PEG) linkers, which are critical components in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs) and PROTACs. Ensuring the purity and characterizing the polydispersity of these linkers is paramount for the safety and efficacy of the final therapeutic product.

The Challenge of Analyzing PEG Linkers

Analyzing PEG linkers by HPLC presents two primary challenges:

  • Lack of a UV Chromophore: PEGs do not absorb ultraviolet (UV) light, making them invisible to standard UV detectors, a common detector in HPLC systems.[][2][3]

  • Polydispersity: PEG linkers are often a heterogeneous mixture of oligomers with varying chain lengths.[4] This polydispersity can lead to broad peaks in chromatography, making it difficult to resolve and quantify individual components.[4]

To overcome these challenges, specialized detectors and chromatographic techniques are necessary.

A Comparison of HPLC Detectors for PEG Linker Analysis

The most common detectors for PEG linker analysis are Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Mass Spectrometry (MS).

DetectorPrinciple of DetectionGradient CompatibilityRelative SensitivityKey Advantages & Disadvantages
Evaporative Light Scattering Detector (ELSD) Measures light scattered by non-volatile analyte particles after mobile phase evaporation.YesHighPro: Excellent for non-UV absorbing compounds; stable baseline with gradients. Con: Response can be non-linear; less sensitive than CAD; may not detect semi-volatile impurities.
Charged Aerosol Detector (CAD) Measures charge transferred from ionized nitrogen gas to analyte particles.YesVery HighPro: Provides a more uniform response independent of the analyte's chemical structure; generally more sensitive and has a wider dynamic range than ELSD. Con: Response can be affected by mobile phase composition.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.YesVery HighPro: Provides molecular weight information and structural data, enabling definitive identification of impurities. Con: More complex and expensive; response can vary significantly between different PEG oligomers.

Comparative Overview of HPLC Separation Methods

The choice of HPLC separation method depends on the specific analytical goal, such as resolving individual oligomers, quantifying high molecular weight impurities, or separating polar variants. The three primary methods are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

RP-HPLC separates molecules based on their hydrophobicity. For PEG linkers, longer chains are more retained on the non-polar stationary phase (e.g., C8 or C18). This method is particularly effective for resolving individual PEG oligomers, providing detailed information about the polydispersity of the linker.

  • Primary Use Case: High-resolution separation of individual oligomers and analysis of polydispersity.

  • Advantages: Excellent resolution for low to medium molecular weight PEGs.

  • Limitations: May not be suitable for very high molecular weight PEGs or aggregates, which can be irreversibly retained on the column.

SEC separates molecules based on their hydrodynamic volume (size) in solution. Larger molecules elute first, while smaller molecules penetrate more into the pores of the stationary phase and elute later.

  • Primary Use Case: Analysis of high molecular weight impurities, aggregates, and the overall molecular weight distribution of the PEG linker.

  • Advantages: Gentle separation method that preserves the integrity of large molecules.

  • Limitations: Lower resolution for individual oligomers compared to RP-HPLC.

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. It is well-suited for the separation of polar molecules.

  • Primary Use Case: Separation of polar PEG linkers and their polar impurities.

  • Advantages: Offers an alternative selectivity to RP-HPLC, particularly for more hydrophilic PEGs.

  • Limitations: Can have longer equilibration times compared to RP-HPLC.

Quantitative Performance Data

The following table summarizes typical performance characteristics for common HPLC methods used in PEG linker purity assessment.

MethodParameterTypical Value
RP-HPLC-CAD Linearity (R²)> 0.99
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 1%
Sensitivity (%RSD)< 4%
RP-HPLC-ELSD Limit of Detection (LOD)~5 µg/mL
SEC-CAD Limit of Detection (LOD)<10 ng on-column for MS(PEG)8
Reproducibility (Retention Time %RSD)< 0.1%
Reproducibility (Peak Area %RSD)< 1%

Detailed Experimental Protocols

This protocol is designed to separate and quantify the individual oligomers of a PEG linker.

  • Sample Preparation: Dissolve the PEG linker in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD or CAD.

  • Chromatographic Conditions:

    • Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10-20 µL.

  • Detector Settings (ELSD):

    • Nebulizer Temperature: 50°C.

    • Evaporator Temperature: 70°C.

    • Gas Flow Rate: 1.6 SLM (Standard Liters per Minute).

  • Detector Settings (CAD):

    • Nebulizer Temperature: 15°C.

    • Filter Setting: 4.

  • Data Analysis: Integrate the peaks corresponding to each oligomer to determine the area percent purity and polydispersity.

This protocol is suitable for detecting high molecular weight species in a PEG linker sample.

  • Sample Preparation: Dissolve the PEG linker in the mobile phase to a concentration of 1-5 mg/mL.

  • HPLC System: An HPLC system with an isocratic pump, autosampler, column oven, and a CAD.

  • Chromatographic Conditions:

    • Column: SEC column with an appropriate pore size for the expected molecular weight range (e.g., 300 Å).

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 50 µL.

  • Detector Settings (CAD):

    • Nebulizer Temperature: 15°C.

    • Filter Setting: 4.

  • Data Analysis: Quantify the area of the main peak relative to any earlier eluting peaks (aggregates) to determine the percentage of high molecular weight impurities.

This protocol is a starting point for the analysis of polar PEG linkers.

  • Sample Preparation: Dissolve the PEG linker in the initial mobile phase to a concentration of 1 mg/mL.

  • HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and an ELSD or CAD.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., amide or diol-based).

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient: A linear gradient from 95% to 50% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detector Settings: Use similar settings as described in Protocol 5.1 for ELSD or CAD.

  • Data Analysis: Analyze the chromatogram for the main peak and any impurities.

Visualized Workflows and Logic

G cluster_workflow Experimental Workflow for HPLC Purity Assessment prep Sample Preparation (Dissolution in Mobile Phase) hplc HPLC System (Pump, Autosampler, Column Oven) prep->hplc Inject Sample separation Chromatographic Separation (RP, SEC, or HILIC Column) hplc->separation Elute Sample detection Detection (ELSD, CAD, or MS) separation->detection Detect Analytes analysis Data Acquisition & Analysis (Chromatogram Integration, Purity Calculation) detection->analysis Generate Signal

Caption: General experimental workflow for HPLC-based purity assessment of PEG linkers.

G cluster_logic Logic for Selecting the Appropriate HPLC Method goal What is the Primary Analytical Goal? oligomers Resolve Individual Oligomers & Determine Polydispersity goal->oligomers aggregates Quantify Aggregates & High MW Impurities goal->aggregates polar Separate Polar Variants & Impurities goal->polar rp_hplc Use RP-HPLC oligomers->rp_hplc sec Use SEC aggregates->sec hilic Use HILIC polar->hilic

Caption: Decision tree for selecting the optimal HPLC method for PEG linker analysis.

Conclusion

The purity assessment of PEG linkers is a critical aspect of drug development that requires careful consideration of the analytical methodology. For high-resolution separation of individual oligomers, RP-HPLC coupled with a CAD or ELSD is the method of choice. When the primary concern is the detection of aggregates and high molecular weight impurities, SEC is the most appropriate technique. HILIC provides an orthogonal separation mechanism that is valuable for analyzing polar PEG linkers. For definitive identification of unknown impurities, coupling any of these separation techniques to a Mass Spectrometer is highly recommended. By selecting the appropriate combination of separation and detection methods, researchers can ensure the quality and consistency of their PEG linkers, ultimately contributing to the development of safer and more effective therapeutics.

References

The Balancing Act of PEGylation: A Comparative Guide to Short vs. Long PEG Chains in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of polyethylene glycol (PEG) chain length is a critical decision in the design of drug delivery systems. This decision significantly influences the pharmacokinetic profile, cellular uptake, and ultimately, the therapeutic efficacy of the conjugated drug. While PEGylation is a widely adopted strategy to enhance the stability and circulation time of nanomedicines, the "stealth" effect it confers is not without its trade-offs. This guide provides an objective comparison of short versus long PEG chains, supported by experimental data, to inform the rational design of next-generation drug delivery vehicles.

At a Glance: Key Performance Indicators

The length of the PEG chain directly impacts several key performance indicators of a drug delivery system. Generally, longer PEG chains offer superior steric hindrance, which is crucial for evading the mononuclear phagocyte system and prolonging circulation time. However, this same steric shield can impede cellular uptake and interaction with target tissues. Conversely, shorter PEG chains may lead to faster clearance but can facilitate more efficient cellular internalization.

Table 1: Impact of PEG Chain Length on Pharmacokinetics
Nanoparticle SystemPEG Chain Length (MW)Elimination Half-life (t½)Area Under the Curve (AUC)Clearance (CL)Animal ModelReference
Poly l-lysine Dendrimers< 20 kDa (total MW)1-10 hours-Rapid renal clearanceRats[1][2]
Poly l-lysine Dendrimers> 30 kDa (total MW)1-3 days-Poor renal clearanceRats[1][2]
Methotrexate-loaded Chitosan NPs750 Da-LowerHigherRats[3]
Methotrexate-loaded Chitosan NPs2,000 Da-IntermediateIntermediateRats
Methotrexate-loaded Chitosan NPs5,000 Da-HigherLowerRats
LNP (tracked with 14C-MC3)C14 PEG0.64 hours-Most rapidMice
LNP (tracked with 14C-MC3)C16 PEG2.18 hours-IntermediateMice
LNP (tracked with 14C-MC3)C18 PEG4.03 hours-SlowestMice
Table 2: Influence of PEG Chain Length on Cellular Uptake
Nanoparticle SystemPEG Chain Length (MW)Cell LineOutcomeReference
Gold Nanoparticles (GNPs)2,000 DaHeLa, MDA-MB-231, MCF-7Higher uptake compared to 5kDa PEG
Gold Nanoparticles (GNPs)5,000 DaHeLa, MDA-MB-231, MCF-7Lower uptake compared to 2kDa PEG
Chitosan NPs750 Da, 2,000 Da, 5,000 DaJ774A.1 MacrophagesUptake decreased with increasing PEG MW
Gold Nanoparticles (GNPs)1,000 Da, 2,000 DaMacrophage cellsHigher uptake than 5kDa PEG
Gold Nanoparticles (GNPs)5,000 DaMacrophage cellsLowest uptake
PLA-TPGS/TPGS-COOH NPs1,000 DaSK-BR-3Highest cellular uptake
PLA-TPGS/TPGS-COOH NPs2,000 Da, 3,350 Da, 5,000 DaSK-BR-3Uptake decreased with increasing PEG length
Table 3: Effect of PEG Chain Length on Therapeutic Efficacy (In Vitro)
Nanoparticle SystemPEG Chain Length (MW)Cell LineIC50 ValueReference
PLA-TPGS/TPGS-COOH NPs1,000 DaSK-BR-3Lowest IC50 (highest cytotoxicity)
PLA-TPGS/TPGS-COOH NPs5,000 DaSK-BR-3IC50 was 92.6% higher than 1kDa PEG
Antibody-Drug Conjugate2, 4 PEG units--
Antibody-Drug Conjugate8, 12, 24 PEG units-4.5-fold and 22-fold reduced cytotoxicity

The "PEG Dilemma": Steric Hindrance vs. Target Interaction

The core challenge in selecting PEG chain length lies in balancing the need for long circulation with the requirement for effective drug delivery to the target site. Longer PEG chains create a dense, hydrophilic shield that reduces the adsorption of opsonin proteins, thereby minimizing recognition and clearance by the mononuclear phagocyte system (MPS). However, this same shield can sterically hinder the interaction of targeting ligands with their receptors and reduce cellular uptake.

PEG_Dilemma cluster_short Short PEG Chains cluster_long Long PEG Chains ShortPEG Short PEG (e.g., 2kDa) LessHindrance Less Steric Hindrance ShortPEG->LessHindrance FasterClearance Faster Clearance (Higher RES Uptake) ShortPEG->FasterClearance HigherUptake Higher Cellular Uptake LessHindrance->HigherUptake TherapeuticEffect Optimal Therapeutic Efficacy HigherUptake->TherapeuticEffect Potentially Higher Efficacy LongPEG Long PEG (e.g., 5kDa, 10kDa) MoreHindrance Greater Steric Hindrance LongPEG->MoreHindrance SlowerClearance Slower Clearance (Lower RES Uptake) LongPEG->SlowerClearance LowerUptake Lower Cellular Uptake MoreHindrance->LowerUptake SlowerClearance->TherapeuticEffect Potentially Higher Efficacy

Caption: The trade-off between short and long PEG chains in drug delivery.

Experimental Protocols

Detailed and reproducible experimental design is paramount in assessing the efficacy of different PEG chain lengths. Below are summarized protocols for key evaluation stages.

Physicochemical Characterization of PEGylated Nanoparticles

Objective: To determine the size, charge, and PEGylation degree of the formulated nanoparticles.

Methodologies:

  • Size and Size Distribution: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.

  • Surface Charge: Zeta potential measurement is performed to determine the surface charge of the nanoparticles, which influences their stability and interaction with cell membranes.

  • Confirmation of PEGylation:

    • Size-Exclusion Chromatography (SEC): This technique separates particles based on their hydrodynamic radius, allowing for the assessment of increased size post-PEGylation and detection of aggregation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the covalent attachment of PEG and determine the degree of PEGylation by analyzing the characteristic proton peaks of PEG.

    • Mass Spectrometry (MS): MS is used to determine the precise molecular weight of the PEGylated conjugate.

In Vitro Cellular Uptake Assay

Objective: To quantify and visualize the internalization of PEGylated nanoparticles by target cells.

Procedure:

  • Cell Culture: Seed target cancer cells (e.g., HeLa, MCF-7) in 96-well plates or on coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of fluorescently labeled PEGylated nanoparticles (with varying PEG chain lengths) and non-PEGylated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 4, 24 hours).

  • Quantification:

    • Lyse the cells and measure the fluorescence intensity using a plate reader to quantify nanoparticle uptake.

    • Alternatively, use flow cytometry for a quantitative analysis of nanoparticle-positive cells.

  • Visualization:

    • For qualitative analysis, wash the cells, fix them, and mount them on slides for imaging via confocal microscopy or hyperspectral imaging.

Pharmacokinetic (PK) Study in Animals

Objective: To determine the pharmacokinetic profile (half-life, clearance, AUC) of PEGylated nanoparticles in vivo.

Procedure:

  • Animal Model: Use appropriate animal models, such as Sprague-Dawley rats or mice.

  • Administration: Administer a single intravenous (IV) dose of the different PEGylated nanoparticle formulations to respective animal groups.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h).

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Drug Quantification: Quantify the concentration of the drug or a labeled component of the nanoparticle in the plasma samples using a validated analytical method (e.g., HPLC, LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as elimination half-life (t½), clearance (CL), and area under the plasma concentration-time curve (AUC).

A Typical Experimental Workflow

The evaluation of drug delivery systems with varying PEG chain lengths follows a logical progression from initial formulation to in vivo efficacy studies.

Experimental_Workflow cluster_Formulation Phase 1: Formulation & Characterization cluster_InVitro Phase 2: In Vitro Evaluation cluster_InVivo Phase 3: In Vivo Evaluation Formulate Formulate Nanoparticles (Short vs. Long PEG) Characterize Physicochemical Characterization (DLS, Zeta, SEC, NMR) Formulate->Characterize Stability Colloidal Stability Assay Characterize->Stability DrugRelease Drug Release Kinetics Characterize->DrugRelease CellUptake Cellular Uptake Assay Stability->CellUptake Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) CellUptake->Cytotoxicity PK_Study Pharmacokinetic Study (t½, AUC, Clearance) Cytotoxicity->PK_Study Biodistribution Biodistribution Study (Tumor vs. Organ Accumulation) PK_Study->Biodistribution Efficacy Antitumor Efficacy Study in Xenograft Model Biodistribution->Efficacy Toxicity Toxicology Assessment Efficacy->Toxicity Final Lead Candidate Selection Toxicity->Final

Caption: Standard workflow for comparing short and long PEG chain formulations.

Conclusion and Future Perspectives

The selection of PEG chain length is a nuanced process that requires careful consideration of the specific therapeutic application. Long PEG chains are generally favored for drugs that require prolonged circulation to reach their target, such as in passive targeting of solid tumors via the enhanced permeability and retention (EPR) effect. In contrast, for applications where rapid cellular internalization is key, or when targeting ligands are employed, shorter PEG chains may offer a distinct advantage by minimizing steric hindrance. Studies have shown that increasing the PEG-linker length in ligand-conjugated liposomes can enhance tumor accumulation and antitumor activity in vivo.

Ultimately, the optimal PEG chain length represents a compromise between achieving a long circulation half-life and maintaining efficient cellular uptake and biological activity. The experimental framework outlined in this guide provides a systematic approach to empirically determine the ideal PEGylation strategy for a given drug delivery system, moving beyond a one-size-fits-all approach to a more tailored and effective nanomedicine design.

References

Navigating the Immunogenic Landscape of PEGylated Biotherapeutics: A Comparative Guide to Assessment Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenic potential of PEGylated biotherapeutics is a critical aspect of ensuring their safety and efficacy. The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, the very polymer intended to shield these biologics from the immune system can itself elicit an immune response, leading to the generation of anti-PEG antibodies. These antibodies can result in accelerated drug clearance, reduced therapeutic effect, and in some cases, hypersensitivity reactions.[1][2][3][4] This guide provides a comparative overview of the key methods used to assess the immunogenicity of PEGylated biotherapeutics, supported by experimental data and detailed protocols to aid in the design and interpretation of these critical studies.

The immune system can recognize PEG as a foreign substance, particularly when conjugated to a carrier molecule like a protein or nanoparticle.[2] This recognition can trigger both T-cell dependent and independent immune responses, leading to the production of anti-PEG antibodies, primarily of the IgM and IgG isotypes. The presence of pre-existing anti-PEG antibodies in a significant portion of the population, likely due to exposure to PEG in everyday products, further complicates the immunogenicity assessment.

Comparative Analysis of Immunogenicity Assessment Methods

A variety of analytical platforms are available to detect and characterize anti-PEG antibodies. The choice of method depends on several factors, including the stage of drug development, the required sensitivity and specificity, and the nature of the PEGylated therapeutic. The most commonly employed techniques are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Assay Method Principle Throughput Sensitivity Quantitative Capability Key Advantages Key Limitations
ELISA Immobilized PEG captures anti-PEG antibodies from the sample, which are then detected by an enzyme-conjugated secondary antibody.HighHigh (ng/mL range)Semi-quantitative to quantitativeWidely available, cost-effective, suitable for screening large numbers of samples.Prone to matrix effects and interference from circulating PEGylated drug; may not detect low-affinity antibodies.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip coated with PEG when anti-PEG antibodies bind.Low to MediumVery high (as low as 10 ng/mL)Quantitative, provides kinetic data (association and dissociation rates)Real-time, label-free detection; provides valuable information on binding affinity.Higher instrument cost; lower throughput compared to ELISA.
Cell-Based Assays Utilize cells engineered to respond to the biological activity of the PEGylated drug. Neutralizing anti-PEG antibodies will inhibit this response.LowVariableQualitative to semi-quantitativeDirectly measures the neutralizing capacity of antibodies.More complex and variable than ligand-binding assays; lower throughput.
Flow Cytometry Detects the binding of fluorescently labeled PEGylated liposomes to B cells expressing anti-PEG antibodies.MediumHighSemi-quantitativeCan identify specific B cell populations responding to the PEG moiety.Requires specialized equipment and expertise.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This protocol provides a general framework for a direct ELISA to detect anti-PEG antibodies. Optimization of coating concentrations, blocking buffers, and antibody dilutions is crucial for each specific PEGylated therapeutic.

Materials:

  • High-binding 96-well microplates

  • PEGylated molecule for coating (e.g., NH2-mPEG5000)

  • Coating Buffer (e.g., Phosphate Buffered Saline, PBS)

  • Blocking Buffer (e.g., 1% milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, though some studies suggest avoiding Tween-20 to prevent biased results)

  • Serum or plasma samples

  • Anti-human IgG and IgM secondary antibodies conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the PEGylated molecule to an optimized concentration (e.g., 0.02 mg/mL) in coating buffer. Add 100 µL to each well of the microplate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 300 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Dilute serum samples in blocking buffer. Add 100 µL of diluted samples and controls to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG or IgM secondary antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate six times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Measure the optical density at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Detection

This protocol outlines the general steps for using SPR to detect and quantify anti-PEG antibodies. Specific parameters will vary depending on the SPR instrument and sensor chip used.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • PEG derivative for immobilization (e.g., mPEG-amine)

  • Immobilization buffers (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

  • Serum or plasma samples

  • Regeneration solution (e.g., glycine-HCl)

Procedure:

  • Chip Preparation and Immobilization: Activate the sensor chip surface using EDC/NHS. Immobilize the PEG derivative onto the chip surface to achieve a target immobilization level. Deactivate any remaining active groups.

  • Sample Analysis: Dilute serum samples in running buffer. Inject the diluted samples over the PEG-coated surface and a reference flow cell. The binding of anti-PEG antibodies will cause a change in the response units (RU).

  • Dissociation: Flow running buffer over the chip to monitor the dissociation of the bound antibodies.

  • Regeneration: Inject the regeneration solution to remove bound antibodies and prepare the surface for the next sample.

  • Data Analysis: Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding response. A standard curve can be generated using a known concentration of anti-PEG antibody to quantify the amount in the samples. Different antibody isotypes can be quantified by subsequently injecting isotype-specific secondary antibodies.

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams illustrate the key pathways and workflows.

G cluster_0 Immune Response to PEGylated Biotherapeutic PEG_Bio PEGylated Biotherapeutic APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) PEG_Bio->APC Uptake & Processing B_Cell B Cell PEG_Bio->B_Cell Direct B Cell Activation (T-independent) Immune_Complex Immune Complex Formation T_Helper T Helper Cell APC->T_Helper Antigen Presentation T_Helper->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Production Anti_PEG_Ab->PEG_Bio Binding Clearance Accelerated Clearance Immune_Complex->Clearance

Caption: Signaling pathway of the immune response to a PEGylated biotherapeutic.

G cluster_1 Immunogenicity Assessment Workflow Sample Patient Sample (Serum/Plasma) Screening Screening Assay (e.g., ELISA) Sample->Screening Negative Negative Screening->Negative Below Cut-point Positive Positive Screening->Positive Above Cut-point Report Report Results Negative->Report Confirmatory Confirmatory Assay (Competitive Inhibition) Positive->Confirmatory Confirmed_Negative Confirmed Negative Confirmatory->Confirmed_Negative Signal Not Inhibited Confirmed_Positive Confirmed Positive Confirmatory->Confirmed_Positive Signal Inhibited Confirmed_Negative->Report Characterization Characterization (e.g., Titer, Isotype, Neutralizing Capacity) Confirmed_Positive->Characterization Characterization->Report

Caption: A typical workflow for assessing the immunogenicity of PEGylated biotherapeutics.

Concluding Remarks

The assessment of immunogenicity is a non-negotiable step in the development of safe and effective PEGylated biotherapeutics. A thorough understanding of the available analytical methods, their respective strengths and weaknesses, and the underlying immunology is paramount. This guide provides a foundational comparison to aid researchers in selecting the most appropriate strategies for their specific needs. As the field of biotherapeutics continues to evolve, so too will the methods for ensuring their safety, with a continued focus on developing more sensitive, specific, and predictive immunogenicity assays.

References

A Comparative Guide to Propargyl-PEG-Acid Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's physicochemical properties significantly influence the solubility, stability, and in vivo performance of the final conjugate. This guide provides an objective comparison of Propargyl-PEG14-acid with shorter-chain alternatives, supported by experimental data and detailed protocols.

Propargyl-PEG-acid linkers are heterobifunctional molecules that feature a terminal propargyl group for highly efficient and specific "click chemistry" reactions with azide-functionalized molecules, and a terminal carboxylic acid for conjugation to primary amines on biomolecules. The polyethylene glycol (PEG) spacer is a key determinant of the linker's properties; as the number of PEG units increases, so do the molecular weight, linker length, and hydrophilicity of the resulting conjugate.

Comparative Analysis of Propargyl-PEG-Acid Linkers

The following table summarizes the key quality control parameters and physicochemical properties of this compound and its shorter-chain alternatives. Longer PEG chains generally enhance the aqueous solubility and in vivo half-life of bioconjugates, though this can sometimes be accompanied by increased steric hindrance.

ParameterPropargyl-PEG3-acidPropargyl-PEG5-acidPropargyl-PEG8-acidPropargyl-PEG12-acidThis compound
Molecular Weight ( g/mol ) 216.23[1][2]304.34[3]436.50[4][5]612.70700.8
Purity ≥95% - 98%≥97%≥98%≥95%≥98%
Calculated Linker Length (Å) ~15.9~23.1~33.9~48.3~55.5
Solubility GoodVery GoodExcellentExcellentExcellent
Hydrophilicity ModerateHighVery HighVery HighVery High
Plasma Half-life of Conjugate ShortestShortIntermediateLongLongest
Steric Hindrance LowModerateModerate-HighHighHigh

Note: Calculated linker length is an approximation based on the extended conformation of the PEG chain, assuming a length of approximately 3.5 Å per PEG unit.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Propargyl-PEG-acid linkers in bioconjugation. Below are representative protocols for the key reaction steps.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of Propargyl-PEG-acid and its subsequent conjugation to a primary amine-containing biomolecule.

Materials:

  • Propargyl-PEG-acid linker

  • Amine-containing biomolecule (e.g., antibody, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Linker Activation: Dissolve the Propargyl-PEG-acid linker in the Activation Buffer. Add a 10-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS) to the linker solution. Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Biomolecule: Immediately add the activated linker solution to the amine-containing biomolecule dissolved in the Reaction Buffer. The reaction of the NHS-activated molecule with the primary amine is most efficient at pH 7-8. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes. Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the propargyl group of a Propargyl-PEG-acid conjugate and an azide-containing molecule.

Materials:

  • Propargyl-functionalized biomolecule

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (freshly prepared)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reactants: Dissolve the propargyl-functionalized biomolecule in the Reaction Buffer. Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO).

  • Click Reaction: To the propargyl-functionalized biomolecule in the Reaction Buffer, add the azide-functionalized molecule. The molar ratio will depend on the desired final product.

  • In a separate tube, pre-mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.

  • Add the copper-ligand complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.

Protocol 3: Plasma Stability Assay

This protocol provides a general method for assessing the stability of a bioconjugate in plasma.

Materials:

  • PEGylated bioconjugate

  • Human or animal plasma from a commercial source

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for conjugate quantification (e.g., ELISA, LC-MS)

Procedure:

  • Sample Preparation: Dilute the bioconjugate to a final concentration in pre-warmed plasma. A parallel control sample in PBS can also be prepared.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw aliquots of the plasma/conjugate mixture.

  • Sample Processing: Immediately process the aliquots to stop any degradation and prepare them for analysis. This may involve protein precipitation or other extraction methods depending on the analytical technique used.

  • Quantification: Quantify the amount of intact conjugate remaining at each time point using a validated analytical method.

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the plasma half-life (t½).

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the general structure of Propargyl-PEG-acid linkers.

G cluster_0 Amide Coupling Workflow Propargyl-PEG-Acid Propargyl-PEG-Acid Activated NHS Ester Activated NHS Ester Propargyl-PEG-Acid->Activated NHS Ester Activation EDC/NHS EDC/NHS EDC/NHS->Activated NHS Ester Propargyl-PEG-Biomolecule Propargyl-PEG-Biomolecule Activated NHS Ester->Propargyl-PEG-Biomolecule Conjugation Amine-Biomolecule Amine-Biomolecule Amine-Biomolecule->Propargyl-PEG-Biomolecule G cluster_1 Click Chemistry Workflow Propargyl-PEG-Biomolecule Propargyl-PEG-Biomolecule Triazole-Linked Conjugate Triazole-Linked Conjugate Propargyl-PEG-Biomolecule->Triazole-Linked Conjugate CuAAC Azide-Molecule Azide-Molecule Azide-Molecule->Triazole-Linked Conjugate CuSO4/Ligand CuSO4/Ligand CuSO4/Ligand->Triazole-Linked Conjugate Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Triazole-Linked Conjugate G cluster_2 General Structure of Propargyl-PEGn-acid structure Propargyl - (OCH2CH2)n - O - (CH2)m - COOH

References

A Head-to-Head Battle: Branched vs. Linear PEG Linkers for Payload Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal PEG linker architecture for enhanced therapeutic efficacy.

The architecture of polyethylene glycol (PEG) linkers plays a pivotal role in the therapeutic success of drug conjugates and nanoparticle-based delivery systems. The choice between a linear and a branched PEG linker can significantly influence a drug's pharmacokinetic profile, payload capacity, stability, and immunogenicity. This guide provides an objective, data-driven comparison of branched and linear PEG linkers to empower researchers in making informed decisions for their payload delivery applications.

At a Glance: Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single, straight chain of ethylene glycol units.Multiple PEG arms extending from a central core.
Payload Capacity Typically lower, suitable for single payload attachment.Higher, enabling multivalent conjugation of payloads.
Hydrodynamic Volume Generally smaller for a given molecular weight.Larger for a given molecular weight, leading to reduced renal clearance.[1]
Shielding Effect Effective, but can be less comprehensive than branched structures.Superior shielding, enhancing stability and reducing immunogenicity.[2]
Synthesis Simpler and more cost-effective.More complex and potentially higher cost.
Steric Hindrance Minimal, which can be advantageous for binding affinity.Increased, which may impact binding or enzymatic cleavage.[3]
Applications Protein PEGylation, diagnostic probes, single-payload ADCs.High payload ADCs, nanoparticle surface modification, long-circulating therapeutics.

Deep Dive: A Quantitative Comparison

To provide a clearer understanding of the performance differences, this section summarizes key experimental data from comparative studies.

Hydrodynamic Radius: The Size Advantage of Branched PEGs

The hydrodynamic radius is a critical factor influencing the in vivo circulation time of a therapeutic agent. A larger hydrodynamic volume can help to reduce the rate of renal clearance, thereby extending the drug's half-life.

Table 1: Comparison of Hydrodynamic Radii of Unmodified PEGs [1]

PEG ArchitectureMolecular Weight (kDa)Hydrodynamic Radius (nm)
Linear125.42 ± 0.28
Linear207.36 ± 0.20
Four-Arm Branched206.83 ± 0.09
Linear409.58 ± 0.35
Four-Arm Branched409.25 ± 0.40

Interestingly, for the same molecular weight, branched PEGs can exhibit a slightly smaller hydrodynamic radius than their linear counterparts, suggesting a more compact structure.[1] However, when conjugated to proteins or nanoparticles, the overall construct with branched PEG often demonstrates a superior pharmacokinetic profile.

Table 2: Hydrodynamic Radii of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

While a study on PEGylated proteins found no significant difference in the viscosity radii between branched and linear PEG-protein conjugates of the same total molecular weight, the in vivo circulation half-lives of branched PEG-proteins were longer. This suggests that factors beyond just size, such as the shielding effect, play a crucial role.

In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs): A Balancing Act

The linker architecture can influence the potency of an ADC. The following data highlights the impact of linear and branched linkers on the cytotoxic activity of trastuzumab-based ADCs against a HER2-positive cell line.

Table 3: In Vitro Cytotoxicity of ADCs with Different Linker Architectures

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM)
Homogeneous DAR 2 (Linear Linker)2~0.5
Homogeneous DAR 6 ("Short" Branched Linker)60.68
Homogeneous DAR 6 ("Long" Branched Linker)60.074

These results indicate that the length and structure of the branched linker are critical, with a longer branched linker demonstrating significantly higher potency in this specific ADC construct.

Nanoparticle Drug Delivery: Stability and Cellular Uptake

For nanoparticle-based drug delivery systems, the PEG linker's architecture affects stability in biological fluids and interaction with cells.

Table 4: Stability and Cellular Uptake of PEGylated Nanoparticles

Nanoparticle FormulationKey Finding
Serum Stability PEG-coated nanoparticles (both linear and branched) showed greater stability in serum compared to uncoated nanoparticles. The reduction in total protein adsorbed was most significant for branched PEG-coated nanoparticles.
Cellular Uptake Nanoparticles coated with linear and branched PEGs exhibited similar cellular uptake in HEK-293T and A549 cells, suggesting that the branched architecture did not negatively impact internalization in these cell lines.

Visualizing the Concepts

To further illustrate the structural differences and a typical experimental workflow, the following diagrams are provided.

Structural Comparison of PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker L_start L1 L_start->L1 L2 L1->L2 L3 L2->L3 L4 L3->L4 L5 L4->L5 L6 L5->L6 L7 L6->L7 L8 L7->L8 L_end L8->L_end Functional Group B B_core Central Core B1_1 B_core->B1_1 B2_1 B_core->B2_1 B3_1 B_core->B3_1 B1_2 B1_1->B1_2 Functional Group C B1_3 B1_2->B1_3 Functional Group C B1_4 B1_3->B1_4 Functional Group C B2_2 B2_1->B2_2 Functional Group D B2_3 B2_2->B2_3 Functional Group D B2_4 B2_3->B2_4 Functional Group D B3_2 B3_1->B3_2 Functional Group E B3_3 B3_2->B3_3 Functional Group E B3_4 B3_3->B3_4 Functional Group E Experimental Workflow for ADC Efficacy Comparison Start Synthesize ADCs with Linear and Branched PEG Linkers Char Characterize ADCs (DAR, Purity, etc.) Start->Char InVitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) Char->InVitro Stability Serum Stability Assay Char->Stability InVivo In Vivo Efficacy Study (Tumor Xenograft Model) InVitro->InVivo Stability->InVivo PK Pharmacokinetic Analysis InVivo->PK Analysis Data Analysis and Comparison PK->Analysis Conclusion Select Optimal Linker Analysis->Conclusion

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of an effective and safe antibody-drug conjugate (ADC) hinges on the intricate interplay of its three core components: the antibody, the cytotoxic payload, and the linker that connects them. The choice between a cleavable and a non-cleavable linker is a critical decision point in ADC development, profoundly influencing the therapeutic window, efficacy, and toxicity profile of the conjugate.[1][2] This guide provides an objective, data-driven comparison of these two linker strategies to inform rational ADC design.

Mechanism of Action: Two Distinct Strategies for Payload Release

The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[2]

Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[3] This release is triggered by specific physiological conditions, such as:

  • Enzymatic Cleavage: Utilizing enzymes that are overexpressed in tumor tissues or within lysosomes, such as cathepsins, which cleave specific peptide sequences (e.g., valine-citrulline).[4]

  • pH Sensitivity: Exploiting the acidic environment of endosomes and lysosomes (pH 5.0-6.5) compared to the physiological pH of blood (pH 7.4) to hydrolyze acid-labile linkers like hydrazones.

  • Redox Potential: Capitalizing on the higher intracellular concentrations of reducing agents like glutathione to cleave disulfide bonds.

A key advantage of cleavable linkers is their ability to induce a "bystander effect." The released, often membrane-permeable payload can diffuse out of the target antigen-positive cancer cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.

Non-Cleavable Linkers: In contrast, non-cleavable linkers do not have a specific cleavage site and rely on the complete lysosomal degradation of the antibody component to release the payload. This process results in the liberation of the payload with the linker and an amino acid residue still attached. These charged drug-linker-amino acid complexes are generally less permeable to cell membranes, which significantly limits the bystander effect. The primary advantage of this stability is a potentially wider therapeutic window due to reduced off-target toxicity.

Performance Comparison: A Data-Driven Analysis

The choice of linker technology has a direct impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies comparing ADCs with cleavable and non-cleavable linkers.

In Vitro Cytotoxicity

The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. A lower IC50 value indicates higher potency.

ADC ConstructLinker TypePayloadTarget Cell Line (Antigen)IC50 (ng/mL)Reference
Trastuzumab-vc-MMAECleavable (Valine-Citrulline)MMAESK-BR-3 (HER2)~13
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (MCC)DM1SK-BR-3 (HER2)~60
Anti-CD22-vc-MMAECleavable (Valine-Citrulline)MMAEBJAB (CD22)0.5
Anti-CD22-MCC-DM1Non-cleavable (MCC)DM1BJAB (CD22)2.5

Note: Direct comparison of IC50 values should be made with caution as they can be influenced by the specific payload, drug-to-antibody ratio (DAR), and the cell line used.

In Vivo Efficacy

The anti-tumor activity of ADCs is evaluated in preclinical xenograft models, with tumor growth inhibition (TGI) being a key endpoint.

ADC ConstructLinker TypePayloadTumor ModelDosingTumor Growth Inhibition (%)Reference
Trastuzumab-vc-MMAECleavable (Valine-Citrulline)MMAEJIMT-1 (low HER2)3 mg/kg, single doseSuperior to T-DM1
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (MCC)DM1JIMT-1 (low HER2)3 mg/kg, single doseLess effective than vc-MMAE
Anti-HER2 AJICAP-ADCNon-cleavableNCI-N875 mg/kgComparable to Kadcyla
Plasma Stability

Linker stability in plasma is crucial for minimizing off-target toxicity. It is often assessed by measuring the percentage of intact ADC over time.

Linker TypeCleavage MechanismPlasma Half-life (t1/2)Key FeaturesReference
Valine-Citrulline (Peptide)Protease-sensitiveHighHigh plasma stability; specific cleavage by tumor-associated proteases.
HydrazonepH-sensitiveModerateProne to hydrolysis at physiological pH, leading to potential premature drug release.
DisulfideRedox-sensitiveVariableStability can be modulated by steric hindrance around the disulfide bond.
Thioether (e.g., MCC)Non-cleavableVery HighHighly stable in plasma, leading to a favorable pharmacokinetic profile.

Visualizing the Mechanisms and Workflows

cleavable_linker_mechanism cluster_extracellular Systemic Circulation (pH 7.4) cluster_cell Tumor Cell cluster_bystander Neighboring Cell ADC_circ ADC with Cleavable Linker ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Tumor Targeting ADC_internalized Internalization (Endocytosis) ADC_bound->ADC_internalized Lysosome Lysosome (Low pH, High Protease) ADC_internalized->Lysosome Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Cytotoxicity Cell Death Payload_release->Cytotoxicity Bystander_cell Antigen-Negative Tumor Cell Payload_release->Bystander_cell Payload Diffusion Bystander_effect Bystander Killing Bystander_cell->Bystander_effect

Caption: Mechanism of an ADC with a cleavable linker.

non_cleavable_linker_mechanism cluster_extracellular Systemic Circulation cluster_cell Tumor Cell ADC_circ ADC with Non-Cleavable Linker ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Tumor Targeting ADC_internalized Internalization (Endocytosis) ADC_bound->ADC_internalized Lysosome Lysosome ADC_internalized->Lysosome Degradation Antibody Degradation Lysosome->Degradation Proteolysis Payload_release Payload-Linker-Amino Acid Metabolite Release Degradation->Payload_release Cytotoxicity Cell Death Payload_release->Cytotoxicity

Caption: Mechanism of an ADC with a non-cleavable linker.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) Bystander Bystander Effect Assay Plasma_stability_invitro Plasma Stability Assay Xenograft Xenograft Model Establishment Efficacy Efficacy Study (TGI) Xenograft->Efficacy Toxicity_invivo Toxicity Assessment Xenograft->Toxicity_invivo PK_study Pharmacokinetic Analysis Xenograft->PK_study ADC_construct ADC Construct (Cleavable vs. Non-cleavable) ADC_construct->Cytotoxicity ADC_construct->Bystander ADC_construct->Plasma_stability_invitro ADC_construct->Xenograft

Caption: General experimental workflow for comparing ADCs.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • ADC constructs (cleavable and non-cleavable)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of medium and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs. Remove the old medium from the cells and add 100 µL of the ADC dilutions. Incubate for 72-120 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a non-linear regression curve fit.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line

  • Matrigel (optional)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-10 million tumor cells, optionally mixed with Matrigel, into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups.

  • ADC Administration: Administer the ADCs and controls intravenously at the specified doses and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Plasma Stability Assay (LC-MS Method)

This assay quantifies the amount of intact ADC and released payload in plasma over time.

Materials:

  • ADC constructs

  • Human or mouse plasma

  • Protein A or anti-human Fc magnetic beads for immunocapture

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunocapture: Isolate the ADC from the plasma aliquots using protein A or anti-human Fc magnetic beads.

  • Sample Preparation:

    • Intact ADC Analysis: Elute the ADC from the beads and analyze by LC-MS to determine the drug-to-antibody ratio (DAR).

    • Free Payload Analysis: Precipitate the protein from the plasma supernatant and analyze the supernatant for the presence of the free payload by LC-MS.

  • Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability of the ADC.

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on several factors, including the target antigen, tumor biology, and the properties of the payload.

Cleavable linkers are often favored for their potential to induce a potent bystander effect, which can be crucial for treating heterogeneous tumors. However, this comes with a potential risk of increased off-target toxicity due to premature linker cleavage.

Non-cleavable linkers generally offer superior plasma stability, leading to a more favorable pharmacokinetic profile and potentially lower off-target toxicity. The lack of a significant bystander effect may limit their efficacy in heterogeneous tumors but can be advantageous when high target antigen expression is uniform.

Ultimately, a thorough evaluation of ADCs with both linker types through rigorous in vitro and in vivo studies is essential to select the optimal candidate with the best therapeutic index for a given cancer indication.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG14-acid
Reactant of Route 2
Propargyl-PEG14-acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.